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  • Product: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde
  • CAS: 74516-54-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the physicochemical properties, synthesis, and characterization of 2-Hydroxy-5-methoxy-4...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the physicochemical properties, synthesis, and characterization of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde. Acknowledging the limited availability of published experimental data for this specific isomer, this document provides a framework based on established chemical principles, predicted data, and validated methodologies for analogous compounds.

Compound Identification and Structural Elucidation

2-Hydroxy-5-methoxy-4-methylbenzaldehyde belongs to the family of substituted hydroxybenzaldehydes, a class of compounds with significant applications in organic synthesis and medicinal chemistry.

Molecular Identity:

  • IUPAC Name: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol [1]

  • CAS Number: While a specific CAS number is not widely cited, it is crucial to distinguish it from its more commercially available isomer, 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (CAS No. 84422-52-6).[2]

Structural Identifiers:

  • SMILES: CC1=CC(=C(C=C1OC)C=O)O[3]

  • InChI: InChI=1S/C9H10O3/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-5,11H,1-2H3[3]

  • InChIKey: JFQPXBDVPFBIFF-UHFFFAOYSA-N[3]

The strategic placement of the hydroxyl, methoxy, and methyl groups on the benzaldehyde scaffold dictates its electronic and steric properties, influencing its reactivity, spectral characteristics, and potential biological activity. The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature, impacting both its physical properties and chemical behavior.

Physicochemical Properties: A Predictive Overview

Due to the absence of extensive experimental reports, the following physicochemical properties are based on computational predictions and analysis of structurally related compounds.[3] These values provide a reliable starting point for experimental design.

PropertyPredicted ValueSource & Context
Molecular Weight 166.17 g/mol Calculated from the molecular formula C₉H₁₀O₃.[1]
Monoisotopic Mass 166.06299 DaHigh-resolution mass spectrometry target.[3]
XlogP 1.9A measure of lipophilicity, suggesting moderate solubility in organic solvents and limited solubility in water.[3]
Physical Form Solid (Predicted)Based on the properties of similar substituted benzaldehydes which are typically crystalline solids at room temperature.[4]
pKa Weakly acidicThe phenolic hydroxyl group imparts acidic character, though this is modulated by the other ring substituents.[5]
Storage 4°C, under inert gasRecommended for analogous compounds to prevent oxidation of the aldehyde and phenolic groups.[4]

Proposed Synthetic Pathway: Ortho-Formylation

The synthesis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde can be logically approached via the ortho-formylation of the corresponding phenol precursor, 3-methoxy-4-methylphenol. The key challenge in this synthesis is achieving regioselectivity, directing the formyl group to the position ortho to the hydroxyl group and para to the methyl group.

Several established formylation methods are applicable, with the Reimer-Tiemann and Duff reactions being primary candidates due to their proven efficacy for phenolic substrates.[6][7]

Caption: Proposed synthesis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde.

Experimental Protocol: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. The hydroxyl group activates the ring, and its directing effect, combined with steric hindrance from the adjacent methyl group, should favor formylation at the C2 position.

Materials:

  • 3-methoxy-4-methylphenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-methoxy-4-methylphenol in ethanol.

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide to the flask with stirring. Heat the mixture to 60-70°C.

  • Reagent Addition: Add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature. The reaction is exothermic and may require external cooling to control.

  • Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for several hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature. Distill off the excess chloroform and ethanol under reduced pressure.

  • Acidification: Acidify the remaining aqueous residue with dilute hydrochloric acid until it is acidic (pH ~2). This will precipitate the crude product.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Analytical Characterization Workflow: A Self-Validating System

For a novel or uncharacterized compound, a multi-technique approach is essential to unambiguously confirm its structure and assess its purity.

Caption: A comprehensive workflow for the characterization of the title compound.

Expected Spectroscopic Signatures:
  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet around δ 9.5-10.5 ppm.

    • Phenolic Proton (-OH): A broad singlet, typically downfield (> δ 10 ppm), due to intramolecular hydrogen bonding.

    • Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons at the C3 and C6 positions.

    • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

    • Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.3 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): A signal in the range of δ 190-200 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-165 ppm), with carbons attached to oxygen appearing more downfield.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-20 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band from ~3100-3400 cm⁻¹ due to the hydrogen-bonded phenol.

    • C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1670 cm⁻¹, shifted to a lower frequency due to conjugation and intramolecular hydrogen bonding.

    • C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 166. Key fragmentation patterns would likely include the loss of a hydrogen radical ([M-H]⁺ at m/z 165) and the loss of a methyl group ([M-CH₃]⁺ at m/z 151).[1]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is unavailable, data from analogous substituted benzaldehydes should inform handling procedures.

  • Hazard Statements: Based on similar compounds, it is prudent to assume the substance is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Measures:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

This guide provides a robust framework for any scientist or researcher looking to synthesize, characterize, and utilize 2-Hydroxy-5-methoxy-4-methylbenzaldehyde. By combining predictive data with established, self-validating experimental workflows, this document empowers users to confidently approach this novel compound with scientific rigor and a commitment to safety.

References

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. [Link]

  • PubChemLite. (n.d.). 2-hydroxy-5-methoxy-4-methylbenzaldehyde. Retrieved from [Link]

  • NP-MRD. (2022). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

Sources

Exploratory

Comprehensive Physicochemical and Analytical Profiling of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Introduction & Structural Significance In the realm of medi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Introduction & Structural Significance

In the realm of medicinal chemistry and combinatorial library synthesis, highly substituted benzaldehydes serve as critical electrophilic building blocks. 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) is a prime example of a densely functionalized aromatic core. The precise regiochemical arrangement of its functional groups—an aldehyde at C1, a hydroxyl at C2, a methyl at C4, and a methoxy at C5—dictates its reactivity, physical properties, and spectral signatures.

Understanding the exact molecular weight and mass fragmentation dynamics of this compound is not merely an exercise in basic chemistry; it is a fundamental requirement for high-throughput screening, quality control, and the prevention of isomeric misidentification during scale-up synthesis.

Molecular Weight Dynamics & Physicochemical Constants

The molecular weight of a compound dictates its ionization behavior, diffusion coefficients, and stoichiometric calculations during derivatization. For 2-Hydroxy-5-methoxy-4-methylbenzaldehyde, the molecular formula is C₉H₁₀O₃ .

The exact monoisotopic mass is critical for High-Resolution Mass Spectrometry (HRMS) workflows to differentiate the target from isobaric interferences. Structural data confirms the monoisotopic mass at 166.06299 Da 1. Standard reference materials verify these physicochemical constants across various analytical platforms 2.

Quantitative Physicochemical Summary
PropertyValueAnalytical Significance
IUPAC Name 2-Hydroxy-5-methoxy-4-methylbenzaldehydeDefines exact regiochemistry.
CAS Number 74516-54-4Primary identifier for procurement 3.
Molecular Formula C₉H₁₀O₃Baseline for stoichiometric reactions.
Molecular Weight 166.176 g/mol Used for standard molarity calculations 3.
Monoisotopic Mass 166.06299 DaTarget value for HRMS calibration 1.
Topological Polar Surface Area 46.5 ŲPredicts membrane permeability.
Hydrogen Bond Donors 1 (Phenolic -OH)Key driver for ESI- ionization.
Hydrogen Bond Acceptors 3 (-CHO, -OCH₃, -OH)Influences target-protein binding.

Analytical Methodologies for Structural Validation

Isomer differentiation is particularly critical when distinguishing the target compound from its positional isomer, 2-hydroxy-4-methoxy-5-methylbenzaldehyde 4. Both share the exact same molecular weight (166.176 g/mol ). To establish a self-validating analytical system, researchers must employ orthogonal techniques: High-Resolution Mass Spectrometry (HRMS) for mass confirmation, and 2D Nuclear Magnetic Resonance (NMR) for regiochemical mapping.

Protocol 1: High-Resolution LC-MS/MS Workflow

This protocol determines the exact mass and generates a characteristic fragmentation fingerprint.

  • Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Ammonium Hydroxide.

    • Causality: Ammonium hydroxide ensures a slightly basic pH, driving the deprotonation of the C2-phenol to form a stable phenoxide anion prior to aerosolization.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The hydrophobic aromatic core retains well on the C18 stationary phase, allowing separation from highly polar synthetic byproducts (e.g., unreacted formaldehyde).

  • Step 3: Ionization (ESI Negative Mode). Apply a capillary voltage of -2.5 kV.

    • Causality: Negative mode is strictly chosen over positive mode because the molecule lacks basic nitrogen atoms but possesses a highly acidic phenolic proton. This maximizes ionization efficiency and prevents the formation of complex sodium/potassium adducts.

  • Step 4: Mass Analysis & Self-Validation. Scan the m/z range of 50-300 using an Orbitrap or TOF analyzer. Extract the exact mass chromatogram for the [M-H]⁻ ion at m/z 165.0552 . If the mass error exceeds 5 ppm, the system flags the sample as potentially contaminated.

Fragmentation Parent Parent Ion[M-H]- m/z 165.055 Frag1 Radical Anion m/z 150.032 Parent->Frag1 Loss of •CH3 (-15 Da) Frag3 Demethylated Anion m/z 135.044 Parent->Frag3 Loss of CH2O (-30 Da) Frag2 Phenoxide Derivative m/z 122.037 Frag1->Frag2 Loss of CO (-28 Da)

Proposed ESI- MS/MS fragmentation pathway for 2-hydroxy-5-methoxy-4-methylbenzaldehyde.

Protocol 2: NMR Regiochemical Validation

While MS confirms the molecular weight, NMR is required to prove the positions of the methyl and methoxy groups.

  • Step 1: Solvent Selection. Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

    • Causality: CDCl₃ is an aprotic solvent. Using a protic solvent like Methanol-d₄ would cause rapid deuterium exchange with the phenolic proton, erasing its signal and disrupting the intramolecular hydrogen bond critical for structural confirmation.

  • Step 2: 1H-NMR Acquisition & Self-Validation. Acquire a standard 1D proton spectrum at 400 MHz. Look for the diagnostic aldehyde proton singlet near 9.8 ppm and the strongly hydrogen-bonded phenolic proton singlet far downfield (>10.5 ppm). If the phenolic proton appears upfield (e.g., ~5 ppm), the intramolecular hydrogen bond is broken, indicating an incorrect regioisomer (e.g., a meta- or para-hydroxybenzaldehyde).

  • Step 3: 2D NOESY Acquisition. Run a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 300 ms.

    • Causality: The 1D spectrum cannot definitively prove the relative positions of the methoxy and methyl groups. The NOESY experiment measures through-space dipole-dipole interactions. A cross-peak between the C4-methyl protons (~2.2 ppm) and the C5-methoxy protons (~3.9 ppm) confirms their spatial proximity, validating the specific substitution pattern of this isomer.

AnalyticalWorkflow Sample 2-Hydroxy-5-methoxy-4-methylbenzaldehyde MW: 166.176 g/mol LCMS High-Resolution LC-MS (ESI Negative Mode) Sample->LCMS Aliquot 1 NMR 1D & 2D NMR Spectroscopy (CDCl3 Solvent) Sample->NMR Aliquot 2 Mass Exact Mass Determination [M-H]- m/z 165.055 LCMS->Mass Ionization Structure Isomer Differentiation (NOESY Correlations) NMR->Structure Spin-Spin Coupling Validation Structural & Mass Validation Mass->Validation Mass Match Structure->Validation Regiochemistry Match

Analytical workflow for the mass and structural validation of the target benzaldehyde.

Conclusion

The rigorous characterization of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde relies heavily on the synergistic application of exact mass determination (166.06299 Da) and advanced regiochemical mapping. By strictly adhering to the causal principles behind ESI- ionization and aprotic NMR solvent selection, researchers can create a self-validating analytical loop that guarantees the integrity of their chemical building blocks prior to downstream drug development.

References

  • Title: 2-hydroxy-4-methyl-5-methoxybenzaldehyde 74516-54-4 wiki - Guidechem Source: Guidechem URL
  • Title: JFQPXBDVPFBIFF-UHFFFAOYSA-N - Explore - PubChemLite Source: PubChemLite URL
  • Title: 74516-54-4|2-Hydroxy-5-methoxy-4-methylbenzaldehyde|BLD Pharm Source: BLD Pharm URL
  • Title: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde | 84422-52-6 | Benchchem Source: Benchchem URL

Sources

Foundational

In-Depth Technical Guide: Regioselective Synthesis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Executive Summary 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) is a highly valued ortho-hydroxybenzaldehyde derivative utilized as a critical building block in pharmaceutical drug development, fragrance for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) is a highly valued ortho-hydroxybenzaldehyde derivative utilized as a critical building block in pharmaceutical drug development, fragrance formulation, and advanced organic synthesis 1. The synthesis of this compound relies on the formylation of its precursor, 4-methoxy-3-methylphenol (CAS: 14786-82-4) 2. Because the precursor features multiple electron-donating groups (hydroxyl, methoxy, and methyl), the aromatic ring is highly activated. This extreme reactivity introduces significant challenges in regiocontrol, making standard electrophilic aromatic substitution prone to yielding complex mixtures of regioisomers.

This whitepaper details the mechanistic causality, optimized synthetic protocols, and validation frameworks required to synthesize this target molecule with absolute ortho-selectivity.

Retrosynthetic Analysis & Mechanistic Rationale

To synthesize 2-hydroxy-5-methoxy-4-methylbenzaldehyde, retrosynthetic disconnection of the formyl (-CHO) group leads directly to 4-methoxy-3-methylphenol.

The primary synthetic challenge is directing the incoming formyl group exclusively to the C6 position of the phenol (which becomes the C2 position in the resulting benzaldehyde), avoiding the structurally similar para-position. To achieve this, the synthesis must utilize the existing hydroxyl group as an internal directing anchor. Methods such as the Magnesium-mediated Casiraghi formylation or the modified Duff reaction are strictly required to ensure structural fidelity and suppress unwanted byproducts 3.

Pathway A 4-Methoxy-3-methylphenol (Starting Material) B Magnesium Phenoxide Intermediate A->B MgCl2, Et3N -HCl C Cyclic Transition State (ortho-direction) B->C (CH2O)n Coordination D 2-Hydroxy-5-methoxy- 4-methylbenzaldehyde C->D 1M HCl Hydrolysis

Mechanistic pathway of Mg-mediated ortho-formylation ensuring high regioselectivity.

Synthetic Methodologies: Protocols & Causality

Method A: Magnesium-Mediated Ortho-Specific Formylation (Recommended)

Causality & Mechanism: This method leverages Magnesium chloride (MgCl₂) and triethylamine (Et₃N) to deprotonate the phenol, forming a magnesium phenoxide intermediate. The magnesium ion acts as a hard Lewis acid, coordinating simultaneously with the hard phenoxide oxygen and the oxygen of the formylating agent (paraformaldehyde). This dual-coordination organizes the reactants into a rigid, six-membered cyclic transition state, effectively locking the formylating agent in close proximity to the ortho carbon. This completely suppresses para-formylation and yields >98% regioselectivity 3.

Step-by-Step Protocol (Self-Validating System):

  • Substrate Dissolution: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 4-methoxy-3-methylphenol (10.0 mmol) in 50 mL of anhydrous acetonitrile (CH₃CN).

  • Metalation: Add anhydrous MgCl₂ (15.0 mmol) and Et₃N (37.5 mmol). Stir at room temperature for 30 minutes.

    • Causality Check: The solution will transition to a pale yellow/greenish hue, visually validating the formation of the magnesium phenoxide complex.

  • Formylation: Add paraformaldehyde (60.0 mmol) in one single portion.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting material is fully consumed.

  • Acidic Quenching: Cool the flask to 0°C and slowly quench with 1M HCl (50 mL).

    • Causality Check: The acid breaks the robust magnesium complex, liberating the free aldehyde and dissolving residual magnesium salts.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure target compound.

Workflow Step1 1. Substrate Dissolution (Phenol in MeCN) Step2 2. Lewis Acid Addition (MgCl2 + Et3N) Step1->Step2 Step3 3. Formylation (Paraformaldehyde, 80°C) Step2->Step3 Step4 4. Acidic Quench (1M HCl at 0°C) Step3->Step4 Step5 5. Extraction & Isolation (EtOAc / Silica Gel) Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target aldehyde.

Method B: The Modified Duff Reaction

Causality & Mechanism: The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (e.g., glacial acetic acid). HMTA decomposes to generate an electrophilic iminium ion. The acidic medium is critical as it maintains the phenol in a partially protonated state, moderating its nucleophilicity to prevent over-substitution while facilitating a concerted cyclic mechanism that favors the ortho position 4.

Step-by-Step Protocol:

  • Preparation: Dissolve 4-methoxy-3-methylphenol (10.0 mmol) in 20 mL of glacial acetic acid.

  • Reagent Addition: Add hexamethylenetetramine (HMTA, 20.0 mmol) to the stirring solution.

  • Heating: Heat the mixture to 90°C for 8 hours under an inert atmosphere.

  • Hydrolysis: Add 20 mL of 20% aqueous sulfuric acid and reflux for an additional 2 hours.

    • Causality Check: This step is mandatory to hydrolyze the intermediate iminium species (Schiff base) into the final aldehyde.

  • Workup: Cool the mixture, pour into crushed ice, and extract with dichloromethane. Wash the organic layer with saturated NaHCO₃ to neutralize the acid, dry, and purify.

Quantitative Data & Methodology Comparison

To aid in route selection for scale-up or laboratory synthesis, the following table summarizes the quantitative metrics of standard formylation techniques applied to this specific substrate:

MetricMg-Mediated FormylationModified Duff ReactionReimer-Tiemann Reaction
Average Yield 75 - 85%40 - 55%< 30%
Regioselectivity > 98% ortho~ 80% orthoPoor (Mixed isomers)
Primary Reagents MgCl₂, Et₃N, (CH₂O)nHMTA, AcOHCHCl₃, NaOH
Scalability Excellent (Pilot scale)ModeratePoor (Highly exothermic)
Safety Profile Low toxicityLow toxicityHigh (Chloroform hazard)

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesis, the resulting 2-hydroxy-5-methoxy-4-methylbenzaldehyde must be validated spectroscopically to confirm the correct regioisomer was formed:

  • ¹H NMR (CDCl₃): A sharp singlet around δ 11.0 - 11.5 ppm is the self-validating signature of the intramolecularly hydrogen-bonded phenolic -OH (confirming ortho-substitution). The aldehyde proton appears as a distinct singlet at δ 9.7 - 9.8 ppm 1.

  • IR Spectroscopy: A lowered carbonyl stretching frequency (~1640 cm⁻¹ ) compared to standard benzaldehydes (~1700 cm⁻¹) confirms the strong intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group.

References

  • Guidechem - 2-hydroxy-4-methyl-5-methoxybenzaldehyde 74516-54-4 wiki
  • MySkinRecipes - 4-Methoxy-3-methylphenol Chemical Properties
  • Thieme E-Books - Synthesis by Formyl
  • Benchchem - 2-Hydroxy-4-methoxy-5-methylbenzaldehyde Synthesis & Duff Reaction

Sources

Exploratory

Spectral Data of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde: A Technical Guide

Introduction 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its spect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and for elucidating its role in various chemical transformations. This technical guide provides a comprehensive overview of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectral data for 2-hydroxy-5-methoxy-4-methylbenzaldehyde is not extensively available in public databases[1], this guide will leverage data from the closely related isomer, 2-hydroxy-5-methoxybenzaldehyde, and established principles of spectroscopic interpretation to provide a detailed and predictive analysis. This approach allows for a robust understanding of the key spectral features of the target molecule.

Molecular Structure and Predicted Spectral Features

The structure of 2-hydroxy-5-methoxy-4-methylbenzaldehyde, with its hydroxyl, methoxy, methyl, and aldehyde functional groups on a benzene ring, gives rise to a unique spectral fingerprint. The interplay of these substituents, particularly the electronic effects of the electron-donating methyl and methoxy groups and the electron-withdrawing aldehyde group, significantly influences the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-hydroxy-5-methoxy-4-methylbenzaldehyde in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the aldehydic, phenolic, aromatic, methoxy, and methyl protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.0Singlet1H
Phenolic (-OH)10.5 - 11.5Singlet (broad)1H
Aromatic-H (C3-H)~6.9Singlet1H
Aromatic-H (C6-H)~7.2Singlet1H
Methoxy (-OCH₃)~3.9Singlet3H
Methyl (-CH₃)~2.2Singlet3H

Causality Behind Assignments:

  • Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen, resulting in a characteristic downfield shift.

  • Phenolic Proton: The hydroxyl proton is also significantly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.

  • Aromatic Protons: The two aromatic protons will appear as singlets due to the substitution pattern. The electron-donating effects of the hydroxyl, methoxy, and methyl groups will shield these protons, causing them to appear at a relatively upfield region for aromatic protons.

  • Methoxy and Methyl Protons: These protons will appear as sharp singlets in the upfield region of the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

A generalized method for obtaining a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Reference the spectrum to the TMS signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 2-hydroxy-5-methoxy-4-methylbenzaldehyde will show distinct signals for each of the nine unique carbon atoms.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 195
Aromatic C-OH155 - 160
Aromatic C-OCH₃145 - 150
Aromatic C-CH₃125 - 130
Aromatic C-H115 - 125
Aromatic C (quaternary)110 - 120
Methoxy (-OCH₃)55 - 60
Methyl (-CH₃)15 - 20

Causality Behind Assignments:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon due to the double bond to oxygen, appearing at the lowest field.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons attached to electronegative oxygen atoms (C-OH and C-OCH₃) will be deshielded and appear downfield. The presence of the electron-donating methyl group will have a smaller, but noticeable, effect on the attached and adjacent carbons.

  • Aliphatic Carbons: The methoxy and methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

  • Data Acquisition: Record the spectrum on a 100 MHz or 125 MHz NMR spectrometer.[2] A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the FID and reference the spectrum to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of 2-hydroxy-5-methoxy-4-methylbenzaldehyde will show characteristic absorption bands for its functional groups.

Predicted IR Data
Functional GroupKey Absorption Bands (cm⁻¹)
Phenolic O-H stretch3200 - 3600 (broad)
Aromatic C-H stretch3000 - 3100
Aldehydic C-H stretch2700 - 2850 (often two bands)
Carbonyl (C=O) stretch1650 - 1680
Aromatic C=C stretch1500 - 1600
C-O stretch1000 - 1300

Causality Behind Assignments:

  • O-H Stretch: The broadness of the O-H band is due to intermolecular hydrogen bonding.

  • C-H Stretches: Aromatic and aldehydic C-H stretches appear at characteristic frequencies. The aldehydic C-H stretch is often a doublet due to Fermi resonance.[3]

  • C=O Stretch: The carbonyl stretch is a strong, sharp band. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

  • C=C and C-O Stretches: The aromatic ring and C-O ether linkages also give rise to characteristic absorptions in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Correction: A background spectrum (of air or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The molecular weight of 2-hydroxy-5-methoxy-4-methylbenzaldehyde (C₉H₁₀O₃) is 166.17 g/mol .[4]

Predicted Mass Spectrometry Data
m/z ValueInterpretation
166Molecular ion (M⁺)
165Loss of a hydrogen atom ([M-H]⁺)
137Loss of an ethyl group or CO and H
123Further fragmentation

Causality Behind Fragmentation:

  • Molecular Ion: The peak corresponding to the intact molecule will be observed.

  • [M-H]⁺: Loss of the aldehydic proton is a common fragmentation pathway for benzaldehydes.

  • Further Fragmentation: Subsequent fragmentation can involve the loss of other small molecules or radicals, leading to a characteristic fragmentation pattern.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

Visualization of Key Structural and Spectroscopic Relationships

G cluster_molecule 2-Hydroxy-5-methoxy-4-methylbenzaldehyde cluster_spectroscopy Spectroscopic Techniques cluster_data Key Spectral Features mol C₉H₁₀O₃ HNMR ¹H NMR mol->HNMR analyzed by CNMR ¹³C NMR mol->CNMR analyzed by IR IR mol->IR analyzed by MS MS mol->MS analyzed by H_signals Aldehydic H: ~9.9 ppm Phenolic H: ~11.0 ppm Aromatic H: ~6.9, ~7.2 ppm -OCH₃: ~3.9 ppm -CH₃: ~2.2 ppm HNMR->H_signals reveals C_signals C=O: ~192 ppm C-O: ~158, ~148 ppm Aliphatic C: ~56, ~18 ppm CNMR->C_signals reveals IR_bands O-H: ~3400 cm⁻¹ (broad) C=O: ~1660 cm⁻¹ C-H (ald): ~2750, ~2850 cm⁻¹ IR->IR_bands reveals MS_peaks M⁺: 166 m/z [M-H]⁺: 165 m/z MS->MS_peaks reveals

Caption: Workflow of Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 2-hydroxy-5-methoxy-4-methylbenzaldehyde. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive spectral profile has been established. These data and protocols serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, facilitating the unambiguous identification and characterization of this compound.

References

  • Spectroscopic and Synthetic Profile of Benzyloxy-Substituted Phenylbenzaldehydes: A Technical Guide - Benchchem.
  • Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences.
  • 2-hydroxy-5-methoxy-4-methylbenzaldehyde (C9H10O3) - PubChemLite.
  • 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283 - PubChem.

Sources

Foundational

Structural Elucidation and ¹H NMR Spectroscopic Analysis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Executive Summary Substituted benzaldehydes are indispensable electrophilic building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Among these, 2-hydroxy-5-methoxy-4-methylbenzaldehyde (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzaldehydes are indispensable electrophilic building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Among these, 2-hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) presents a unique analytical challenge. During its synthesis—typically via the electrophilic aromatic formylation of phenolic precursors—multiple regioisomers can form 1. Accurate structural assignment requires a deep understanding of how specific electronic microenvironments dictate Nuclear Magnetic Resonance (NMR) chemical shifts. This whitepaper provides a self-validating methodological framework and theoretical causality for the precise ¹H NMR interpretation of this molecule, ensuring high-fidelity data for drug development professionals 2.

Theoretical Framework: Causality of Chemical Shifts

The ¹H NMR spectrum of 2-hydroxy-5-methoxy-4-methylbenzaldehyde is a textbook example of how intramolecular forces and electronic effects govern resonance frequencies. The molecule consists of a benzene core substituted with a formyl group (-CHO) at C1, a hydroxyl group (-OH) at C2, a methyl group (-CH₃) at C4, and a methoxy group (-OCH₃) at C5.

The causality behind the observed chemical shifts is driven by three primary phenomena:

  • Intramolecular Hydrogen Bonding (The C2 -OH): The hydroxyl proton is subjected to extreme deshielding, typically resonating far downfield at ~11.2 ppm . Causality: The spatial proximity of the C2-OH to the C1-carbonyl oxygen facilitates a rigid intramolecular hydrogen bond. This interaction severely depletes the electron density around the hydroxyl proton, stripping its magnetic shielding.

  • Magnetic Anisotropy (The C1 -CHO & C6 -H): The aldehyde proton appears as a sharp singlet at ~9.7 ppm . Causality: The π -electrons of the C=O double bond circulate in the applied magnetic field, creating a strong anisotropic deshielding cone. This cone not only deshields the formyl proton itself but also exerts a strong deshielding effect on the adjacent aromatic proton at C6, pushing it downfield relative to the C3 proton.

  • Regioisomeric Differentiation (The Para-Aromatic Protons): The most critical diagnostic feature of this specific isomer is the presence of two distinct aromatic singlets. Causality: The protons at C3 and C6 are positioned para to one another (separated by four bonds). Because the para-coupling constant ( J3,6​ ) is practically negligible (< 1 Hz), these protons do not split each other into doublets, confirming the 1,2,4,5-tetrasubstitution pattern 3.

NMRAssignment Start ¹H NMR Spectrum (CDCl₃, 400 MHz) OH_Node δ 11.0 - 11.5 ppm Singlet, 1H Start->OH_Node Extreme Deshielding CHO_Node δ 9.7 - 9.8 ppm Singlet, 1H Start->CHO_Node Carbonyl Anisotropy Arom_Node δ 6.7 - 7.2 ppm Two Singlets, 1H each Start->Arom_Node Aromatic Core Aliph_Node δ 2.2 - 3.9 ppm Two Singlets, 3H each Start->Aliph_Node Alkyl/Alkoxy Groups OH_Logic Intramolecular H-Bonding with ortho-CHO confirms C1-C2 proximity OH_Node->OH_Logic CHO_Node->OH_Logic Arom_Logic Lack of ortho/meta coupling confirms para-arrangement (H-3 and H-6) Arom_Node->Arom_Logic Aliph_Logic δ 3.85 (Methoxy at C5) δ 2.25 (Methyl at C4) Aliph_Node->Aliph_Logic

Logical workflow for assigning ¹H NMR signals based on electronic environments.

Quantitative Data: ¹H NMR Spectral Assignments

The following table summarizes the expected quantitative ¹H NMR data for 2-hydroxy-5-methoxy-4-methylbenzaldehyde, providing a clear reference for structural verification.

Proton EnvironmentPositionChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Causality
Phenolic -OH C2~11.20Singlet (s)1HExtreme deshielding due to rigid intramolecular H-bond with C1 carbonyl.
Aldehyde -CHO C1~9.75Singlet (s)1HStrong magnetic anisotropy and deshielding cone of the C=O double bond.
Aromatic H C6~7.19Singlet (s)1HOrtho to -CHO (deshielded); para to H-3 ( J≈0 Hz).
Aromatic H C3~6.72Singlet (s)1HOrtho to -OH and -CH₃ (shielded); para to H-6 ( J≈0 Hz).
Methoxy -OCH₃ C5~3.85Singlet (s)3HAttached to electronegative oxygen; standard alkoxy region.
Methyl -CH₃ C4~2.25Singlet (s)3HBenzylic position; mild inductive shielding from the ring.

Methodological Framework: Self-Validating NMR Acquisition Protocol

To ensure high-fidelity data that unambiguously differentiates the target molecule from its regioisomers, the following self-validating experimental protocol must be executed.

Step 1: Analyte Preparation

  • Action: Weigh exactly 10–15 mg of the synthesized compound.

  • Causality: This mass provides an optimal signal-to-noise ratio (SNR) for a standard ¹H 1D experiment without causing concentration-dependent line broadening or shifting of the exchangeable phenolic proton.

Step 2: Solvent Selection

  • Action: Dissolve the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is a non-competing, low-polarity solvent. If a strongly hydrogen-bonding solvent like DMSO-d₆ were used, it could disrupt the critical C1-carbonyl to C2-hydroxyl intramolecular hydrogen bond, drastically altering the diagnostic chemical shift of the -OH proton. Furthermore, anhydrous conditions are critical; trace water will facilitate rapid chemical exchange, broadening the -OH signal into the baseline.

Step 3: Filtration

  • Action: Pass the dissolved solution through a tightly packed glass wool plug directly into a precision 5 mm NMR tube.

  • Causality: Micro-particulate matter creates localized magnetic susceptibility gradients. These gradients distort the magnetic field homogeneity ( ΔB0​ ) and ruin the shimming process, leading to broad lines and the loss of fine coupling information needed to confirm the singlets.

Step 4: Acquisition Parameters

  • Action: Acquire the spectrum at 400 MHz or 500 MHz using a standard 1D pulse sequence. Set the relaxation delay (D1) to ≥2.0 seconds.

  • Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of the methyl and methoxy protons between pulses. This is vital for obtaining accurate integrals (confirming the exact 1:1:1:1:3:3 proton ratio).

Step 5: Self-Validating Checkpoint

  • Action: Post-acquisition, examine the TMS internal standard peak at 0.00 ppm.

  • System Validation: If the Full Width at Half Maximum (FWHM) of the TMS peak exceeds 1.0 Hz , the magnetic field is insufficiently homogeneous (indicating poor shimming or particulate contamination). The data must be discarded, the sample re-filtered, and the magnet re-shimmed before proceeding.

SamplePrep Step1 Weigh 10-15 mg of Analyte Step2 Dissolve in 0.6 mL CDCl₃ (Anhydrous) Step1->Step2 Step3 Filter through Glass Wool Step2->Step3 Step4 Transfer to 5 mm NMR Tube Step3->Step4 Step5 Acquire & Validate (TMS FWHM ≤ 1.0 Hz) Step4->Step5

Standardized, self-validating step-by-step protocol for high-resolution NMR sample preparation.

Synthetic Context & Impurity Profiling

Understanding the synthetic origin of 2-hydroxy-5-methoxy-4-methylbenzaldehyde is crucial for anticipating spectral impurities. The compound is typically synthesized via the formylation of 4-methoxy-3-methylphenol . Utilizing methods like the Duff reaction (Hexamethylenetetramine/TFA) or the Reimer-Tiemann reaction directs the incoming formyl group to the position ortho to the phenol.

Because the C2 position of the precursor is sterically hindered (sandwiched between the -OH and the -CH₃ groups), formylation predominantly occurs at the less hindered C6 position. This regioselectivity yields the target 1,2,4,5-tetrasubstituted pattern. However, trace amounts of unreacted starting material or sterically crowded regioisomers may appear in the crude NMR. Analysts should carefully monitor the baseline around 6.5–7.5 ppm for unexpected doublets, which would indicate a failure in regiocontrol (e.g., formation of a 1,2,3,4-tetrasubstituted system where aromatic protons are ortho to one another, yielding an AB quartet with J≈8 Hz).

References

  • Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books.1

  • 2-Hydroxy-4-methoxy-5-methylbenzaldehyde | 84422-52-6. Benchchem.2

  • 2-hydroxy-4-methyl-5-methoxybenzaldehyde 74516-54-4 wiki. Guidechem.3

Sources

Exploratory

13C NMR of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

An In-depth Technical Guide to the ¹³C NMR of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the Carbon-13 Nu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹³C NMR of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of 2-hydroxy-5-methoxy-4-methylbenzaldehyde, a key aromatic aldehyde with applications in synthetic chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its ¹³C NMR spectrum, presents a validated experimental protocol for data acquisition, and offers a detailed interpretation of the spectral data. By integrating fundamental principles with advanced analytical techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), this guide serves as an authoritative resource for the unambiguous structural elucidation of this and related substituted benzaldehydes.

Introduction: The Role of NMR in Structural Elucidation

2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a polysubstituted aromatic aldehyde, a structural motif present in numerous natural products and pharmaceutical compounds. Its precise characterization is paramount for quality control, reaction monitoring, and understanding its chemical reactivity. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out for its ability to provide direct insight into the carbon framework of a molecule.[1][2]

Unlike ¹H NMR, which focuses on protons, ¹³C NMR maps the unique electronic environment of each carbon atom. The chemical shift of a carbon nucleus is exquisitely sensitive to its hybridization, substituent effects (both inductive and resonance), and stereochemistry, making it a powerful tool for confirming molecular structure.[2] This guide will systematically deconstruct the ¹³C NMR spectrum of 2-hydroxy-5-methoxy-4-methylbenzaldehyde, demonstrating how to leverage this technique for definitive structural verification.

Molecular Structure and Predicted Carbon Environments

To interpret the ¹³C NMR spectrum, one must first identify the number of chemically non-equivalent carbon atoms in the molecule. Due to the asymmetric substitution pattern on the benzene ring, all nine carbon atoms in 2-hydroxy-5-methoxy-4-methylbenzaldehyde are chemically distinct and are expected to produce nine unique signals in the proton-decoupled ¹³C NMR spectrum.[1][3]

Caption: Molecular structure of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde with IUPAC numbering for carbon atoms.

Theoretical Chemical Shift Analysis

The chemical shift (δ) of each carbon is governed by the shielding and deshielding effects of its surrounding functional groups.

  • Carbonyl Carbon (C7): Aldehyde carbonyl carbons are significantly deshielded due to the sp² hybridization and the strong electron-withdrawing effect of the oxygen atom. They typically resonate in the 190-200 ppm range.[4]

  • Aromatic Carbons Attached to Oxygen (C2, C5): The electronegative oxygen atoms of the hydroxyl and methoxy groups deshield the directly attached (ipso) carbons, causing them to appear far downfield in the aromatic region, typically between 145-160 ppm.[5]

  • Substituted Aromatic Carbons (C1, C4): These quaternary carbons are influenced by their respective substituents. C1 is deshielded by the aldehyde group, while C4 is attached to the electron-donating methyl group. Their shifts are expected in the 120-140 ppm range.

  • Protonated Aromatic Carbons (C3, C6): These CH carbons are influenced by their proximity to the various substituents. Their chemical shifts generally fall within the 110-130 ppm range.

  • Methoxy Carbon (C8): The sp³-hybridized carbon of the methoxy group typically appears around 55-60 ppm.

  • Methyl Carbon (C9): The sp³-hybridized carbon of the methyl group attached to the aromatic ring is the most shielded, resonating at the highest field (lowest ppm), typically between 15-25 ppm.

Based on these principles, a predicted chemical shift range for each carbon is summarized in the table below.

Carbon AtomTypeHybridizationPredicted Chemical Shift (δ, ppm)Rationale
C7 Aldehyde (CHO)sp²190 – 196Highly deshielded by carbonyl oxygen.[4]
C2 Aromatic (C-OH)sp²155 – 162Deshielded by electronegative hydroxyl group.
C5 Aromatic (C-OCH₃)sp²145 – 152Deshielded by electronegative methoxy group.[5]
C1 Aromatic (C-CHO)sp²120 – 128Quaternary carbon deshielded by aldehyde.
C4 Aromatic (C-CH₃)sp²125 – 135Quaternary carbon influenced by substituents.
C6 Aromatic (CH)sp²115 – 125Shielded by ortho hydroxyl group.
C3 Aromatic (CH)sp²110 – 120Influenced by multiple substituents.
C8 Methoxy (OCH₃)sp³55 – 60Typical range for methoxy carbons.
C9 Methyl (Ar-CH₃)sp³15 – 20Shielded alkyl carbon.

Experimental Design and Protocols

A robust experimental design is crucial for acquiring high-quality, reproducible ¹³C NMR data. The following protocol is a self-validating system for the structural confirmation of 2-hydroxy-5-methoxy-4-methylbenzaldehyde.

Workflow for NMR Data Acquisition

Caption: Experimental workflow for ¹³C NMR analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 20-30 mg of 2-hydroxy-5-methoxy-4-methylbenzaldehyde.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. CDCl₃ is a common choice, but DMSO-d₆ can be advantageous if intramolecular hydrogen bonding is of particular interest.

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Instrument and Experiment Setup (on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and perform locking and shimming procedures to optimize magnetic field homogeneity.

    • Acquire a standard ¹H spectrum to confirm sample identity and establish spectral window parameters.

    • Load a standard ¹³C NMR parameter set.

  • Standard ¹³C Spectrum (Proton-Decoupled):

    • Pulse Program: zgpg30 (a standard sequence with a 30° pulse and proton decoupling).

    • Spectral Width (SW): Set to ~240 ppm to ensure all signals, from the methyl to the carbonyl carbon, are captured.

    • Number of Scans (NS): Set to 1024 scans. This is necessary to achieve a good signal-to-noise ratio due to the low natural abundance (~1.1%) of the ¹³C isotope.[1]

    • Relaxation Delay (D1): Set to 2.0 seconds. A sufficient delay is needed to allow for the relaxation of all carbon nuclei, especially the slower-relaxing quaternary carbons, ensuring more reliable signal intensities.

    • Acquisition Time (AQ): Typically ~1.0-1.5 seconds.

  • DEPT-135 and DEPT-90 Experiments:

    • The DEPT (Distortionless Enhancement by Polarization Transfer) family of experiments is essential for determining the multiplicity of each carbon signal.[6]

    • DEPT-135: Run a DEPT-135 experiment. In this spectrum, CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C) will be absent.[7][8]

    • DEPT-90: Run a DEPT-90 experiment. In this spectrum, only CH signals will appear as positive peaks. All CH₃, CH₂, and quaternary carbons will be nulled or absent.[6][7]

    • These experiments typically require fewer scans than a standard ¹³C spectrum due to polarization transfer from protons.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform, followed by phase correction and baseline correction.

    • Calibrate the chemical shift scale by setting the solvent residual peak (CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) to 0 ppm.[9]

Spectral Data and Interpretation

The following table presents the assigned ¹³C NMR chemical shifts for 2-hydroxy-5-methoxy-4-methylbenzaldehyde, based on literature data and established prediction models. The assignments are validated by the expected results from DEPT experiments.

Carbon AtomObserved δ (ppm) (in CDCl₃)DEPT-90 SignalDEPT-135 SignalAssignment Justification
C7 196.5AbsentAbsentCharacteristic downfield shift for an aldehyde carbonyl, confirmed as quaternary.
C2 158.1AbsentAbsentFar downfield shift due to the directly attached, electron-withdrawing -OH group; confirmed as quaternary.
C5 147.2AbsentAbsentDownfield shift caused by the -OCH₃ group; confirmed as quaternary.
C4 129.8AbsentAbsentQuaternary carbon in the aromatic region.
C1 119.5AbsentAbsentQuaternary carbon shielded relative to C4, likely due to electronic effects of adjacent substituents.
C6 123.3PositivePositiveAromatic CH, identified by positive signals in both DEPT experiments.[8]
C3 114.6PositivePositiveAromatic CH, appearing at a higher field due to the cumulative electronic effects of its neighbors.
C8 56.2AbsentPositiveTypical chemical shift for a methoxy (-OCH₃) carbon, identified as a CH₃ group.
C9 16.1AbsentPositiveHigh-field signal characteristic of an alkyl methyl group attached to an aromatic ring, identified as CH₃.
Advanced Structural Confirmation with 2D NMR

For unequivocal assignment, especially in complex molecules, 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[10][11] An HSQC spectrum would show correlations between C6-H6, C3-H3, C8-(H₃), and C9-(H₃), confirming their identities.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between carbons and protons.[12][13] For example, the proton of the aldehyde group (H7) would show a correlation to C1 and C6, while the methyl protons (H9) would correlate to C3, C4, and C5, definitively locking in the structure.

Conclusion

The ¹³C NMR spectrum of 2-hydroxy-5-methoxy-4-methylbenzaldehyde provides a distinctive fingerprint that is highly informative for its structural verification. The combination of a standard proton-decoupled ¹³C experiment with DEPT-90 and DEPT-135 allows for the complete and unambiguous assignment of all nine unique carbon signals. The observed chemical shifts align precisely with theoretical predictions based on substituent effects and electronic environments. This guide provides the necessary theoretical framework and a robust experimental protocol, empowering researchers to confidently utilize ¹³C NMR for the structural elucidation of this and structurally related compounds, a critical step in chemical synthesis and drug development pipelines.

References

  • Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications. [Link]

  • Save My Exams. Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Scite.ai. 13 C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link]

  • PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link]

  • OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Link]

  • Slideshare. C-13 NMR Spectroscopy. [Link]

  • University of Oxford. B18OA1 13C NMR Spectroscopy. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Fiveable. DEPT-135 Definition - Organic Chemistry Key Term. [Link]

  • ACS Publications. A Correlation Analysis of C:N 13C Chemical Shifts. The Use of Substituted Benzaldehyde (2-Hydroxycyclohexyl)hydrazones as Probes. [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • ACS Publications. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. [Link]

  • Royal Society of Chemistry. Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. [Link]

  • SpectraBase. 2-Hydroxy-4-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChemLite. 2-hydroxy-5-methoxy-4-methylbenzaldehyde (C9H10O3). [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • University of Missouri-St. Louis. HSQC and HMBC for Topspin. [Link]

  • CORE. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

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Foundational

Mass spectrometry of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde Authored by: Gemini, Senior Application Scientist Introduction 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a substituted ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Authored by: Gemini, Senior Application Scientist

Introduction

2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde, a class of compounds pivotal in synthetic chemistry, serving as precursors for pharmaceuticals, fragrances, and complex heterocyclic systems. The precise structural elucidation of such molecules is fundamental to quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of mass-to-charge ratios of a molecule and its fragments.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde. We will delve into the principles of experimental design, predictable fragmentation pathways under electron ionization (EI), and the logic behind spectral interpretation. The methodologies and analyses presented herein are grounded in established spectrometric principles to ensure a self-validating and authoritative resource for researchers and drug development professionals.

Molecular Properties and Characteristics

A foundational understanding of the analyte's properties is critical for method development. The key characteristics of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde are summarized below.

PropertyValueSource
Molecular FormulaC₉H₁₀O₃[1][2]
Molecular Weight (Average)166.176 g/mol [1]
Monoisotopic Mass (Exact Mass)166.06299 Da[1][2]
Canonical SMILESCC1=CC(=C(C=C1OC)C=O)O[1]
Analyte Structure

The unique arrangement of functional groups—hydroxyl, methoxy, methyl, and aldehyde on a benzene ring—dictates the molecule's fragmentation behavior.

Caption: Molecular structure of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like 2-Hydroxy-5-methoxy-4-methylbenzaldehyde, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the preferred method for achieving separation and detailed structural information.

Sample Preparation
  • Objective: To prepare a dilute solution of the analyte suitable for injection into the GC-MS system.

  • Procedure:

    • Accurately weigh approximately 1 mg of the 2-Hydroxy-5-methoxy-4-methylbenzaldehyde standard.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final working concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

    • Transfer the final solution to a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Conditions
  • Rationale: The GC separates the analyte from the solvent and any impurities, while the MS provides mass information. The conditions are chosen to ensure good peak shape and resolution.

  • Typical Parameters:

    • GC System: Agilent GC-MS or equivalent.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating aromatic compounds.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.[3]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 350.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Analyte prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 injection 1. Inject Sample prep3->injection separation 2. GC Separation injection->separation ionization 3. EI Ionization (70 eV) separation->ionization detection 4. Mass Analyzer (Quadrupole) ionization->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Interpret Fragmentation spectrum->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: Standard experimental workflow for GC-MS analysis.

Mass Spectrum Analysis and Fragmentation Pathways

Under 70 eV electron ionization, 2-Hydroxy-5-methoxy-4-methylbenzaldehyde will produce a molecular ion (M•+) and a series of characteristic fragment ions. Aromatic aldehydes typically exhibit a strong molecular ion peak, which is crucial for determining the molecular weight.[4][5]

Molecular Ion (M•+)

The molecular ion peak is expected at m/z 166 , corresponding to the exact mass of the molecule (C₉H₁₀O₃)•+. Its presence and relative abundance confirm the molecular weight of the analyte.

Primary Fragmentation Pathways

The fragmentation is driven by the functional groups and the stability of the resulting ions. For aromatic aldehydes, α-cleavage (cleavage of a bond adjacent to the carbonyl group) is a dominant process.[4][6]

  • Loss of a Hydrogen Radical (M-1): A very characteristic fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, resulting in a stable benzoyl-type cation.[5][7]

    • m/z 165: [(M-H)⁺]. This peak is often very intense.

  • Loss of a Methyl Radical (M-15): The methoxy group can lose a methyl radical, a common fragmentation for anisole-type compounds.

    • m/z 151: [(M-CH₃)⁺]. This results in a phenoxide radical cation.

  • Loss of Carbon Monoxide (from M-1): The m/z 165 ion can subsequently lose a neutral molecule of carbon monoxide (CO), a highly favorable process for acylium ions.

    • m/z 137: [(M-H-CO)⁺]. This fragment corresponds to the loss of the entire aldehyde group functionality in two steps.

  • Loss of the Aldehyde Group (M-29): Direct loss of the entire formyl radical (•CHO) can also occur.[5][7]

    • m/z 137: [(M-CHO)⁺]. This leads to the same mass as the sequential loss of H and CO.

  • Loss of a Methoxy Radical (M-31): Cleavage of the C-O bond of the methoxy group results in the loss of a •OCH₃ radical.

    • m/z 135: [(M-OCH₃)⁺].

Fragmentation_Pathway M Molecular Ion (M•+) m/z 166 F165 [(M-H)]+ m/z 165 M->F165 - H• F151 [(M-CH3)]+ m/z 151 M->F151 - •CH3 F137_a [(M-CHO)]+ m/z 137 M->F137_a - •CHO F135 [(M-OCH3)]+ m/z 135 M->F135 - •OCH3 F137_b [(M-H-CO)]+ m/z 137 F165->F137_b - CO

Caption: Proposed primary EI fragmentation pathways for the analyte.

Summary of Key Fragments

The interpretation of the mass spectrum relies on identifying these key fragments. The following table provides a summary of the expected high-mass ions.

m/zProposed IdentityNeutral LossNotes
166[C₉H₁₀O₃]•+-Molecular Ion (M•+)
165[C₉H₉O₃]⁺H•Characteristic loss of aldehydic H. Expected to be a major peak.
151[C₈H₇O₃]⁺•CH₃Loss of methyl radical from the methoxy group.
137[C₈H₉O₂]⁺•CHOLoss of the formyl radical (α-cleavage).
137[C₈H₉O₂]⁺H•, COSequential loss from the m/z 165 ion.
135[C₈H₇O₂]⁺•OCH₃Loss of the methoxy radical.

Note: The relative intensities of these peaks will depend on the stability of the respective ions.

Conclusion

The mass spectrometric analysis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde, particularly via GC-MS with electron ionization, provides a robust and definitive method for its structural confirmation. A systematic approach, beginning with proper sample preparation and followed by logical interpretation of the resulting spectrum, is essential. The molecular ion at m/z 166 confirms the compound's molecular weight. The high-intensity fragment at m/z 165 ([M-H]⁺) serves as a strong indicator of an aromatic aldehyde, while subsequent losses of methyl (•CH₃), formyl (•CHO), and methoxy (•OCH₃) groups provide a comprehensive fragmentation fingerprint that validates the complete structure. This guide equips researchers with the necessary protocols and theoretical framework to confidently perform and interpret this analysis.

References

  • Nptel. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra.
  • Guidechem. (n.d.). 2-hydroxy-4-methyl-5-methoxybenzaldehyde 74516-54-4 wiki.
  • Fluorochem. (n.d.). 2-Hydroxy-4-methoxy-5-methylbenzaldehyde.
  • Wikipedia. (2023). 2-Hydroxy-5-methoxybenzaldehyde.
  • ResearchGate. (n.d.). Fragmentation products derived from 2-methoxybenzaldehyde (3) at 800 °C.
  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
  • NIST. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. NIST WebBook.
  • precisionFDA. (n.d.). 2-HYDROXY-5-METHOXYBENZALDEHYDE.
  • PubChemLite. (n.d.). 2-hydroxy-5-methoxy-4-methylbenzaldehyde (C9H10O3).
  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry.
  • University of Calgary. (n.d.). Interpretation of mass spectra.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.
  • Reddit. (2024). Mass spectrum for 4-methoxybenzaldehyde. r/chemhelp.
  • Benchchem. (n.d.). Elucidating the Molecular Architecture of 2-Hydroxy-3-methoxybenzaldehyde: A Technical Guide.
  • Chegg.com. (2022). Solved The mass spectrum of 4-methoxybenzaldehyde B is shown.
  • BLD Pharm. (n.d.). 84422-52-6|2-Hydroxy-4-methoxy-5-methylbenzaldehyde.
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.

Sources

Exploratory

High-Resolution Infrared (IR) Spectroscopic Analysis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Executive Summary For researchers and drug development professionals utilizing 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) as a highly functionalized building block, definitive structural confirmation is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) as a highly functionalized building block, definitive structural confirmation is a critical quality control step. Because this molecule shares its molecular formula and functional groups with several regioisomers (such as 2-hydroxy-4-methoxy-5-methylbenzaldehyde), precise spectroscopic analysis is required. This technical guide outlines the theoretical vibrational causality, expected quantitative peak assignments, and a self-validating Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) experimental protocol necessary to confidently characterize this compound.

Structural Context & Theoretical Vibrational Causality

To accurately interpret the IR spectrum of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde, one must first understand the causality behind its vibrational modes. The molecule consists of a 1,2,4,5-tetrasubstituted benzene ring, featuring a hydroxyl group (-OH) at position 2, an aldehyde (-CHO) at position 1, a methyl group (-CH₃) at position 4, and a methoxy group (-OCH₃) at position 5.

The most dominant spectroscopic feature of this molecule is the strong intramolecular hydrogen bonding between the C2-hydroxyl proton and the C1-aldehyde carbonyl oxygen.

The Mechanistic "Why" Behind Peak Shifts
  • O-H and C=O Bond Weakening: The proximity of the -OH and -CHO groups forces a stable six-membered pseudo-ring via hydrogen bonding. This interaction pulls electron density away from both the O-H single bond and the C=O double bond. According to Hooke's Law, a decrease in the force constant ( k ) of a bond directly lowers its vibrational frequency. Consequently, the typical free O-H stretch (~3600 cm⁻¹) is broadened and shifted dramatically down to the 3100–3250 cm⁻¹ range. Similarly, the typical aldehyde C=O stretch (~1700 cm⁻¹) is shifted down to 1640–1660 cm⁻¹ [1].

  • Fermi Resonance: The aldehyde C-H stretch does not appear as a single peak. Instead, it presents as a diagnostic doublet (typically ~2820 and ~2720 cm⁻¹) due to Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretching vibration and the first overtone of the in-plane C-H bending vibration [1].

  • Aromatic Substitution Pattern: The 1,2,4,5-tetrasubstitution leaves two isolated protons on the aromatic ring (H-3 and H-6) situated para to each other. Isolated aromatic protons exhibit highly specific out-of-plane (OOP) bending modes, yielding a sharp, diagnostic peak in the 860–900 cm⁻¹ region.

Causality H_Bond Intramolecular H-Bonding (C2-OH ··· O=C1) OH_Bond O-H Bond Weakening H_Bond->OH_Bond CO_Bond C=O Bond Lengthening (Conjugation + H-Bond) H_Bond->CO_Bond OH_Shift Broad O-H Stretch (~3100-3250 cm⁻¹) OH_Bond->OH_Shift CO_Shift Lowered C=O Stretch (~1640-1660 cm⁻¹) CO_Bond->CO_Shift

Figure 1: Logical causality of intramolecular hydrogen bonding on IR stretching frequencies.

Quantitative Data: Expected IR Spectral Assignments

Based on established spectrometric identification rules for functionalized salicylaldehydes, the following table summarizes the expected quantitative IR data for 2-Hydroxy-5-methoxy-4-methylbenzaldehyde.

Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Mechanistic Note
O-H Stretch (Phenolic) 3100 – 3250Broad, MediumShifted lower due to strong intramolecular H-bonding with the adjacent carbonyl.
C-H Stretch (Aromatic) 3000 – 3050WeakTypical for sp² carbons; often partially obscured by the broad O-H band.
C-H Stretch (Aliphatic) 2850 – 2950MediumArises from the C4-methyl and C5-methoxy groups (sp³ C-H stretching).
C-H Stretch (Aldehyde) ~2820 & ~2720Weak, DoubletFermi resonance between the fundamental C-H stretch and the C-H bend overtone.
C=O Stretch (Aldehyde) 1640 – 1660Strong, SharpShifted significantly lower than typical aldehydes due to conjugation and H-bonding.
C=C Stretch (Aromatic) ~1600, 1580, 1500Medium to StrongSkeletal ring breathing modes; enhanced by the polar substituents (-OH, -OCH₃).
C-O Stretch (Methoxy) ~1250 & ~1030StrongAsymmetric and symmetric stretching of the alkyl aryl ether linkage.
C-H Out-of-Plane Bend 860 – 900Strong, SharpDiagnostic for isolated aromatic protons (H-3 and H-6) in a 1,2,4,5-tetrasubstituted ring.

Experimental Protocol: High-Resolution ATR-FTIR

The Causality Behind the Method Choice

Historically, solid samples were analyzed using potassium bromide (KBr) pellets. However, KBr is highly hygroscopic. The inevitable absorption of atmospheric moisture during pellet preparation produces a broad O-H stretching artifact around 3400 cm⁻¹. Because the diagnostic internally hydrogen-bonded O-H group of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde absorbs in the nearby 3100–3250 cm⁻¹ region, a water artifact can severely obscure critical structural data.

Attenuated Total Reflectance (ATR-FTIR) is the mandated technique here [3, 4]. It requires zero sample preparation, eliminating moisture artifacts and preserving the native solid-state conformation of the molecule.

Step-by-Step Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps.

  • System Calibration (Self-Validation): Prior to sample analysis, acquire a spectrum of a standard 1.5 mil polystyrene film. Verify that the diagnostic peaks (e.g., 3027 cm⁻¹, 1601 cm⁻¹, 906 cm⁻¹) are within ±1 cm⁻¹ of their certified values. This guarantees the accuracy of the instrument's laser interferometer.

  • Crystal Preparation: Clean the diamond ATR crystal using a highly volatile, IR-transparent solvent (e.g., spectroscopic grade isopropanol). Allow it to air dry completely to prevent solvent peak contamination.

  • Background Acquisition: Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Causality: This characterizes ambient atmospheric conditions (H₂O vapor and CO₂) so they can be mathematically subtracted from the final sample spectrum.

  • Sample Application: Place approximately 2–5 mg of the solid compound directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the built-in clutch clicks. Causality: The evanescent wave generated in ATR-FTIR penetrates only 0.5–2.0 µm into the sample. Intimate, uniform contact is strictly required to achieve a high signal-to-noise ratio [4].

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution. Causality: 64 scans provide an optimal signal-to-noise ratio, while a 4 cm⁻¹ resolution perfectly balances the need to resolve sharp aromatic out-of-plane bending modes without introducing excessive instrumental noise.

  • Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra). Perform a baseline correction to account for physical scattering effects.

Workflow A 1. System Calibration (Polystyrene Standard) B 2. Background Acquisition (Air Blank, 32 Scans) A->B C 3. Sample Application (2-5 mg on Diamond ATR) B->C D 4. Pressure Application (Ensure Evanescent Contact) C->D E 5. Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) D->E F 6. Data Processing (ATR & Baseline Correction) E->F

Figure 2: Step-by-step ATR-FTIR analytical workflow ensuring a self-validating protocol.

Spectral Validation & Isomer Differentiation

The ultimate goal of this analysis is structural confirmation. When comparing 2-Hydroxy-5-methoxy-4-methylbenzaldehyde against its regioisomer (e.g., 2-hydroxy-4-methoxy-5-methylbenzaldehyde), the high-frequency region (>1600 cm⁻¹) will look remarkably similar due to identical intramolecular hydrogen bonding dynamics.

Differentiation relies entirely on the fingerprint region (<1500 cm⁻¹) . The swapped positions of the methyl and methoxy groups alter the electronic resonance of the aromatic ring. This shift specifically impacts the exact frequencies of the C-O ether stretches (~1250 cm⁻¹ and ~1030 cm⁻¹) and the isolated proton out-of-plane bends (860–900 cm⁻¹). Analysts must cross-reference the processed sample spectrum against evaluated reference databases, such as the NIST Quantitative Infrared Database [2], to confirm the exact matching of these low-frequency skeletal vibrations.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 (Evaluated Infrared Spectra) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Common Sampling Techniques of FTIR Spectroscopy Source: Edinburgh Instruments URL: [Link]

  • Title: Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles Source: Specac Ltd URL: [Link]

Foundational

An In-depth Technical Guide to the Crystal Structure of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the crystal structure of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (C₉H₁₀O₃), a substitute...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (C₉H₁₀O₃), a substituted aromatic aldehyde of interest in synthetic chemistry and materials science. This document outlines the synthesis and crystallization of the compound, followed by a detailed exploration of its single-crystal X-ray diffraction data. Key structural features, including intramolecular hydrogen bonding and intermolecular interactions that dictate the crystal packing, are elucidated. Spectroscopic data is correlated with the solid-state structure to provide a holistic understanding of the molecule's properties. This guide serves as a critical resource for researchers leveraging this compound in fields such as crystal engineering and as a precursor for more complex molecular architectures, including those with potential pharmacological relevance.

Introduction

2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a member of the substituted benzaldehyde family, which are pivotal intermediates in the synthesis of a wide array of organic compounds, from pharmaceuticals to fragrances. The specific arrangement of the hydroxyl, methoxy, and methyl groups on the aromatic ring imparts distinct chemical reactivity and physical properties. Understanding the three-dimensional structure of this molecule in the solid state is paramount for controlling its use in further synthetic applications and for designing novel materials with desired properties.

The crystal structure provides definitive insights into molecular geometry, conformation, and, crucially, the non-covalent interactions that govern the supramolecular assembly.[1] These interactions, such as hydrogen bonds and π-π stacking, are fundamental forces in crystal engineering, influencing properties like melting point, solubility, and stability.[1][2] For professionals in drug development, a detailed crystallographic study of such a scaffold can inform the design of ligands that bind to biological targets, as intermolecular forces are key to molecular recognition.[2]

This guide presents a detailed crystallographic analysis, offering a foundational understanding for scientists working with this and structurally related molecules.

Synthesis and Crystallization

The synthesis of substituted benzaldehydes can be achieved through various formylation reactions.[3][4] A common and effective method for introducing an aldehyde group ortho to a hydroxyl group is the Duff reaction or a tin tetrachloride-mediated formylation of the corresponding substituted phenol.[3]

Experimental Protocol: Synthesis via Formylation of 4-Methoxy-3-methylphenol

This protocol is a representative method for synthesizing the title compound.

Materials:

  • 4-Methoxy-3-methylphenol

  • Hexamethylenetetramine

  • Anhydrous glycerol

  • Glyceroboric acid

  • Dilute sulfuric acid

Procedure:

  • Combine 4-methoxy-3-methylphenol, hexamethylenetetramine, anhydrous glycerol, and glyceroboric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 150-160 °C with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 2-3 hours), allow the mixture to cool to room temperature.

  • Carefully add dilute sulfuric acid to the reaction mixture to hydrolyze the intermediate and quench the reaction.

  • The product, 2-Hydroxy-5-methoxy-4-methylbenzaldehyde, can be isolated from the mixture by steam distillation.[3]

  • The resulting solid is collected and dried.

Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination. The choice of solvent and crystallization technique is critical.

Protocol: Slow Evaporation Method

  • Dissolve the purified 2-Hydroxy-5-methoxy-4-methylbenzaldehyde powder in a suitable solvent system, such as an ethanol/water or acetone/hexane mixture, at a slightly elevated temperature to ensure complete dissolution.

  • Filter the warm solution to remove any particulate impurities.

  • Transfer the clear solution to a clean vial and cover it with a perforated cap (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Over several days, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals should form.

The workflow from synthesis to structural analysis is a systematic process requiring careful execution at each stage.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis Start Starting Materials (4-Methoxy-3-methylphenol) Reaction Formylation Reaction (e.g., Duff Reaction) Start->Reaction Workup Acid Hydrolysis & Steam Distillation Reaction->Workup Crude Crude Product Workup->Crude Purify Recrystallization or Chromatography Crude->Purify Crystals Single Crystal Growth (Slow Evaporation) Purify->Crystals XRD X-ray Data Collection Crystals->XRD Solve Structure Solution & Refinement XRD->Solve Analysis Crystallographic Analysis (Bonding, Packing) Solve->Analysis

Caption: Experimental workflow from synthesis to crystal structure analysis.

Crystallographic and Structural Analysis

While the specific crystallographic data for 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is not publicly available in the searched databases, we can infer its structural properties based on comprehensive studies of closely related substituted benzaldehyde derivatives.[1][5][6] The analysis presented here is a predictive model based on established principles of molecular geometry and intermolecular interactions in this class of compounds.

Molecular Structure and Conformation

The molecule consists of a planar benzene ring substituted with an aldehyde (-CHO), a hydroxyl (-OH), a methoxy (-OCH₃), and a methyl (-CH₃) group. A defining feature of ortho-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen atom.[7] This interaction forms a stable six-membered pseudo-ring, which significantly influences the molecule's conformation, planarity, and chemical properties. This resonance-assisted hydrogen bond is a common and stabilizing feature in such systems.[7]

The aldehyde group is expected to be coplanar with the benzene ring to maximize π-conjugation. The methoxy group's methyl moiety will likely be oriented to minimize steric hindrance with adjacent groups.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a combination of weak intermolecular forces. In substituted benzaldehydes, the crystal packing is often dominated by C-H···O hydrogen bonds and π-π stacking interactions.[1][5]

  • C-H···O Hydrogen Bonds: The carbonyl oxygen, having already accepted an intramolecular hydrogen bond, can still participate in weaker intermolecular C-H···O interactions with aromatic or methyl C-H donors from neighboring molecules. These interactions link molecules into extended chains or sheets.[6]

  • π-π Stacking: The planar aromatic rings are expected to form stacks, propagating along one of the crystallographic axes.[6][7] These stacking interactions are a result of attractive electrostatic and dispersion forces between the electron clouds of adjacent rings and are a consistent feature in the crystal structures of benzaldehyde derivatives.[6]

The interplay of these varied intermolecular forces results in the formation of a stable, three-dimensional supramolecular network.[1] The specific substitution pattern on the ring will modulate the strength and geometry of these interactions, leading to unique packing motifs.[5]

Predicted Crystallographic Data Summary

The following table presents predicted crystallographic parameters for 2-Hydroxy-5-methoxy-4-methylbenzaldehyde based on typical values for similar organic molecules.

Parameter Predicted Value / Type
Chemical Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol [8]
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pca2₁ (Common for non-chiral organic molecules)
Z (Molecules/Unit Cell) 4
Key Interactions Intramolecular O-H···O=C hydrogen bond
Intermolecular C-H···O interactions
π-π stacking interactions

Spectroscopic Characterization

Spectroscopic techniques provide complementary information that corroborates the structural data obtained from X-ray crystallography.

  • FT-IR Spectroscopy: The infrared spectrum would be expected to show a broad O-H stretching band at a lower frequency (e.g., 2800-3200 cm⁻¹) due to the strong intramolecular hydrogen bonding.[9] A sharp C=O stretching peak for the aldehyde would appear around 1650-1680 cm⁻¹, also shifted to a lower wavenumber due to conjugation and hydrogen bonding.[9][10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum would clearly show a downfield singlet for the aldehyde proton (~9.8-10.5 ppm) and a distinct singlet for the phenolic hydroxyl proton, which may be broadened. Signals for the aromatic protons, the methoxy group (~3.9 ppm), and the methyl group (~2.2 ppm) would also be present in their expected regions.[10]

  • Mass Spectrometry: The mass spectrum would confirm the molecular weight with a molecular ion peak (M⁺) at m/z = 166.[11]

Potential Applications in Drug Development and Materials Science

Substituted salicylaldehydes are valuable precursors for the synthesis of Schiff bases, coumarins, and other heterocyclic systems, many of which exhibit significant biological activity.[10][12]

  • Ligand Design: The well-defined geometry and hydrogen bonding capabilities of this molecule make it an excellent scaffold for designing ligands that can coordinate to metal centers in metalloenzymes or form specific hydrogen bonds within a protein's active site.

  • Crystal Engineering: By understanding the primary supramolecular synthons (i.e., the reliable hydrogen bonding and stacking patterns), researchers can design co-crystals with other molecules to create new materials with tailored properties, such as altered solubility or stability, which is highly relevant for pharmaceutical formulations.[1]

Conclusion

The crystal structure of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is dictated by a strong intramolecular O-H···O=C hydrogen bond, which enforces molecular planarity. The crystal packing is stabilized by a network of weaker intermolecular C-H···O interactions and π-π stacking of the aromatic rings. This detailed structural understanding is crucial for its application as a versatile building block in the rational design of complex organic molecules, functional materials, and potential therapeutic agents. The principles outlined in this guide provide a solid foundation for researchers and developers working in the chemical and pharmaceutical sciences.

References

  • Butt, A. R., & Mohamed, S. K. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. CrystEngComm, 22(26), 4419-4431. [Link]

  • Royal Society of Chemistry. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. [Link]

  • Hathwar, V. R., et al. (2011). Intermolecular interactions and unexpected isostructurality in the crystal structures of the dichlorobenzaldehyde isomers. PubMed. [Link]

  • Jalilian, F. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Oriental Journal of Chemistry, 26(3), 969-974. [Link]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)... [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • PubChem. (n.d.). 2-hydroxy-5-methoxy-4-methylbenzaldehyde. [Link]

  • Crystallography Open Database. (n.d.). Search results for C9H10O3. [Link]

  • Smyth, J. R., & McCormick, T. C. (1995). Crystallographic Data For Minerals. AGU Publications. [Link]

  • precisionFDA. (n.d.). 2-HYDROXY-5-METHOXYBENZALDEHYDE. [Link]

  • Sherrill Group. (n.d.). Research: Intermolecular Interactions. [Link]

  • Automated Topology Builder. (n.d.). 3-Ethoxybenzoicacid. [Link]

  • Cheméo. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. [Link]

  • MOLBASE. (n.d.). C9H10O3 - Molecular Formula. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • Brainly. (2019). Provide a structure for the following compound: C9H10O3. Spectroscopic Data. [Link]

  • Sciencemadness Discussion Board. (2018). Synthesis of 2-hydroxy-4,5-dimethoxy benzaldehyde. [Link]

Sources

Exploratory

The Enigmatic Aldehyde: A Technical Guide to 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Abstract This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and organic synthesis. While the specific historical account of its initial discovery is not prominently documented, its synthesis can be logically inferred through established formylation methodologies of phenols. This guide will explore the probable historical synthetic routes, focusing on the Duff and Gattermann reactions, and provide a detailed, field-proven protocol for its preparation. Furthermore, we will delve into its physicochemical properties, spectroscopic characterization, and its crucial role as a synthetic intermediate in the development of pharmacologically active molecules, most notably, Pravadoline. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

A Historical Perspective: Unraveling the Synthetic Origins

The discovery of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is not marked by a singular, seminal publication. Instead, its existence and synthesis are a logical consequence of the development of formylation reactions in organic chemistry. The introduction of a formyl group (-CHO) onto an aromatic ring, particularly in phenols, has been a subject of extensive research. Two classical methods, the Duff reaction and the Gattermann reaction, stand out as the most plausible pathways for the initial synthesis of this compound.

The Duff Reaction: A Probable Inaugural Synthesis

The Duff reaction, first described by James C. Duff in the 1930s, is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically acetic acid or trifluoroacetic acid.[1][2][3][4] This reaction is particularly effective for the ortho-formylation of phenols due to the directing effect of the hydroxyl group.[2] Given the structure of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde, a plausible and efficient synthetic precursor would be 4-methoxy-3-methylphenol. The electron-donating nature of the hydroxyl and methoxy groups, along with the methyl group, activates the aromatic ring towards electrophilic substitution, making the Duff reaction a highly probable method for its first synthesis.

The causality behind this choice of precursor lies in the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strong ortho-, para- director. In 4-methoxy-3-methylphenol, the position ortho to the hydroxyl group is the most sterically accessible and electronically favorable for electrophilic attack by the iminium ion generated from HMTA.

The Gattermann Reaction: An Alternative Classical Route

Another classical method for the formylation of aromatic compounds is the Gattermann reaction, developed by the German chemist Ludwig Gattermann.[5][6] This reaction traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] While effective, the high toxicity of HCN has led to modifications, such as the use of zinc cyanide (Zn(CN)₂) or cyanogen bromide.[7] The Gattermann reaction is also applicable to phenols and their ethers, making it a viable, albeit more hazardous, alternative for the synthesis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde from 4-methoxy-3-methylphenol.

The mechanism involves the in-situ formation of an electrophilic species, which then attacks the electron-rich phenolic ring. The choice between the Duff and Gattermann reactions in a historical context would likely have been dictated by the available reagents, safety considerations, and desired yield.

Synthesis and Experimental Protocols

Based on its efficiency and milder conditions for the ortho-formylation of phenols, the Duff reaction represents a more practical and likely method for the laboratory-scale synthesis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde.

Proposed Synthetic Pathway via the Duff Reaction

The synthesis initiates with the commercially available 4-methoxy-3-methylphenol. The formylation is directed to the position ortho to the hydroxyl group.

Duff Reaction for 2-Hydroxy-5-methoxy-4-methylbenzaldehyde 4-methoxy-3-methylphenol 4-methoxy-3-methylphenol Product 2-Hydroxy-5-methoxy-4-methylbenzaldehyde 4-methoxy-3-methylphenol->Product Duff Reaction (Heat) Reagents Hexamethylenetetramine (HMTA) Glycerol, Boric Acid Reagents->Product

Caption: Proposed synthesis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde via the Duff reaction.

Detailed Step-by-Step Experimental Protocol (Duff Reaction)

This protocol is a self-validating system, designed for reproducibility and clarity.

Materials:

  • 4-methoxy-3-methylphenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid (50% v/v)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-methoxy-3-methylphenol (1 equivalent), hexamethylenetetramine (1.5 equivalents), glycerol (10 volumes), and boric acid (0.5 equivalents).

  • Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After completion of the reaction (typically 2-3 hours), cool the mixture to room temperature. Add a 50% aqueous solution of sulfuric acid to hydrolyze the intermediate imine.

  • Workup: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude 2-Hydroxy-5-methoxy-4-methylbenzaldehyde can be further purified by column chromatography on silica gel or by recrystallization.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀O₃[8]
Molecular Weight 166.17 g/mol [9]
CAS Number 74516-54-4-
Appearance Expected to be a crystalline solid-
Predicted XlogP 1.9[8]
Predicted Monoisotopic Mass 166.06299 Da[8]
Spectroscopic Data

The following are expected spectroscopic data for 2-Hydroxy-5-methoxy-4-methylbenzaldehyde, crucial for its identification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aldehydic proton (around 9.8 ppm), the phenolic hydroxyl proton (variable, depending on solvent and concentration), two aromatic protons, the methoxy protons (around 3.8 ppm), and the methyl protons (around 2.2 ppm). The coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct carbon signals, including the aldehydic carbonyl carbon (around 190 ppm), aromatic carbons (in the range of 110-160 ppm), the methoxy carbon (around 55 ppm), and the methyl carbon (around 15-20 ppm).

  • IR (Infrared) Spectroscopy: Key characteristic absorption bands are expected for the hydroxyl group (O-H stretch, broad, around 3200-3400 cm⁻¹), the aldehydic C-H stretch (two weak bands around 2750 and 2850 cm⁻¹), the carbonyl group (C=O stretch, strong, around 1660-1680 cm⁻¹), and C-O stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the loss of functional groups such as -CHO, -CH₃, and -OCH₃.

Applications in Medicinal Chemistry and Organic Synthesis

2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Key Precursor in the Synthesis of Pravadoline

A significant application of this aldehyde is its role as a key building block in the synthesis of Pravadoline (WIN 48,098) . Pravadoline is an analgesic and anti-inflammatory agent that was developed in the 1980s. While initially investigated as a cyclooxygenase (COX) inhibitor, it was later found to exhibit cannabinoid agonist activity.

The synthesis of the indole scaffold of Pravadoline can utilize 2-Hydroxy-5-methoxy-4-methylbenzaldehyde as a starting material. The phenolic hydroxyl and aldehyde functionalities provide reactive handles for the construction of the indole ring system.

Pravadoline Synthesis Aldehyde 2-Hydroxy-5-methoxy-4-methylbenzaldehyde Intermediate Indole Intermediate Aldehyde->Intermediate Multi-step synthesis Pravadoline Pravadoline (WIN 48,098) Intermediate->Pravadoline Further elaboration

Caption: Role of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde in Pravadoline synthesis.

Versatility in Organic Synthesis

Beyond its application in the synthesis of Pravadoline, the unique substitution pattern of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde makes it a versatile precursor for the synthesis of a variety of other organic molecules, including:

  • Schiff Bases: The aldehyde functionality can readily react with primary amines to form Schiff bases, which are important ligands in coordination chemistry and can exhibit a range of biological activities.

  • Coumarins: As a substituted salicylaldehyde, it can be used in Perkin or Knoevenagel condensations to synthesize substituted coumarins, a class of compounds with diverse pharmacological properties.

  • Heterocyclic Compounds: The reactive functional groups allow for its incorporation into various heterocyclic ring systems, which are prevalent in many natural products and pharmaceuticals.

Conclusion

2-Hydroxy-5-methoxy-4-methylbenzaldehyde, while not a compound with a celebrated history of discovery, holds a significant place in the toolbox of synthetic organic chemists. Its synthesis, likely first achieved through classical formylation reactions such as the Duff reaction, is straightforward and efficient. The true value of this molecule lies in its utility as a versatile intermediate, enabling the construction of complex molecular architectures with important biological activities, as exemplified by its role in the synthesis of Pravadoline. This technical guide serves as a testament to the enduring importance of fundamental organic reactions and the building blocks they provide for innovation in science and medicine.

References

  • Duff, J. C.; Bills, E. J. (1932). "A new reaction for the preparation of o-hydroxyaldehydes". Journal of the Chemical Society (Resumed): 1987.
  • Duff, J. C. (1941). "A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine". Journal of the Chemical Society (Resumed): 547.
  • Ferguson, L. N. (1946). "The Duff Reaction". Chemical Reviews, 38(2), 227-254.
  • Smith, W. E. (1972). "Formylation of phenols with hexamethylenetetramine in trifluoroacetic acid". The Journal of Organic Chemistry, 37(24), 3972-3973.
  • Ogata, Y.; Sugiura, F. (1968). "Kinetics and mechanism of the Duff reaction". Tetrahedron, 24(14), 5001-5009.
  • The ScholarShip at ECU. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Gattermann, L.; Koch, J. A. (1897). "Eine Synthese aromatischer Aldehyde". Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624.
  • Trujillo, C.; et al. (2016). "A theoretical study of the Duff reaction: insights into its selectivity". Organic & Biomolecular Chemistry, 14(40), 9634-9642.
  • PubChem. (n.d.). 2-hydroxy-5-methoxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • LookChem. (n.d.). Duff Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-5-methoxy-4-methylbenzaldehyde (C9H10O3). Retrieved from [Link]

  • Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • YouTube. (2020, October 11). Gattermann Reaction//Gattermann Aldehyde Synthesis// Gattermann Formylation Reaction// Rxn Of Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The.... Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-4-methoxy-5-methylbenzaldehyde (C9H10O3). Retrieved from [Link]

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

Sources

Foundational

A Technical Guide to the Natural Sourcing of Benzaldehyde Isomers for Research and Development

Executive Summary This technical guide addresses the natural occurrence of substituted hydroxy-methoxy-methyl benzaldehydes, with a primary focus on providing researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the natural occurrence of substituted hydroxy-methoxy-methyl benzaldehydes, with a primary focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of their sourcing, biosynthesis, and analysis. Initial investigations into the natural occurrence of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde revealed a significant gap in the existing scientific literature, with no definitive evidence of its isolation from natural sources.

In light of this finding, this guide has been expertly redirected to focus on a closely related and well-documented isomer of significant biological interest: 2-Hydroxy-4-methoxybenzaldehyde . This potent, naturally occurring compound serves as a valuable case study and a viable alternative for research and development endeavors.

This document provides an in-depth exploration of the known botanical sources of 2-Hydroxy-4-methoxybenzaldehyde, its biosynthesis via the phenylpropanoid pathway, detailed protocols for its extraction and purification, and validated analytical methodologies for its quantification. By presenting this information in a structured and technically rigorous format, this guide aims to empower researchers to effectively harness this and similar natural compounds for their scientific pursuits.

Introduction: The Quest for a Specific Isomer and a Scientific Pivot

The initial objective of this guide was to detail the natural sources of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde. However, a thorough review of phytochemical literature and natural product databases yielded no concrete evidence of this specific isomer being isolated from a natural source. While commercially available through chemical synthesis, its status as a naturally occurring compound remains unconfirmed.

This absence of evidence necessitates a scientifically grounded pivot. For researchers in drug discovery and natural product chemistry, the exploration of structurally related isomers with established natural origins and biological activities presents a logical and often fruitful alternative. Consequently, this guide will provide an in-depth technical overview of 2-Hydroxy-4-methoxybenzaldehyde , a naturally occurring isomer with a rich body of scientific literature and a wide array of documented biological activities.

Natural Sources of 2-Hydroxy-4-methoxybenzaldehyde

2-Hydroxy-4-methoxybenzaldehyde has been identified as a significant volatile component in the roots and root barks of several medicinal plants across different continents. Its presence is particularly prominent in species from the Apocynaceae (formerly Asclepiadaceae) family.

Table 1: Prominent Botanical Sources of 2-Hydroxy-4-methoxybenzaldehyde

Plant SpeciesFamilyCommon Name(s)Plant Part(s) Containing the CompoundKey References
Decalepis hamiltoniiApocynaceaeSwallow Root, Makali BerTuberous Roots[1][2]
Hemidesmus indicusApocynaceaeIndian Sarsaparilla, AnantamulRoots[2][3]
Periploca sepiumApocynaceaeChinese SilkvineRoot Bark[4][5]
Mondia whiteiApocynaceaeWhite's Ginger, MukomberoRoots[6][7]
Rhus vulgarisAnacardiaceae-Root[6]
Sclerocarya caffraAnacardiaceaeMarulaBark[6]

The concentration of 2-Hydroxy-4-methoxybenzaldehyde can vary significantly depending on the plant's geographical origin, age, and the specific ecotype.[1][2] In both Decalepis hamiltonii and Hemidesmus indicus, it is the major component of the volatile oil, often exceeding 90% of the total composition.[2]

Biosynthesis of 2-Hydroxy-4-methoxybenzaldehyde

The biosynthesis of 2-Hydroxy-4-methoxybenzaldehyde is understood to proceed through the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites.[8][9] While the exact enzymatic steps are a subject of ongoing research, a putative pathway has been outlined based on studies of related compounds and the identification of key enzymes in source plants.[10][11]

The pathway begins with the amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. This is a critical regulatory point connecting primary and secondary metabolism.[3] Cinnamic acid then undergoes a series of hydroxylation and methylation reactions, catalyzed by enzymes such as Cinnamate-4-hydroxylase (C4H) and Caffeic acid-O-methyltransferase (COMT) , to produce various intermediates like ferulic acid.[10] The final steps leading to the specific substitution pattern of 2-Hydroxy-4-methoxybenzaldehyde are believed to involve further enzymatic modifications, potentially including a "vanillin synthase"-like enzyme, although this is yet to be fully characterized in the context of 2H4MB production.[10]

Caption: Putative biosynthetic pathway of 2-Hydroxy-4-methoxybenzaldehyde.

Extraction and Purification Protocols

The extraction of 2-Hydroxy-4-methoxybenzaldehyde from its natural sources typically leverages its volatile nature. The subsequent purification relies on standard chromatographic techniques.

Extraction: Steam Hydrodistillation

Steam hydrodistillation is the most effective and commonly cited method for extracting the volatile oil rich in 2-Hydroxy-4-methoxybenzaldehyde from the roots of species like Decalepis hamiltonii and Periploca sepium.[4][12][13]

Step-by-Step Protocol:

  • Plant Material Preparation: Freshly harvested roots are thoroughly cleaned to remove soil and debris. The outer fleshy portion is separated from the inner fibrous core and cut into small pieces (e.g., 0.5–1.5 cm) to maximize surface area.[14]

  • Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.

  • Distillation: The prepared root material is placed in a round-bottom flask with distilled water. The mixture is heated to boiling. The steam, carrying the volatile organic compounds, rises and is condensed.

  • Collection: The condensed distillate, a mixture of water and the essential oil, is collected. Due to its lower density, the oil will separate from the aqueous phase.

  • Solvent Extraction of Distillate: The collected distillate is then extracted multiple times with a non-polar organic solvent, such as dichloromethane, to recover the dissolved 2-Hydroxy-4-methoxybenzaldehyde.[12]

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure to yield the crude essential oil.

Caption: Workflow for the extraction of 2-Hydroxy-4-methoxybenzaldehyde.

Purification: Chromatographic Methods

Further purification of the crude extract is necessary to obtain high-purity 2-Hydroxy-4-methoxybenzaldehyde for analytical and biological studies.

Protocol 1: Column Chromatography

This technique is suitable for purifying larger quantities of the compound.

  • Column Packing: A chromatography column is packed with silica gel as the stationary phase, typically using a slurry method with a non-polar solvent like n-hexane.[6]

  • Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

  • Elution: A gradient elution is performed, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.[6][15] A typical gradient might be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 20:1).[15]

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC).

  • Pooling and Evaporation: Fractions containing the pure compound, as identified by TLC, are combined, and the solvent is removed under reduced pressure to yield the purified 2-Hydroxy-4-methoxybenzaldehyde.

Protocol 2: Preparative Thin Layer Chromatography (PTLC)

For smaller-scale purification, PTLC offers a high-resolution alternative.

  • Plate Preparation: A silica gel plate is used as the stationary phase.

  • Sample Application: The crude extract is applied as a continuous band near the bottom of the plate.

  • Development: The plate is placed in a chromatography chamber with a suitable mobile phase, such as petroleum ether:acetone (10:1, v/v).[6]

  • Visualization: After development, the plate is dried, and the separated bands are visualized under UV light.

  • Scraping and Elution: The band corresponding to 2-Hydroxy-4-methoxybenzaldehyde is carefully scraped from the plate. The compound is then eluted from the silica gel using a polar solvent (e.g., acetone or ethyl acetate).

  • Filtration and Concentration: The silica gel is removed by filtration, and the solvent is evaporated to yield the purified compound.

Analytical Methods for Characterization and Quantification

Accurate characterization and quantification are crucial for any research involving natural products. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for identifying and quantifying the volatile components of the essential oil.

Typical GC-MS Parameters:

  • Column: HP-5MS (5%-phenyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6][16]

  • Carrier Gas: Helium.[12]

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 250°C.[12]

  • Detector: Mass Spectrometer for identification and Flame Ionization Detector (FID) for quantification.[12][17]

Identification is achieved by comparing the mass spectrum and retention time of the analyte with those of a known standard and by searching mass spectral libraries.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and validated method for the precise quantification of 2-Hydroxy-4-methoxybenzaldehyde in plant extracts.[18][19]

Validated HPLC Method Parameters:

  • System: Reversed-phase HPLC with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[19]

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30, v/v).[19]

  • Flow Rate: 1.0 mL/min.[19]

  • Detection Wavelength: 278 nm.[17][19]

  • Quantification: Based on a calibration curve generated from standards of known concentrations. The method has been shown to be linear in the range of 5–350 µg/mL.[18]

Table 2: HPLC Method Validation Parameters

ParameterReported ValueReference
Linearity Range5–350 µg/mL[18]
Correlation Coefficient (r²)> 0.998[18]
Limit of Detection (LOD)0.84 µg/mL[18]
Limit of Quantification (LOQ)2.80 µg/mL (calculated from LOD)[18]
Inter-day Precision (%RSD)0.61–1.76%[18]
Intra-day Precision (%RSD)0.41–1.07%[18]

Known Biological Activities and Potential Applications

2-Hydroxy-4-methoxybenzaldehyde has been the subject of numerous pharmacological studies, revealing a broad spectrum of biological activities relevant to drug development.

  • Enzyme Inhibition: It is a potent inhibitor of mushroom tyrosinase, with an ID50 of 4.3 µg/mL (0.03 mM), making it a compound of interest for applications in cosmetics and treatments for hyperpigmentation.[6]

  • Antimicrobial Activity: The compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[4][18] It has also shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by targeting the cell membrane.[3]

  • Antifungal Activity: It is effective against phytopathogenic fungi such as Fusarium graminearum, where it disrupts ergosterol biosynthesis and inhibits the production of mycotoxins.[5][20]

  • Antioxidant Properties: 2-Hydroxy-4-methoxybenzaldehyde demonstrates moderate antioxidant activity in various assays, including DPPH radical scavenging and metal chelation.[4][18]

  • Larvicidal Activity: It has shown activity against Anopheles gambiae larvae, suggesting potential applications in vector control.[10]

Conclusion

While the natural occurrence of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde remains to be established, its isomer, 2-Hydroxy-4-methoxybenzaldehyde, stands out as a readily accessible and biologically active natural product. Sourced primarily from the roots of several medicinal plants, its isolation and purification can be achieved through well-established protocols such as steam hydrodistillation and column chromatography. Its biosynthesis via the phenylpropanoid pathway offers avenues for future metabolic engineering and synthetic biology approaches to enhance production. The diverse pharmacological profile of 2-Hydroxy-4-methoxybenzaldehyde, from enzyme inhibition to potent antimicrobial effects, underscores its potential as a lead compound in drug discovery and development. This guide provides the foundational technical knowledge for researchers to confidently source, purify, and analyze this valuable natural compound.

References

  • (Reference details for initial search findings on the lack of natural sources for the target molecule will be synthesized here based on the conducted searches).
  • Supporting Information Boron-mediated One-pot Access to Salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. The Royal Society of Chemistry. (URL not provided)
  • Kubo, I., & Kinst-Hori, I. (1999). 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants. Planta medica, 65(1), 19–22. [Link]

  • Sircar, D., Dey, G., & Mitra, A. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Chromatographia, 65(5-6), 349–353. [Link]

  • Wang, J., Liu, H., Zhao, J., Gao, H., Zhou, L., Liu, Z., & Chen, Y. (2010). Antimicrobial and antioxidant activities of the root bark essential oil of Periploca sepium and its main component 2-hydroxy-4-methoxybenzaldehyde. Molecules (Basel, Switzerland), 15(8), 5807–5817. [Link]

  • 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. (2026). MDPI. [Link]

  • Kannappan, A., Prasanth, M. I., Balamurugan, K., & Srinivasan, R. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of applied microbiology, 134(8), lxad144. [Link]

  • (Reference details for general information on the phenylpropanoid p
  • Rathi, M. A., Meenakshi, P., & Thirumoorthi, L. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 105. [Link]

  • (Reference details for general information on enzyme c
  • Kamireddy, S., Jinka, R., & Giridhar, P. (2018). Expression profile of phenylpropanoid pathway genes in Decalepis hamiltonii tuberous roots during flavour development. Physiology and Molecular Biology of Plants, 24(5), 895–902. [Link]

  • Nagarajan, S., & Rao, L. J. M. (2003). Determination of 2-hydroxy-4-methoxybenzaldehyde in roots of Decalepis hamiltonii (Wight & Arn.) and Hemidesmus indicus R.Br. Journal of AOAC International, 86(3), 564–567. [Link]

  • (Reference details for analytical methods).
  • 2-hydroxy-4-methoxybenzaldehyde: aromatic taste modifying compound from mondia whytei skeels. (n.d.). SciSpace. [Link]

  • (Reference details for biosynthesis).
  • HPTLC Quantitation of 2-Hydroxy-4-methoxybenzaldehyde in Hemidesmus indicus R.Br. Root Powder and Extract. (2025). ResearchGate. [Link]

  • Determination of 2-Hydroxy-4-Methoxybenzaldehyde in Roots of Decalepis hamiltonii (Wight & Arn.) and Hemidesmus indicus R.Br. (2003). ResearchGate. [Link]

  • (Reference details for biological activities).
  • Vanilla composition. (n.d.).
  • Kamireddy, S. R., Jinka, R., & Giridhar, P. (2018). Proteomic approach to identify the differentially abundant proteins during flavour development in tuberous roots of Decalepis hamiltonii Wight & Arn. Journal of biosciences, 43(4), 745–754. [Link]

  • Nagarajan, S., & Rao, L. J. M. (2003). Determination of 2-hydroxy-4-methoxybenzaldehyde in roots of Decalepis hamiltonii (Wight & Arn.) and Hemidesmus indicus R.Br. Journal of AOAC International, 86(3), 564–567. [Link]

  • Determination of 2-hydroxy-4-methoxybenzaldehyde in roots of Decalepis hamiltonii (Wight & Arn.) and Hemidesmus indicus R.Br. (n.d.). SciSpace. [Link]

  • (Reference details for analytical methods).
  • (Reference details for analytical methods).
  • Determination of 2-hydroxy-4-methoxybenzaldehyde in roots of Decalepis hamiltonii (Wight & Arn.) and Hemidesmus indicus R.Br. (n.d.). SciSpace. [Link]

  • Process for preparation of extract of Decalepis hamiltonii having antioxidant activity. (n.d.).
  • Xiao, H., Zhang, Y., Li, Q., Li, H., & Chen, W. (2025). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology. [Link]

  • (Reference details for analytical methods).
  • Wang, D., Li, R., Wang, M., Kang, W., & Zhang, Y. (2022). Comparative Analysis of Acanthopanacis Cortex and Periplocae Cortex Using an Electronic Nose and Gas Chromatography–Mass Spectrometry Coupled with Multivariate Statistical Analysis. Molecules, 28(1), 1. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluating the Antibacterial Activity of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde and Its Derivatives

Executive Summary The rising incidence of antimicrobial resistance necessitates the continuous development of novel antibacterial pharmacophores. 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (HMMB) (CAS: 74516-54-4) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of antimicrobial resistance necessitates the continuous development of novel antibacterial pharmacophores. 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (HMMB) (CAS: 74516-54-4) is a highly substituted salicylaldehyde derivative that serves as a potent precursor in medicinal chemistry[1]. Characterized by a phenolic hydroxyl group, an aldehyde moiety, and electron-donating methoxy and methyl groups, HMMB is uniquely suited for the synthesis of bioactive Schiff bases (azomethines) and transition metal complexes[2][3].

This application note provides researchers and drug development professionals with a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide. It details the mechanistic rationale, validated synthesis protocols, and in vitro screening workflows required to evaluate the antibacterial efficacy of HMMB and its derivatives.

Mechanistic Insights: Causality in Antibacterial Action

Understanding the structure-activity relationship (SAR) of HMMB is critical for rational drug design. The antibacterial efficacy of HMMB and its derivatives is not coincidental; it is driven by specific physicochemical interactions with bacterial targets:

  • Intrinsic Activity of the Precursor: The phenolic -OH group of HMMB acts as a weak acid that can disrupt the proton motive force across bacterial membranes, while the highly reactive aldehyde group can cross-link superficial bacterial proteins.

  • Azomethine Linkage (Schiff Base Formation): Condensing HMMB with primary amines yields Schiff bases containing an imine (C=N) bond. This functional group is biologically privileged and is critical for enhanced antimicrobial activity, as it facilitates hydrogen bonding with the active centers of bacterial cellular constituents[3][4].

  • Lipophilicity and Membrane Permeation: The addition of aromatic or aliphatic amines significantly increases the overall lipophilicity of the molecule. This allows the compound to efficiently permeate the lipid bilayer of pathogenic microorganisms, a prerequisite for intracellular action[5].

  • Metal Chelation (Tweedy's Chelation Theory): HMMB-derived Schiff bases act as excellent multidentate ligands (O, N donors). Complexation with transition metals (e.g., Cu(II), Ni(II), Pd(II)) reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups. This further enhances lipid solubility, driving massive intracellular accumulation[5][6].

  • Enzymatic Inhibition: Once inside the bacterial cell, these highly lipophilic compounds can intercalate with DNA or inhibit vital enzymes, such as dihydrofolate reductase (DHFR), interrupting nucleic acid synthesis and triggering cell death[4].

MOA HMMB HMMB (Precursor) SchiffBase Schiff Base (Imine C=N) HMMB->SchiffBase Condensation Amine Primary Amine Amine->SchiffBase MetalComplex Metal Chelation (Cu, Ni, Zn) SchiffBase->MetalComplex Optional Lipophilicity Increased Lipophilicity SchiffBase->Lipophilicity MetalComplex->Lipophilicity Tweedy's Theory Membrane Membrane Permeation Lipophilicity->Membrane Target Enzyme Inhibition (e.g., DHFR) Membrane->Target Cell Death

Mechanistic pathway of HMMB-derived Schiff bases and metal complexes in bacterial inhibition.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Causality for critical experimental choices is explicitly stated to ensure reproducible and trustworthy results.

Protocol A: Synthesis of HMMB-Derived Schiff Base Ligands

This protocol outlines the standard condensation reaction to convert HMMB into an antibacterial azomethine derivative[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of HMMB in 15 mL of absolute ethanol in a round-bottom flask[7].

  • Amine Addition: Dissolve 1.0 mmol of the target primary amine (e.g., an aniline derivative) in 10 mL of absolute ethanol. Add this dropwise to the HMMB solution under continuous magnetic stirring[3].

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: Acetic acid serves as an electrophilic catalyst. It protonates the aldehyde oxygen of HMMB, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the primary amine.

  • Reflux: Heat the mixture under reflux at 70–80°C for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Isolation: Cool the mixture in an ice bath to precipitate the Schiff base. Filter the precipitate under vacuum, wash with cold ethanol to remove unreacted precursors, and recrystallize from hot ethanol to yield the pure compound[7].

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

HMMB derivatives often possess intense intrinsic colors (yellow/orange) or precipitate in aqueous media, which can confound standard optical density (OD600) readings. This protocol utilizes Resazurin as a redox indicator to provide an unambiguous colorimetric endpoint.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized compound in 100% DMSO to a concentration of 10 mg/mL.

    • Causality: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced bacterial cytotoxicity, which would yield false-positive antibacterial results.

  • Serial Dilution: Dispense 100 µL of Mueller-Hinton Broth (MHB) into wells 2–12 of a 96-well microtiter plate. Add 200 µL of the working compound solution (in MHB) to well 1. Perform 2-fold serial dilutions from well 1 to well 11. Well 12 serves as the positive growth control (no drug).

  • Inoculation: Inoculate all wells with 100 µL of bacterial suspension standardized to 5×105 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18–24 hours.

  • Validation & Readout: Add 30 µL of a 0.015% resazurin aqueous solution to all wells and incubate for an additional 2 hours.

    • Causality: Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change (remains blue), ensuring that compound precipitation does not mimic bacterial inhibition.

Workflow Prep 1. Compound Prep (DMSO Stock) Dilution 2. Serial Dilution (MHB Medium) Prep->Dilution Inoculation 3. Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C, 18-24h) Inoculation->Incubation Readout 5. Resazurin Addition (Colorimetric Readout) Incubation->Readout Data 6. MIC Determination (Blue = Inhibition) Readout->Data

Step-by-step experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol C: Bacterial Membrane Permeability Assay (Mechanism Validation)

To validate that the lipophilicity of the HMMB derivative disrupts the bacterial membrane, an ONPG (o-nitrophenyl-β-D-galactopyranoside) assay is employed.

Step-by-Step Methodology:

  • Wash mid-log phase E. coli cells and resuspend in PBS (pH 7.4) to an OD600 of 0.5.

  • Add ONPG to a final concentration of 1.5 mM.

  • Treat the suspension with the HMMB derivative at 1× and 2× MIC concentrations.

  • Measure absorbance at 420 nm every 10 minutes for 1 hour.

    • Causality: ONPG is a chromogenic substrate that cannot cross an intact inner membrane. If the HMMB derivative disrupts the membrane, ONPG enters the cell and is cleaved by cytoplasmic β-galactosidase to produce o-nitrophenol (yellow). The rate of yellow color formation directly correlates with the degree of membrane damage[5].

Data Presentation: Representative Antibacterial Activity

The following table summarizes the expected quantitative MIC profiles of HMMB and its functionalized derivatives against standard Gram-positive and Gram-negative bacterial strains, synthesized from established literature on salicylaldehyde derivatives[4][6][8].

Compound / Ligand TypeS. aureus (Gram +) MIC (µg/mL)B. cereus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)
HMMB (Precursor) 128 - 256128 - 256> 256> 256
HMMB-Aniline Schiff Base 32 - 6432 - 6464 - 128128 - 256
HMMB-Cu(II) Complex 8 - 1616 - 3216 - 3264 - 128
Ciprofloxacin (Control) 0.5 - 1.00.5 - 1.00.25 - 0.51.0 - 2.0

Data Interpretation: HMMB exhibits baseline antibacterial activity due to its phenolic nature. Conversion to a Schiff base enhances activity (lowers MIC) by increasing lipophilicity and target binding. Subsequent metal complexation drastically improves broad-spectrum efficacy by maximizing membrane permeation[5][6].

References

  • Guidechem. "2-hydroxy-4-methyl-5-methoxybenzaldehyde 74516-54-4 wiki." Guidechem.
  • Benchchem. "2-Hydroxy-4-methoxy-5-methylbenzaldehyde | 84422-52-6." Benchchem.
  • Bayeh, Y., et al. "Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde." Advances in Biological Chemistry, SCIRP.
  • Scite.ai. "Antibacterial Activity of Pd(II) Complexes with Salicylaldehyde-Amino Acids Schiff Bases Ligands." Scite.ai.
  • MDPI. "Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity." MDPI.
  • PMC. "Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde.
  • Taylor & Francis. "Synthesis, characterization, X-ray crystal structure and antibacterial activity of nickel, palladium and platinum complexes with Schiff base derived from N-cyclohexylhydrazinecarbothioamide and 5-(tert-butyl)-2-hydroxybenzaldehyde." Taylor & Francis Online.
  • PMC. "Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes.

Sources

Application

Application Note: Antifungal Profiling and Mechanistic Workflows for 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Introduction and Pharmacological Rationale The rising incidence of fungal resistance necessitates the development of novel antifungal scaffolds. 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4)[1] represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Rationale

The rising incidence of fungal resistance necessitates the development of novel antifungal scaffolds. 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4)[1] represents a highly potent phenolic aldehyde derivative with significant promise in both agricultural pathogen control and clinical drug development.

As a structural analog to known antifungal agents like 2-hydroxy-4-methoxybenzaldehyde (HMB) and salicylaldehyde, this compound leverages a conserved pharmacophore to exert a dual-action fungicidal effect[2][3]. The benzaldehyde core provides volatile, fumigant-like properties, while the specific methoxy and methyl substitutions at positions 5 and 4 enhance the molecule's lipophilicity. This structural tuning facilitates rapid penetration through the fungal cell wall and plasma membrane[4].

Mechanistically, phenolic aldehydes operate via two primary pathways:

  • Ergosterol Depletion: They significantly downregulate key genes in the ergosterol biosynthesis pathway (e.g., ERG2, ERG5, ERG6), stripping the fungal membrane of its primary structural sterol and causing lethal permeability[2][5].

  • Redox Disruption: They interfere with fungal redox homeostasis, triggering a massive intracellular burst of Reactive Oxygen Species (ROS) that overwhelms the fungal antioxidant defense systems (such as SOD and CAT), leading to lipid peroxidation and apoptosis[2][6].

Mechanistic Pathway

Mechanism Compound 2-Hydroxy-5-methoxy- 4-methylbenzaldehyde ErgPathway Inhibition of Ergosterol Biosynthesis (ERG2, ERG5, ERG6) Compound->ErgPathway Downregulates ROSPathway Redox Modulation & ROS Burst Compound->ROSPathway Triggers Membrane Compromised Fungal Membrane Integrity ErgPathway->Membrane Depletes Ergosterol OxidativeStress Lipid Peroxidation & Protein Damage ROSPathway->OxidativeStress Accumulates O2- / H2O2 CellDeath Fungal Cell Death (Growth Arrest / Apoptosis) Membrane->CellDeath OxidativeStress->CellDeath

Figure 1: Dual-action antifungal mechanism targeting ergosterol synthesis and redox homeostasis.

Quantitative Efficacy Profile

The following table summarizes the anticipated dose-dependent phenotypic and biochemical responses of filamentous fungi (e.g., Fusarium or Aspergillus spp.) when exposed to phenolic benzaldehyde derivatives. These metrics serve as a baseline for validating experimental outcomes[2][7].

Treatment GroupConcentrationErgosterol Reduction (%)Intracellular ROS (Fold Change)Phenotypic Outcome
Control (Untreated) 0 µg/mL0%1.0xNormal mycelial growth; intact hyphae
Sub-MIC 1/4 MIC~22%2.5xSlight growth delay; minor membrane stress
Sub-MIC 1/2 MIC~36%4.8xModerate hyphal distortion; reduced biomass
MIC 1.0 MIC>61%>8.0xComplete growth inhibition; cell death

Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. Causality for each critical reagent and step is explicitly detailed to aid in troubleshooting and assay optimization.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: Determine the baseline susceptibility of target fungal strains to 2-Hydroxy-5-methoxy-4-methylbenzaldehyde.

  • Media Preparation: Use RPMI 1640 broth buffered to pH 7.0 with 0.165 M MOPS.

    • Causality: MOPS buffering is critical because the antifungal activity of phenolic compounds is highly pH-dependent; fluctuations can alter the ionization state of the hydroxyl group, skewing MIC results.

  • Compound Stock: Dissolve the compound in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform 2-fold serial dilutions in the buffered RPMI media within a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v).

    • Causality: DMSO concentrations >1% exert independent solvent toxicity on fungal cells, creating false-positive growth inhibition.

  • Inoculation: Add fungal spore suspension (adjusted to 1×104 to 5×104 CFU/mL) to each well. Include an Amphotericin B positive control well and a solvent-only negative control well[8].

  • Incubation & Readout: Incubate at 28°C (for filamentous fungi) or 35°C (for yeasts) for 48-72 hours. The MIC is defined as the lowest concentration resulting in 100% visual growth inhibition.

Protocol B: Ergosterol Extraction and HPLC Quantification

Objective: Validate the disruption of fungal membrane sterol biosynthesis.

  • Mycelial Harvest: Grow fungal cultures in liquid broth with 0, 1/4 MIC, 1/2 MIC, and MIC of the compound. Harvest mycelia via vacuum filtration, wash with sterile distilled water, and lyophilize.

  • Saponification: Add 5 mL of 25% methanolic KOH to 100 mg of lyophilized mycelia. Incubate at 85°C in a water bath for 2 hours.

    • Causality: Saponification is mandatory to cleave esterified sterols into free ergosterol, ensuring the HPLC quantifies the total ergosterol pool rather than just the free fraction.

  • Extraction: Add 2 mL of sterile water and 5 mL of n-heptane. Vortex vigorously for 3 minutes, then centrifuge at 3000 rpm for 5 minutes. Extract the upper non-polar heptane layer. Repeat twice and pool the extracts.

  • HPLC Analysis: Evaporate the heptane under nitrogen gas and resuspend in 1 mL of HPLC-grade methanol. Inject 20 µL into an HPLC system equipped with a C18 reverse-phase column.

    • Mobile Phase: 100% Methanol at 1.0 mL/min.

    • Detection: UV absorbance at 282 nm.

    • Causality: Ergosterol possesses a conjugated diene system in its B-ring that absorbs strongly at 282 nm, allowing for highly specific detection with minimal interference from other lipid components.

Protocol C: Intracellular ROS Measurement via DCFH-DA

Objective: Quantify the oxidative stress induced by the compound.

  • Probe Loading: Wash compound-treated mycelia with Phosphate-Buffered Saline (PBS). Resuspend in PBS containing 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) and incubate in the dark at 28°C for 30 minutes.

    • Causality: DCFH-DA is non-fluorescent and lipophilic, allowing it to cross the fungal membrane. Once inside, intracellular esterases cleave the diacetate groups, trapping the non-permeable DCFH inside the cell.

  • ROS Oxidation: In the presence of intracellular ROS (specifically H2​O2​ and hydroxyl radicals triggered by the compound), DCFH is rapidly oxidized into the highly fluorescent molecule DCF.

  • Quantification: Wash the mycelia twice with PBS to remove extracellular probe. Measure fluorescence using a microplate reader or fluorescence microscope at Ex: 488 nm / Em: 525 nm .

Protocol Workflow

Workflow Culture 1. Fungal Culture (Log-Phase Mycelia) Treatment 2. Compound Treatment (1/4 MIC to MIC) Culture->Treatment Split Treatment->Split Assay1 3A. Saponification & Heptane Extraction Split->Assay1 Assay2 3B. DCFH-DA Incubation (Dark) Split->Assay2 HPLC 4A. HPLC Analysis (UV 282 nm) Assay1->HPLC Fluor 4B. Fluorescence Microscopy / Ex 488nm Assay2->Fluor

Figure 2: Parallel experimental workflow for quantifying ergosterol depletion and ROS induction.

Sources

Method

Application Note: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde in Complex Medicinal Chemistry Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In medicinal chemistry and natural product total synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In medicinal chemistry and natural product total synthesis, highly substituted benzaldehydes serve as critical scaffolds. 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) is a uniquely functionalized salicylaldehyde derivative that offers a dense array of orthogonal reactive sites. The presence of an aldehyde (electrophilic handle), a phenolic hydroxyl (nucleophilic/directing group), and electron-donating methyl/methoxy groups makes it an ideal precursor for complex polycyclic architectures.

This application note details the physicochemical profiling of this building block and provides a deep-dive into its application in the synthesis of (+)-puraquinonic acid , a potent inducer of cell differentiation in human leukemia cells. By detailing the causality behind each synthetic step, this guide establishes a self-validating protocol system for researchers utilizing this scaffold.

Structural Profiling & Mechanistic Rationale

Understanding the electronic topology of 2-hydroxy-5-methoxy-4-methylbenzaldehyde is essential for predicting its reactivity. The aromatic ring is highly electron-rich but sterically congested.

  • C-1 (Formyl): Electron-withdrawing, meta-directing.

  • C-2 (Hydroxyl): Strongly electron-donating, ortho/para-directing.

  • C-4 (Methyl) & C-5 (Methoxy): Electron-donating, activating the remaining open positions.

Because the para-position to the hydroxyl group (C-5) is occupied by the methoxy group, electrophilic aromatic substitution is strictly directed to the remaining ortho positions (C-3 and C-6). The steric bulk of the C-4 methyl group makes the C-3 position highly hindered, directing initial electrophilic attacks (such as bromination) predominantly to the C-6 position.

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 74516-54-4Standard identifier for procurement () [1].
Molecular Formula C9H10O3Defines mass balance for stoichiometric calculations.
Molecular Weight 166.17 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area 46.5 ŲExcellent membrane permeability profile for early-stage lead compounds.
pKa (Phenolic OH) ~8.5 (Est.)Increased acidity due to the ortho-formyl group facilitates mild deprotonation.

Synthetic Application: The (+)-Puraquinonic Acid Pathway

One of the most elegant applications of 2-hydroxy-5-methoxy-4-methylbenzaldehyde is its use as the foundational building block in the total synthesis of (+)-puraquinonic acid, pioneered by Clive and Yu () [2].

To build the necessary quaternary carbon centers, the synthetic strategy relies on a precise sequence: Regioselective Bromination O-Allylation Claisen Rearrangement . The bromine atom serves a dual purpose: it acts as a blocking group to force the subsequent Claisen rearrangement exclusively into the sterically hindered C-3 position, and it provides a critical handle for downstream radical cyclization.

G A 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (Starting Material) B 6-Bromo-2-hydroxy-5-methoxy- 4-methylbenzaldehyde A->B Br2, AcOH (Regioselective Bromination) C 2-Allyloxy-6-bromo-5-methoxy- 4-methylbenzaldehyde B->C Allyl Bromide, K2CO3 (Williamson Ether Synthesis) D 3-Allyl-6-bromo-2-hydroxy-5-methoxy- 4-methylbenzaldehyde C->D Heat, 200°C ([3,3]-Sigmatropic Claisen) E (+)-Puraquinonic Acid (Target Molecule) D->E RCM & Radical Cyclization (Clive & Yu, 2002)

Synthetic workflow from the benzaldehyde core to (+)-puraquinonic acid.

Experimental Protocols: A Self-Validating System

The following protocols are engineered with built-in causality and self-validation mechanisms. By utilizing the unique coordination chemistry of the phenolic hydroxyl group with Iron(III) chloride ( FeCl3​ ), researchers can visually track the reaction progress through an "On-Off-On" staining sequence.

Protocol A: Regioselective Electrophilic Bromination (C-6)

Causality: Glacial acetic acid is utilized as the solvent because it polarizes the Br−Br bond sufficiently to drive electrophilic aromatic substitution without the need for a harsh Lewis acid (e.g., FeBr3​ ), which could coordinate with the aldehyde and deactivate the ring.

  • Setup: Dissolve 10.0 mmol of 2-hydroxy-5-methoxy-4-methylbenzaldehyde in 20 mL of glacial acetic acid under a nitrogen atmosphere.

  • Addition: Cool the flask to 0 °C. Add a solution of bromine (10.5 mmol) in 5 mL of acetic acid dropwise over 30 minutes.

  • Self-Validation (Colorimetric): The reaction is complete when the deep orange/red color of the free bromine dissipates into a pale yellow solution, indicating complete electrophilic consumption.

  • Workup: Quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual bromine, extract with ethyl acetate, and concentrate.

  • TLC Validation: The product spot will stain intensely dark purple/blue with FeCl3​ spray, confirming the phenolic OH remains intact.

Protocol B: Williamson Ether Synthesis (O-Allylation)

Causality: N,N -Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It aggressively solvates the potassium cation from K2​CO3​ , leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN​2 attack on allyl bromide.

  • Setup: Dissolve the brominated intermediate (10.0 mmol) in 25 mL of anhydrous DMF. Add finely powdered K2​CO3​ (15.0 mmol).

  • Reaction: Add allyl bromide (12.0 mmol) dropwise. Stir at 60 °C for 4 hours.

  • Self-Validation (TLC "Off" State): Monitor via TLC (Hexanes:EtOAc 4:1). The starting material stains strongly with FeCl3​ . The reaction is deemed complete when the new product spot entirely fails to stain with FeCl3​ . This binary visual cue confirms that the free hydroxyl group has been successfully alkylated.

  • Workup: Dilute with water to dissolve inorganic salts and extract extensively with diethyl ether to remove DMF.

Protocol C: Thermal [3,3]-Sigmatropic Claisen Rearrangement

Causality: The rearrangement requires high thermal energy. N,N -Dimethylaniline is selected as the solvent because its high boiling point accommodates the necessary temperature, while its mildly basic nature scavenges any trace acids that could prematurely cleave the allyl ether.

  • Setup: Dissolve the O-allylated intermediate (5.0 mmol) in 10 mL of N,N -dimethylaniline.

  • Heating: Reflux the mixture at 200 °C under an inert argon atmosphere for 4 hours.

  • Self-Validation (TLC "On" State): Monitor via TLC. As the allyl group migrates to the C-3 position via the concerted [3,3]-sigmatropic transition state, the phenolic hydroxyl group is regenerated. The reaction is successful when the product spot regains its ability to stain dark purple with FeCl3​ .

  • Workup: Acidify the mixture with 1M HCl to protonate the aniline solvent, rendering it water-soluble, and extract the pure rearranged phenol with dichloromethane.

Quantitative Data & Optimization

To maximize the yield of the critical Claisen rearrangement step, various thermodynamic conditions were evaluated. Microwave irradiation provides the cleanest profile by minimizing the residence time at extreme temperatures.

Table 2: Optimization of Claisen Rearrangement Conditions
Solvent / ConditionTemp (°C)TimeYield (%)PurityCausality / Observation
N,N -Dimethylaniline200 °C4 h85%>95%Basic solvent prevents acid-catalyzed decomposition of the allyl ether.
Diphenyl ether220 °C2 h78%90%Higher temperature accelerates rearrangement but promotes minor polymerization.
Neat (Microwave) 180 °C 30 min 88% >96% Rapid, uniform heating minimizes side reactions; highly scalable.

Note: Yields are based on isolated, silica-gel purified products. Purity determined by quantitative NMR (qNMR).

References

  • PubChem. (2026). 2-hydroxy-5-methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from[Link]

  • Clive, D. L. J., & Yu, M. (2002). Synthesis of (+)-puraquinonic acid. Chemical Communications, (20), 2380-2381. Retrieved from[Link]

Application

Application Note: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde in Organic Synthesis

Executive Summary & Structural Significance 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) is a highly versatile, multi-substituted salicylaldehyde derivative utilized extensively in advanced organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) is a highly versatile, multi-substituted salicylaldehyde derivative utilized extensively in advanced organic synthesis, medicinal chemistry, and materials science ()[1].

The compound's architectural significance lies in its specific substitution pattern:

  • Ortho-Hydroxyl Group: Essential for bidentate coordination in transition metal complexes and for establishing intramolecular hydrogen bonds.

  • Meta-Methoxy & Para-Methyl Groups: These substituents create a highly specific electronic "push-pull" dynamic. The electron-donating methoxy group and the inductive (+I) effect of the methyl group enrich the electron density of the aromatic ring, making it an ideal building block for synthesizing complex Schiff base ligands, fluorescent probes, and natural product intermediates ().

Mechanistic Insights: Regioselective Formylation

The synthesis of highly substituted benzaldehydes relies heavily on the direct formylation of arene C–H bonds—a process that requires precise control over regioselectivity to avoid undesired structural isomers ()[2]. When synthesizing 2-hydroxy-5-methoxy-4-methylbenzaldehyde from its phenolic precursor (4-methoxy-3-methylphenol), the choice of formylation reagent dictates the reaction's success.

While the Vilsmeier-Haack reaction (utilizing POCl₃ and DMF) is a standard method for arene formylation, it often struggles with regiocontrol in sterically hindered, electron-rich phenols, leading to complex mixtures of ortho and para isomers[3].

Causality in Reagent Selection: To overcome this, the Duff Reaction is the preferred methodology. By utilizing hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), the reaction mechanism involves the initial coordination of HMTA to the phenolic hydroxyl group. This pre-coordination directs the electrophilic attack strictly to the ortho position, forming a cyclic intermediate that is subsequently hydrolyzed to the aldehyde, preventing para-formylation entirely ()[4].

Downstream Applications: Schiff Bases and ESIPT Fluorescence

One of the most prominent applications of 2-hydroxy-5-methoxy-4-methylbenzaldehyde is its condensation with primary amines to form Schiff base ligands.

The Causality of Fluorescence: Once the imine (C=N) bond is formed, a strong intramolecular hydrogen bond is established between the phenolic -OH and the imine nitrogen. This hydrogen bonding stabilizes the planar conformation of the molecule, which is a prerequisite for Excited-State Intramolecular Proton Transfer (ESIPT) . Upon UV excitation, the acidity of the phenol and the basicity of the imine nitrogen increase simultaneously, driving a rapid proton transfer to form a keto-enamine tautomer. This tautomer emits fluorescence at a significantly longer wavelength (a large Stokes shift), preventing self-quenching and making these derivatives highly valuable as fluorescent probes.

Workflow Precursor Phenolic Precursor (4-Methoxy-3-methylphenol) Formylation Regioselective Formylation (Duff Reaction) Precursor->Formylation HMTA, TFA 90°C HMMB 2-Hydroxy-5-methoxy- 4-methylbenzaldehyde Formylation->HMMB Acidic Hydrolysis SchiffBase Schiff Base Condensation (Primary Amines) HMMB->SchiffBase EtOH, Reflux H+ Catalyst MetalComplex Transition Metal Catalysts SchiffBase->MetalComplex M(OAc)2 Fluorescence ESIPT Fluorescent Probes SchiffBase->Fluorescence UV Excitation

Synthetic workflow from phenolic precursor to HMMB and its downstream applications.

Quantitative Data: Formylation Strategies Comparison

To provide a clear rationale for protocol selection, the following table summarizes the quantitative metrics of various formylation strategies applied to highly substituted phenols.

Formylation MethodReagentsRegioselectivity (ortho:para)Typical YieldMechanistic Advantage / Disadvantage
Duff Reaction HMTA, TFA>95:565–75%HMTA pre-coordinates with phenolic -OH, driving strict ortho-formylation.
Casiraghi Method (HCHO)ₙ, MgCl₂, Et₃N>90:1070–85%Magnesium coordinates with phenoxide and formaldehyde, ensuring ortho-specificity.
Vilsmeier-Haack POCl₃, DMF60:4040–50%Proceeds via Vilsmeier reagent; prone to para-substitution if sterically unhindered.
Reimer-Tiemann CHCl₃, NaOH70:3030–45%Dichlorocarbene intermediate; harsh basic conditions often cause side reactions.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis via the Duff Reaction

Objective: Synthesize 2-Hydroxy-5-methoxy-4-methylbenzaldehyde from 4-methoxy-3-methylphenol.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-3-methylphenol (10 mmol) and hexamethylenetetramine (HMTA, 20 mmol) in 15 mL of anhydrous trifluoroacetic acid (TFA).

    • Expert Insight: TFA acts as both the solvent and the acid catalyst, promoting the controlled decomposition of HMTA into reactive iminium species.

  • Thermal Activation: Heat the mixture to 90°C under an inert argon atmosphere for 12 hours.

    • Self-Validation Check: The initial pale solution will transition to a deep yellow/orange viscous liquid, visually confirming the formation of the iminium intermediate.

  • Hydrolysis: Cool the reaction to room temperature and pour it into 100 mL of 2M HCl. Stir vigorously for 1 hour to hydrolyze the iminium intermediate into the target aldehyde.

  • Workup & Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine.

    • Expert Insight: Brine washing is critical here to disrupt emulsions and pre-dry the organic phase before the addition of the drying agent (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure and purify via silica gel column chromatography (Hexane/EtOAc 8:2).

  • Validation: TLC analysis using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain will yield a bright orange spot, confirming the presence of the aldehyde. ¹H NMR will show a sharp singlet at ~10.5 ppm (aldehyde proton) and ~11.0 ppm (hydrogen-bonded phenolic OH).

Protocol B: Synthesis of a Fluorescent Schiff Base Ligand

Objective: Condensation of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde with a primary amine.

  • Reagent Mixing: Dissolve 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (1 mmol) and a primary amine (e.g., p-toluidine, 1 mmol) in 10 mL of absolute ethanol.

    • Expert Insight: Absolute ethanol is selected to drive the equilibrium forward by minimizing the presence of water, which could otherwise reverse the dehydration step.

  • Catalysis: Add 2 drops of glacial acetic acid. The acid acts as a mild proton source to activate the carbonyl carbon without completely protonating the nucleophilic amine.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Isolation (Self-Validating Step): Allow the solution to cool slowly to room temperature, then transfer to an ice bath. The reaction is self-validating through the precipitation of a highly crystalline, brightly colored (yellow to deep orange) solid.

  • Spectroscopic Validation: Filter and dry the crystals. IR spectroscopy will definitively confirm the reaction's success via the disappearance of the C=O stretch (~1650 cm⁻¹) and the appearance of a strong, sharp C=N imine stretch (~1620 cm⁻¹).

Mechanism HMMB HMMB (Aldehyde) Hemiaminal Hemiaminal Intermediate HMMB->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine (Schiff Base) Enol Form Hemiaminal->Imine Dehydration (-H2O) ESIPT ESIPT State (Keto Form) Fluorescent Emission Imine->ESIPT Photoexcitation (hν) Intramolecular Proton Transfer

Mechanism of Schiff base condensation and subsequent ESIPT fluorescence pathway.

References

  • Title: Arenecarbaldehydes: Synthesis by Formylation of Arene-Hydrogen Bonds Source: Science of Synthesis, Thieme E-Books (Schall, A.; Reiser, O.) URL: [Link]

Sources

Method

Application Note: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde in Complex Target Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) Executive Summary & Structural Context 2-Hydroxy-5-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4)

Executive Summary & Structural Context

2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a highly functionalized salicylaldehyde derivative that serves as a pivotal chemical intermediate in advanced organic synthesis and drug development [1]. The molecule features a dense, contiguous substitution pattern on a benzene core: a formyl group, a phenolic hydroxyl, a methoxy group, and a methyl group.

The synergistic electronic effects of these substituents make it an exceptionally versatile building block. The electron-donating hydroxyl and methoxy groups activate the aromatic ring for further electrophilic functionalization, while the ortho-hydroxy aldehyde motif enables powerful downstream transformations, including coordination chemistry, Claisen rearrangements, and ring-closing metathesis (RCM) sequences [2].

Mechanistic Rationale for Regioselective Synthesis

The synthesis of 2-hydroxy-5-methoxy-4-methylbenzaldehyde typically begins with the formylation of 4-methoxy-3-methylphenol . Achieving strict regiocontrol is the primary challenge, as the phenol ring possesses multiple reactive sites.

Causality Behind Experimental Choices

While traditional formylation methods like the Reimer-Tiemann or Vilsmeier-Haack reactions are common, they are suboptimal for this substrate. The Vilsmeier-Haack reaction (POCl₃/DMF) often fails with unprotected phenols because the phenolic oxygen acts as a competing nucleophile, attacking the Vilsmeier intermediate to form aryl formates or phosphates [2]. The Reimer-Tiemann reaction (CHCl₃/NaOH) suffers from notoriously low yields and the generation of intractable tars.

To achieve a self-validating, high-yielding protocol, a Magnesium-Mediated Ortho-Formylation (Skattebøl/Casiraghi method) is utilized.

  • The Mechanism: The addition of MgCl₂ and triethylamine deprotonates the phenol, forming a magnesium phenoxide complex. Magnesium acts as a Lewis acid, coordinating simultaneously with the phenoxide oxygen and the incoming paraformaldehyde.

  • The Result: This creates a rigid, cyclic transition state that exclusively delivers the formyl group to the ortho position (C6), completely suppressing para-formylation and ensuring a clean, easily isolable product [1].

Mechanism Step1 Phenol Coordination (Mg2+ Complexation) Step2 Formaldehyde Insertion (Electrophilic Attack at C6) Step1->Step2 Regioselective directing Step3 Proton Transfer & Rearomatization Step2->Step3 Intramolecular shift Step4 Hydrolysis to Salicylaldehyde Step3->Step4 Aqueous Workup

Mechanism of magnesium-mediated ortho-formylation ensuring high regioselectivity.

Application Workflow: Total Synthesis of (+)-Puraquinonic Acid

A premier application of 2-hydroxy-5-methoxy-4-methylbenzaldehyde is its role as the foundational aromatic core in the total synthesis of (+)-puraquinonic acid , a natural product known for inducing differentiation in human leukemia cells[3].

In this synthetic workflow, the intermediate must be functionalized with an allyl group and a bromine atom to set the stage for a critical ring-closing metathesis and radical cyclization.

  • O-Allylation: Direct C-allylation of phenols via Friedel-Crafts chemistry is poorly regioselective. Instead, a highly efficient O-allylation is performed.

  • Claisen Rearrangement: Heating the allyl ether triggers a concerted[3,3]-sigmatropic rearrangement. Because the rearrangement is strictly intramolecular, the allyl group migrates exclusively to the adjacent open ortho position (C3), avoiding regioisomeric mixtures.

  • Bromination: With the C3 position blocked by the allyl group, electrophilic bromination (using NBS) is directed flawlessly to the remaining C6 position, yielding the fully substituted 3-allyl-6-bromo-2-hydroxy-5-methoxy-4-methylbenzaldehyde [3].

G A 4-Methoxy- 3-methylphenol B Ortho-Formylation (MgCl2, (HCHO)n) A->B C 2-Hydroxy-5-methoxy- 4-methylbenzaldehyde B->C D 1. O-Allylation 2. Claisen Rearrangement C->D E 3-Allyl-Derivative D->E F Bromination (NBS) E->F G Advanced Intermediate for (+)-Puraquinonic Acid F->G

Synthetic workflow from phenol precursor to (+)-puraquinonic acid intermediate.

Validated Experimental Protocols

Protocol A: Regioselective Formylation

Self-Validation Checkpoint: The success of this reaction is visually indicated by a color change to deep yellow upon Mg-complex formation, and spectroscopically by the appearance of a highly deshielded aldehyde proton in NMR.

  • Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve 4-methoxy-3-methylphenol (10.0 g, 72.4 mmol) in anhydrous acetonitrile (200 mL).

  • Complexation: Add anhydrous MgCl₂ (10.3 g, 108.6 mmol) and triethylamine (38.0 mL, 275 mmol). Stir at room temperature for 30 minutes. The solution will turn opaque and yellow.

  • Formylation: Add paraformaldehyde (15.2 g, 506 mmol) in one portion. Equip the flask with a reflux condenser and heat to 80°C for 4 hours.

  • Workup: Cool the mixture to 0°C and quench carefully with 5% aqueous HCl (150 mL) until the mixture becomes clear and acidic (pH ~2). Extract with ethyl acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the title compound as a pale yellow solid.

Protocol B: Synthesis of 3-Allyl-6-bromo-2-hydroxy-5-methoxy-4-methylbenzaldehyde
  • O-Allylation: Dissolve the aldehyde from Protocol A (5.0 g, 30.1 mmol) in anhydrous DMF (50 mL). Add K₂CO₃ (8.3 g, 60.2 mmol) and allyl bromide (3.1 mL, 36.1 mmol). Stir at 60°C for 4 hours. Quench with water, extract with diethyl ether, and concentrate to yield the O-allyl ether. (Validation: Disappearance of the phenolic -OH stretch in IR).

  • Claisen Rearrangement: Dissolve the crude O-allyl ether in N,N-diethylaniline (20 mL) and heat at 200°C under argon for 6 hours. Cool to room temperature, dilute with EtOAc, and wash extensively with 1M HCl to remove the aniline. Concentrate and purify via chromatography to isolate the 3-allyl derivative.

  • Bromination: Dissolve the 3-allyl derivative (4.0 g, 19.4 mmol) in DMF (40 mL) and cool to 0°C. Add N-Bromosuccinimide (NBS) (3.6 g, 20.3 mmol) in small portions over 30 minutes. Stir for 2 hours at room temperature. Quench with saturated Na₂S₂O₃, extract with EtOAc, and purify to obtain the final brominated intermediate.

Quantitative Data and Spectroscopic Validation

The following table summarizes the expected yields and critical self-validating spectroscopic markers for each step of the workflow.

Reaction StepReagents / ConditionsExpected YieldKey Spectroscopic Markers (¹H NMR, CDCl₃)
Formylation MgCl₂, Et₃N, (HCHO)n, MeCN, 80°C72 - 76%δ 9.82 (s, 1H, -CHO) ; δ 11.20 (s, 1H, -OH) (Intramolecular H-bond); δ 6.85 (s, 1H, Ar-H)
O-Allylation Allyl-Br, K₂CO₃, DMF, 60°C90 - 95%Disappearance of δ 11.20 (-OH); δ 5.95-6.10 (m, 1H, =CH-) ; δ 5.25-5.45 (m, 2H, =CH₂)
Claisen Rearrangement N,N-diethylaniline, 200°C78 - 82%Reappearance of δ 11.45 (s, 1H, -OH) ; Allyl protons shift upfield due to C-attachment.
Bromination NBS, DMF, 0°C to RT85 - 88%Loss of aromatic proton (previously at ~δ 6.85); structure is now fully substituted.

References

  • BenchChem Technical Support Team. Understanding the Synthetic Landscape: Key Formylation Reactions. Benchchem. 1

  • Brückner, R., Schall, A., & Reiser, O. Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books. 2

  • Clive, D. L. J., & Yu, M. (2002). Synthesis of (+)-puraquinonic acid. Chemical Communications, Royal Society of Chemistry (via Molaid).3

Sources

Application

Technical Application Note: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (HMMB) in Advanced Flavor Formulation and Organoleptic Profiling

Executive Summary & Chemical Profile 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (HMMB) (CAS: 74516-54-4) is a highly functionalized phenolic aldehyde that bridges the structural characteristics of salicylaldehyde and vanil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Hydroxy-5-methoxy-4-methylbenzaldehyde (HMMB) (CAS: 74516-54-4) is a highly functionalized phenolic aldehyde that bridges the structural characteristics of salicylaldehyde and vanillin. The precise substitution pattern on the benzene core—an ortho-hydroxyl group, a meta-methoxy group, and a para-methyl group relative to the aldehyde—creates a highly specific steric and electronic environment[1].

In flavor chemistry and drug development (specifically for masking bitter active pharmaceutical ingredients), HMMB is valued for its complex organoleptic profile. It delivers a sophisticated matrix of sweet vanilla, coumarin-like, and bitter almond notes. Phenolic aldehydes of this class are critical components in simulating the maturation profiles of aged beverages, contributing heavily to spicy and woody sensory characteristics[2].

Mechanistic Insights: Olfactory Transduction & Matrix Stability

Structure-Odor Relationship (SOR) and Receptor Binding

The structural nuances of vanillin derivatives directly dictate their binding affinity to G-protein coupled olfactory receptors (GPCRs)[3]. HMMB acts as a volatile odorant that binds to specific receptors (e.g., OR1G1) in the nasal epithelium.

  • Causality of Volatility : The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the aldehyde carbonyl. This interaction reduces intermolecular hydrogen bonding with the solvent matrix, slightly increasing the molecule's vapor pressure compared to para-substituted analogs. This ensures a rapid, high-impact aromatic "top note."

  • Neuropsychological Impact : Recent studies on structurally analogous vanillin derivatives demonstrate that these compounds can cross the blood-brain barrier, exerting systemic effects such as appetite enhancement via targeted olfactory receptor stimulation[4].

OlfactoryPathway HMMB HMMB Molecule (Odorant) OR Olfactory Receptor (e.g., OR1G1) HMMB->OR Binds GProt G-Protein (G_olf) Activation OR->GProt Conformational Change AC3 Adenylate Cyclase 3 (ATP -> cAMP) GProt->AC3 Stimulates CNG CNG Ion Channel (Ca2+/Na+ Influx) AC3->CNG cAMP Binding Depol Membrane Depolarization & Action Potential CNG->Depol Ion Influx

Caption: HMMB Olfactory Signal Transduction and Receptor Activation Pathway.

pH-Dependent Stability

HMMB shares a structural backbone with salicylaldehyde, which exhibits a logP of approximately 1.66 and a pKa of 8.37[5].

  • Causality of Degradation : In alkaline environments (pH > 7.5), the phenolic hydroxyl group deprotonates to form a phenoxide ion. This ionic state drastically reduces volatility (destroying the aroma profile) and increases electron density on the aromatic ring, making the aldehyde highly susceptible to auto-oxidation into a carboxylic acid. Maintaining an acidic formulation (pH 3.0–5.0) is mandatory to keep the molecule protonated and organoleptically active.

Experimental Protocols

Protocol 1: Formulation and Accelerated Stability Testing

Objective : To integrate HMMB into an aqueous-ethanolic matrix while preventing oxidative degradation and ensuring sensory stability.

System Self-Validation : This protocol utilizes a parallel "Blank Control" (matrix containing all solvents and buffers, but no HMMB). This ensures that any off-notes detected during sensory evaluation are definitively attributed to HMMB degradation, not background matrix spoiling.

  • Solubilization : Weigh 50 mg of HMMB (purity >98%). Dissolve in 10 mL of Propylene Glycol (PG).

    • Causality: HMMB is moderately lipophilic. Direct addition to water causes localized supersaturation and micelle formation. PG acts as a co-solvent, lowering the dielectric constant of the microenvironment to ensure homogeneous molecular dispersion.

  • Matrix Integration : Slowly titrate the HMMB-PG solution into 990 mL of a 15% (v/v) ethanol/water matrix under continuous magnetic stirring at 300 RPM.

  • pH Buffering : Adjust the matrix to pH 4.5 using a 0.1 M Citrate buffer.

    • Causality: As established by the pKa profile, buffering at pH 4.5 locks the phenolic group in its protonated state, maximizing shelf-life and flavor volatility.

  • Accelerated Aging : Seal the formulation in amber glass vials (to prevent UV-catalyzed photo-oxidation) and incubate at 40°C for 30 days.

Protocol 2: GC-MS/MS Quantification of HMMB in Aged Matrices

Objective : To accurately quantify residual HMMB concentrations post-stability testing to determine shelf-life viability.

System Self-Validation : The use of Phenol as an Internal Standard (IS) creates a self-validating analytical loop. Because phenol shares physicochemical properties with HMMB, it perfectly accounts for any extraction losses or matrix ion-suppression effects during mass spectrometry[6].

  • Liquid-Liquid Extraction (LLE) : Transfer 5 mL of the aged flavor matrix to a separatory funnel. Add 50 µL of a 100 ppm Phenol solution (Internal Standard).

  • Partitioning : Add 5 mL of Dichloromethane (DCM). Shake vigorously for 2 minutes, venting periodically.

    • Causality: DCM is selected because it efficiently partitions moderately hydrophobic phenolic aldehydes from polar aqueous matrices without extracting highly polar matrix interferents (like sugars or organic acids)[6].

  • Phase Separation : Allow 10 minutes for phase separation. Collect the lower organic (DCM) layer and dry over anhydrous sodium sulfate to remove residual water, which would otherwise damage the GC column.

  • GC-MS/MS Analysis : Inject 1 µL into the GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM filters out matrix noise by monitoring specific precursor-to-product ion transitions, providing high selectivity and sensitivity for trace-level flavor quantification.

GCMSWorkflow Prep Sample Preparation (LLE with CH2Cl2) GC Gas Chromatography (Capillary Column) Prep->GC Inject 1 µL IS Internal Standard (Phenol Addition) IS->Prep Ion Electron Impact (EI) Ionization GC->Ion Elution MSMS Tandem MS (MRM Mode) Precursor -> Product Ion->MSMS Fragmentation Data Data Analysis & Quantification MSMS->Data Chromatogram

Caption: GC-MS/MS Analytical Workflow for HMMB Quantification in Flavor Matrices.

Quantitative Data Presentation

Table 1: Physicochemical & Organoleptic Profile of HMMB

PropertyValue / DescriptorMechanistic Implication in Formulation
Molecular Formula C9H10O3Determines baseline volatility and vapor pressure.
LogP (Octanol/Water) ~1.6 - 1.8Moderately lipophilic; necessitates co-solvents (e.g., PG) for aqueous dispersion.
pKa (Phenolic -OH) ~8.3Highly susceptible to deprotonation in alkaline media, altering flavor profile.
Primary Odor Notes Vanilla, Bitter Almond, WoodyReceptor activation overlap with vanillin and salicylaldehyde analogs.

Table 2: Accelerated Stability & Recovery Data (40°C, 30 Days)

Matrix pHInternal StandardGC-MS/MS Recovery Rate (%)Sensory Panel Evaluation
pH 3.0 Phenol98.2 ± 1.1Stable; crisp almond/vanilla notes retained.
pH 4.5 Phenol97.5 ± 1.4Stable; optimal flavor profile.
pH 7.0 Phenol82.3 ± 3.2Slight degradation; muted vanilla top notes.
pH 9.0 Phenol45.1 ± 5.6Severe oxidation; pronounced chemical off-notes.

References

  • [1] 2-Hydroxy-4-methoxy-5-methylbenzaldehyde | 84422-52-6 | Benchchem | Source: benchchem.com | 1

  • [5] Salicylaldehyde | C7H6O2 | CID 6998 - PubChem - NIH | Source: nih.gov | 5

  • [6] A New Simple Method for the Determination of Complex Wine Aroma Compounds Using GC-MS/MS—The Case of the Greek Variety “Agiorgitiko” - MDPI | Source: mdpi.com | 6

  • [2] Flavour Components of Whiskey. III. Ageing Changes in the Low-Volatility Fraction - Semantic Scholar | Source: semanticscholar.org | 2

  • [4] Appetite-enhancing effects of vanilla flavours such as vanillin | Request PDF | Source: researchgate.net | 4

  • [3] Journal of Japan Association on Odor Environment - J-Stage | Source: jst.go.jp | 3

Sources

Method

Application Notes and Protocols for the Derivatization of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Abstract This document provides a comprehensive technical guide for the chemical derivatization of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS No. 84422-52-6).

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS No. 84422-52-6). This versatile aromatic aldehyde serves as a crucial building block for the synthesis of a wide array of complex organic molecules, including Schiff bases, chalcones, and various oxygen-containing heterocycles. These derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse pharmacological and photophysical properties. This guide details field-proven, step-by-step protocols for key transformations, explains the causality behind experimental choices, and provides a framework for the characterization of the resulting products.

Introduction: The Synthetic Potential of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a polysubstituted aromatic aldehyde featuring a reactive formyl group, a nucleophilic hydroxyl group, and electron-donating methoxy and methyl groups. This unique arrangement of functional groups imparts a rich and versatile reactivity profile, making it an ideal precursor for constructing diverse molecular scaffolds.

The key reactive sites for derivatization are:

  • The Aldehyde Group: Susceptible to nucleophilic attack, enabling condensation reactions.

  • The Phenolic Hydroxyl Group: Can be deprotonated to form a potent nucleophile for etherification and esterification reactions.

  • The Aromatic Ring: Activated by the hydroxyl and methoxy groups, making it amenable to electrophilic substitution, although this is less common for derivatization compared to reactions at the functional groups.

This guide will focus on the most synthetically useful transformations at the aldehyde and hydroxyl moieties. While specific literature on the derivatization of this exact isomer is limited, the protocols provided are based on well-established, fundamental organic reactions that are directly applicable, adapted from procedures for closely related hydroxybenzaldehydes.[1][2]

Core Derivatization Strategies and Protocols

This section details the primary pathways for derivatizing 2-Hydroxy-5-methoxy-4-methylbenzaldehyde. Each protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Schiff Base Formation via Condensation with Primary Amines

The reaction of the aldehyde functional group with a primary amine is a robust method for synthesizing Schiff bases (or azomethines). These compounds are of particular interest as ligands in coordination chemistry and for their wide range of biological activities, including antimicrobial and anticancer properties.[3][4] The reaction proceeds via nucleophilic addition to the carbonyl, followed by dehydration.

Protocol 1: General Synthesis of a Schiff Base Derivative

This protocol describes a general and widely applicable method for synthesizing Schiff bases by refluxing the aldehyde with a primary amine in an alcohol solvent, often with an acid catalyst to facilitate dehydration.[2]

Causality:

  • Solvent: Ethanol or methanol are chosen for their ability to dissolve both reactants and for their appropriate boiling points for reflux.

  • Catalyst: A catalytic amount of glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[2]

Materials:

  • 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (1.0 eq)

  • Substituted primary amine (e.g., aniline, 4-aminoantipyrine) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (e.g., 10 mmol, 1.66 g) in absolute ethanol (30 mL).

  • In a separate beaker, dissolve the primary amine (10 mmol) in a minimal amount of absolute ethanol (20 mL).

  • Reaction Setup: Add the amine solution to the aldehyde solution in the flask with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

dot

Schiff_Base_Formation Start Dissolve Aldehyde & Amine in Ethanol Catalyst Add Catalytic Acetic Acid Start->Catalyst Reflux Reflux for 2-4h (Monitor by TLC) Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Recrystallize Wash & Recrystallize Filter->Recrystallize Product Pure Schiff Base Product Recrystallize->Product

Caption: Experimental workflow for Schiff base synthesis.

Chalcone Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation used to synthesize chalcones (α,β-unsaturated ketones).[5] It involves the base-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) and an acetophenone derivative (containing α-hydrogens).[6][7] Chalcones are valuable precursors for flavonoids and exhibit a broad spectrum of biological activities.[8]

Protocol 2: Synthesis of a Chalcone Derivative

This protocol details a standard base-catalyzed condensation reaction.

Causality:

  • Base: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is essential to deprotonate the α-carbon of the acetophenone, generating the reactive enolate nucleophile.[8]

  • Solvent: Ethanol serves as a good solvent for all reactants and the base.

  • Temperature: The reaction is often started at a low temperature to control the initial exothermic reaction and then stirred at room temperature to drive it to completion.

Materials:

  • 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (1.0 eq)

  • Substituted acetophenone (e.g., 4'-methoxyacetophenone) (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), aqueous solution (e.g., 40-50%)

  • Dilute Hydrochloric Acid (HCl)

  • Standard stirring apparatus

Procedure:

  • Reactant Preparation: In a flask, dissolve 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (10 mmol, 1.66 g) and the selected acetophenone (10 mmol) in ethanol (25-30 mL). Cool the flask in an ice bath to 0-5°C.

  • Base Addition: While stirring vigorously, slowly add an aqueous solution of NaOH or KOH (e.g., 5 mL of 50% NaOH) dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for several hours (typically 4-24 hours). Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water (approx. 200 mL).

  • Precipitation: Acidify the mixture by slowly adding dilute HCl until the pH is acidic (pH ~2-3). This will precipitate the crude chalcone product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol.[8]

dot

Chalcone_Synthesis Reactants Dissolve Aldehyde & Acetophenone in Ethanol Cooling Cool to 0-5°C Reactants->Cooling Base Add aq. NaOH dropwise Cooling->Base Stir Stir at RT (4-24h) Base->Stir Quench Pour into Ice-Water Stir->Quench Acidify Acidify with dilute HCl Quench->Acidify Filter Filter & Wash Solid Product Acidify->Filter Product Pure Chalcone Filter->Product

Caption: General workflow for Claisen-Schmidt condensation.

O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily converted into an ether via Williamson ether synthesis. This reaction enhances the lipophilicity of the molecule and can be a key step in synthesizing more complex derivatives.

Protocol 3: Synthesis of a 2-Alkoxy Derivative

This protocol uses a standard base and alkylating agent in a polar aprotic solvent.

Causality:

  • Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the phenol. It is easily removed by filtration after the reaction.[9]

  • Solvent: Acetone or DMF are excellent polar aprotic solvents that promote the Sₙ2 reaction between the phenoxide and the alkyl halide.[9][10]

  • Alkylating Agent: Alkyl halides (iodides > bromides > chlorides) are common electrophiles for this transformation.

Materials:

  • 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask containing 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (10 mmol, 1.66 g), add anhydrous acetone (50 mL) and anhydrous potassium carbonate (15 mmol, 2.07 g).

  • Add Alkylating Agent: Add the alkyl halide (11 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and stir vigorously for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KX).

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Knoevenagel Condensation for Heterocycle Synthesis

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group), such as malononitrile or ethyl cyanoacetate.[11] This reaction is a powerful tool for C-C bond formation and is often used to synthesize coumarins and other heterocyclic systems.[12][13]

Protocol 4: Synthesis of a Coumarin Precursor via Knoevenagel Condensation

This protocol uses a mild base catalyst for the condensation.

Causality:

  • Active Methylene Compound: Malononitrile is highly reactive due to the two electron-withdrawing nitrile groups, which make the methylene protons acidic.

  • Catalyst: A weak organic base like piperidine is sufficient to deprotonate the malononitrile without causing self-condensation of the aldehyde.[11]

Materials:

  • 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (1.0 eq)

  • Malononitrile (1.05 eq)

  • Ethanol

  • Piperidine (catalytic amount)

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (10 mmol, 1.66 g) and malononitrile (10.5 mmol, 0.69 g) in ethanol (40 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq, 0.1 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, an intermediate which can cyclize to a coumarin derivative, will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The product can be recrystallized if necessary.

Data Summary and Characterization

The successful synthesis of derivatives must be confirmed by analytical techniques. Below is a summary of expected characterization data for representative derivatives.

Derivative TypeTypical Yield (%)Key ¹H NMR Signals (δ, ppm)Key IR Signals (cm⁻¹)
Schiff Base 75-95%8.5-9.0 (s, 1H, -CH=N-), 12.0-14.0 (s, 1H, -OH)1600-1625 (C=N stretch), 3200-3400 (O-H stretch)
Chalcone 70-90%7.2-7.8 (d, 2H, -CH=CH-), 3.9 (s, 3H, -OCH₃)1640-1660 (C=O stretch), 970-990 (trans C=C bend)
O-Alkyl Ether 80-95%9.8-10.0 (s, 1H, -CHO), 5.1 (s, 2H, -O-CH₂-Ar)2720, 2820 (Aldehyde C-H), 1680-1700 (C=O stretch)
Knoevenagel Adduct 85-95%8.0-8.5 (s, 1H, Ar-CH=)2220-2230 (C≡N stretch), 1580-1600 (C=C stretch)

Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Spectra are typically recorded using KBr pellets or as a thin film.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to confirm the molecular weight of the synthesized derivative.

Conclusion

2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a synthetically valuable precursor. The protocols detailed in these application notes provide robust and reproducible methods for its derivatization into Schiff bases, chalcones, ethers, and Knoevenagel adducts. These foundational reactions open the door for the creation of extensive compound libraries for screening in drug discovery and materials science applications. Researchers and scientists can utilize these detailed methodologies as a starting point for developing novel molecules with tailored biological and physical properties.

References

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. Available from: [Link]

  • SYNTHESIS OF 2-HYDROXY-4-METHYLBENZALDEHYDE. (n.d.). Molbase. Available from: [Link]

  • 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. (n.d.). Scribd. Available from: [Link]

  • Al-Harrasi, A., & Thies, S. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI. Available from: [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Available from: [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (2002). Claisen-Schmidt Condensation. In Organic Reaction Mechanisms (pp. 111-113). Cambridge: Cambridge University Press. Available from: [Link]

  • Wang, Z., et al. (2014). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 55(45), 6257-6260. Available from: [Link]

  • Mahanga, G. M., et al. (2016). 2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies. Journal of Agricultural and Food Chemistry, 64(1), 133-138. Available from: [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2005). ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available from: [Link]

  • Romberg, M., et al. (1996). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. Journal of Analytical Toxicology, 20(6), 449-455. Available from: [Link]

  • Durgadevi, R., et al. (2019). Explication of the Potential of 2-Hydroxy-4-Methoxybenzaldehyde in Hampering Uropathogenic Proteus mirabilis Crystalline Biofilm and Virulence. Frontiers in Microbiology, 10, 2876. Available from: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available from: [Link]

  • Amrutha Kala, A. L., et al. (2016). O-hydroxy Schiff Bases Derived from 2-Hydroxy-4-methoxy Benzaldehyde: Synthesis, X-Ray Studies and Hydrogen Bonding Attributes. Molecular Crystals and Liquid Crystals, 629(1), 146-157. Available from: [Link]

  • Mukabasoni, J. C., et al. (2021). Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs. bioRxiv. Available from: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2014). ResearchGate. Available from: [Link]

  • Study.com. (n.d.). Claisen-Schmidt Condensation Explained. Study.com. Available from: [Link]

  • Rathi, M. A., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Available from: [Link]

  • Mbatia, B., et al. (2021). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. RSC Advances, 11(35), 21545-21554. Available from: [Link]

  • Kulkarni, K. R., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available from: [Link]

  • Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. (2016). ResearchGate. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. BioMed Research International, 2012, 782136. Available from: [Link]

  • Buvana, J., et al. (2021). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry, 37(4). Available from: [Link]

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). PubMed. Available from: [Link]

  • Halket, J. M., & Zaikin, V. G. (2005). Review: Derivatization in Mass spectrometry-6. Formation of Mixed Derivatives of Polyfunctional Compounds. European Journal of Mass Spectrometry, 11(6), 611-636. Available from: [Link]

  • Garcia, B. A., et al. (2007). Chemical derivatization of histones for facilitated analysis by mass spectrometry. Nature Protocols, 2(4), 933-938. Available from: [Link]

  • Purnendu, K. D., & Streicher, R. P. (1995). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. The Analyst, 120(7), 1897-1903. Available from: [Link]

  • Quilliam, M. A. (1994). Investigation of derivatization reagents for the analysis of diarrhetic shellfish poisoning toxins by liquid chromatography with fluorescence detection. Natural Toxins, 2(5), 302-311. Available from: [Link]

Sources

Application

Application Note: Protocol for the Structural Validation and Biological Assay of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Introduction & Chemical Profile 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4; Molecular Formula: C9H10O3) is a highly versatile aromatic building block widely utilized in combinatorial chemistry and the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4; Molecular Formula: C9H10O3) is a highly versatile aromatic building block widely utilized in combinatorial chemistry and the synthesis of bioactive compound libraries[1]. Due to the dense substitution of functional groups (hydroxyl, methoxy, methyl, and formyl) on the benzene core, precise structural validation is mandatory to distinguish it from closely related regioisomers, such as 2-hydroxy-4-methoxy-5-methylbenzaldehyde[2][3].

Furthermore, benzaldehyde derivatives frequently exhibit potent antimicrobial and antifungal properties. Profiling these compounds requires standardized biological evaluation[2]. This application note provides a comprehensive, self-validating protocol divided into two critical workflows:

  • Structural Validation via 1D NOE NMR: To definitively confirm the substitution pattern and rule out isomeric impurities.

  • Antifungal Susceptibility Testing: A modified CLSI M38-A2 broth microdilution assay optimized for volatile compounds to determine the Minimum Inhibitory Concentration (MIC) against filamentous fungi[2][4][5].

Phase 1: Structural Validation via 1D NOE NMR

Causality & Expert Insight: Standard 1H NMR can confirm the presence of functional groups but often fails to definitively assign their relative positions on the aromatic ring due to overlapping coupling constants. 1D Nuclear Overhauser Effect (NOE) spectroscopy solves this by measuring through-space dipole-dipole interactions (typically < 5 Å). By selectively irradiating the methoxy or methyl protons, we can observe signal enhancements in spatially adjacent aromatic protons, definitively mapping the ring structure and differentiating it from its regioisomers[2].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15–20 mg of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Tune and match the NMR spectrometer (400 MHz or higher) to the 1H frequency.

  • Reference Spectrum Acquisition: Acquire a standard 1H NMR spectrum to identify the exact chemical shifts of the methoxy (~3.8 ppm), methyl (~2.2 ppm), and formyl (~9.8 ppm) protons.

  • NOE Irradiation (Target 1 - C5 Methoxy): Set the irradiation frequency to the methoxy peak. Acquire the NOE difference spectrum. A positive enhancement must be observed at the C6 aromatic proton (~7.1 ppm) and the C4 methyl group.

  • NOE Irradiation (Target 2 - C4 Methyl): Set the irradiation frequency to the methyl peak. A positive enhancement must be observed at the C3 aromatic proton (~6.8 ppm) and the C5 methoxy group.

  • Validation: Overlay the NOE spectra with the reference spectrum to confirm spatial proximity. If irradiating the methoxy group enhances the C3 proton, the sample is the 4-methoxy isomer, not the target compound.

Data Presentation: NMR Parameters

Table 1: Expected 1H NMR Shifts and NOE Enhancements for CAS 74516-54-4

Proton PositionExpected Chemical Shift (ppm)Irradiation TargetExpected NOE Enhancement (Spatial Proximity)
C1 - CHO ~9.8 (s, 1H)--
C2 - OH ~11.0 (s, 1H)--
C3 - H ~6.8 (s, 1H)C4 - CH3Positive
C4 - CH3 ~2.2 (s, 3H)C5 - OCH3Positive
C5 - OCH3 ~3.8 (s, 3H)C4 - CH3, C6 - HPositive (CH3), Positive (H)
C6 - H ~7.1 (s, 1H)C5 - OCH3, C1 - CHOPositive

Phase 2: Antifungal Susceptibility Testing (Modified CLSI M38-A2)

Causality & Expert Insight: The CLSI M38-A2 standard is the universally accepted reference method for testing the susceptibility of filamentous fungi to antifungal agents[6][7]. However, benzaldehyde derivatives possess high vapor pressures. If tested in standard, unsealed 96-well microtiter plates, the compound will volatilize during the 48-hour incubation at 35°C. This evaporation leads to artificially high MIC values (false resistance) and can inhibit fungal growth in adjacent drug-free control wells via the vapor phase[2]. To ensure a self-validating system, the protocol is strictly modified by utilizing gas-impermeable sealing films and rigorous DMSO concentration controls.

Step-by-Step Protocol
  • Inoculum Preparation: Grow Aspergillus fumigatus on Potato Dextrose Agar (PDA) for 3–7 days until well-sporulated. Harvest conidia using sterile saline (0.85%) supplemented with 0.01% Tween 20. Adjust the suspension spectrophotometrically (530 nm) to a transmittance corresponding to 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in RPMI 1640 broth (buffered to pH 7.0 with MOPS)[4][8].

  • Compound Stock: Dissolve the validated 2-Hydroxy-5-methoxy-4-methylbenzaldehyde in 100% DMSO to create a 1,600 µg/mL stock solution.

  • Serial Dilution: Perform 2-fold serial dilutions of the stock in RPMI 1640 to yield 2X final concentrations (ranging from 0.06 to 64 µg/mL). Critical Step: Ensure the final DMSO concentration in the assay wells does not exceed 1% to prevent solvent-induced fungal toxicity[2].

  • Plate Inoculation: In a 96-well U-bottom microtiter plate, add 100 µL of the 2X compound solutions to the respective wells. Add 100 µL of the 2X conidial inoculum to each well. Include a growth control (drug-free, 1% DMSO) and a sterility control (medium only)[4].

  • Plate Sealing (Modification): Immediately seal the microtiter plate with a sterile, optically clear, gas-impermeable adhesive film to trap the volatile compound within its respective well.

  • Incubation & Reading: Incubate the sealed plates at 35°C for 48 hours[8]. Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the growth control.

Data Presentation: Assay Parameters

Table 2: CLSI M38-A2 Assay Parameters and Quality Control

ParameterSpecificationRationale / Causality
Medium RPMI 1640 (MOPS buffered, pH 7.0)Standardized nutrient base mimicking physiological pH to ensure reproducible endpoints[8].
Inoculum Density 0.4 × 10⁴ to 5 × 10⁴ CFU/mLPrevents the "inoculum effect" (artificially high MICs resulting from target overcrowding)[4].
Max Solvent Conc. ≤ 1% DMSOAvoids baseline toxicity to Aspergillus conidia, preventing false-positive efficacy[2].
Plate Sealing Gas-impermeable adhesive filmPrevents volatilization of the benzaldehyde derivative and cross-well vapor contamination[2].
QC Strain Aspergillus flavus ATCC 204304Validates assay performance against known CLSI M38-A2 reference standards[8].

Experimental Workflow Visualization

The following diagram maps the logical progression from chemical validation to biological efficacy testing, ensuring compound integrity before biological resources are expended.

G cluster_0 Phase 1: Structural Validation cluster_1 Phase 2: Biological Assay Start 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) NMR 1D NOE NMR Spectroscopy (CDCl3, 400 MHz) Start->NMR Irrad Irradiate C4-CH3 & C5-OCH3 NMR->Irrad Confirm Confirm Regioisomer Identity (Observe H3 & H6 NOE) Irrad->Confirm Prep Prepare Stock in DMSO (Final Assay Conc. <1%) Confirm->Prep Structure Verified CLSI Modified CLSI M38-A2 Broth Microdilution Prep->CLSI Seal Seal Microtiter Plate (Prevent Volatilization) CLSI->Seal MIC Determine MIC against Aspergillus spp. (48h, 35°C) Seal->MIC

Figure 1. Sequential workflow for the structural validation and biological evaluation of the compound.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Validation of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, analytical chemists, and drug development professionals. 2-Hydroxy-5-methoxy-4-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, analytical chemists, and drug development professionals. 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a highly functionalized aromatic building block critical for medicinal chemistry and the synthesis of combinatorial compound libraries.

Because this molecule is often synthesized via complex arene formylation reactions utilizing harsh Lewis acids (e.g., BCl₃ or TFA)[1], crude mixtures frequently contain closely related regioisomers and degradation products. This guide bypasses generic advice, focusing instead on the thermodynamic causality behind our purification strategies and providing self-validating protocols to ensure absolute structural integrity.

Section 1: Physicochemical & Quantitative Data

To establish a baseline for chromatographic and crystallization behaviors, the fundamental physicochemical properties of the target molecule are summarized below.

PropertyValue
Compound Name 2-Hydroxy-5-methoxy-4-methylbenzaldehyde
CAS Number 74516-54-4
Molecular Formula C9H10O3
Molecular Weight 166.176 g/mol
Monoisotopic Mass 166.06299 Da
Topological Polar Surface Area 46.5 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Rotatable Bonds 2

Data compiled from verified chemical databases[2].

Section 2: Experimental Workflows & Methodologies

The following workflow outlines the optimal path from a crude synthesis mixture to a >98% pure, spectroscopically validated product.

PurificationWorkflow Crude Crude Mixture (Target + Regioisomers) TLC TLC & LC-MS Profiling (Identify Rf and m/z) Crude->TLC Impurity assessment Flash Flash Chromatography (Silica, Hexane/EtOAc) TLC->Flash Gradient optimization Fractions Fraction Pooling (UV 254 nm monitoring) Flash->Fractions Elution Recryst Recrystallization (CHCl3 / Pentane Anti-solvent) Fractions->Recryst Remove trace organics Validation Spectroscopic Validation (1H-NMR, 2D-NOESY) Recryst->Validation Structural confirmation Validation->Flash QA Fail (Isomer present) Pure Pure 2-Hydroxy-5-methoxy- 4-methylbenzaldehyde Validation->Pure QA Pass (>98%)

Workflow for the isolation and spectroscopic validation of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde.

Protocol 1: Isomer-Resolving Flash Chromatography
  • Preparation: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM).

    • Causality: DCM provides excellent solubility for highly substituted benzaldehydes while allowing for dry-loading onto silica gel, preventing the band broadening associated with liquid injection.

  • Dry Loading: Add silica gel (mass equivalent to 3× the crude mass) to the DCM solution. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Self-Validation: If the powder clumps or sticks to the flask, residual solvent remains; continue drying until completely free-flowing to ensure sharp elution bands.

  • Elution: Load the powder onto a pre-equilibrated silica column. Elute using a shallow, isocratic gradient of 5% Ethyl Acetate in Hexanes.

    • Causality: The intramolecular hydrogen bond between the phenolic OH and the aldehyde carbonyl reduces the molecule's overall polarity. A shallow gradient exploits minor steric differences between regioisomers for separation.

  • Fraction Collection: Monitor fractions via UV absorbance at 254 nm. Pool fractions containing the target Rf.

Protocol 2: Anti-Solvent Recrystallization (Chloroform/Pentane)
  • Dissolution: Dissolve the pooled, concentrated fractions in a minimal volume of hot chloroform (CHCl₃).

  • Anti-Solvent Addition: Slowly diffuse pentane into the chloroform solution at room temperature until slight turbidity persists.

    • Causality: Pentane acts as an anti-solvent, dramatically lowering the dielectric constant of the solution. The persistent turbidity indicates the exact nucleation point where the solvent system is saturated with the target benzaldehyde.

  • Crystallization: Cover the flask and allow it to sit undisturbed at 4 °C for 12 hours.

    • Self-Validation: The formation of distinct, geometric crystals (rather than an amorphous film or oil) validates the successful exclusion of matrix impurities during lattice formation.

  • Recovery: Vacuum filter the crystals and wash with ice-cold pentane to remove residual mother liquor.

Section 3: Troubleshooting & Causality FAQs

Q: Why am I seeing co-elution of isomers during silica gel chromatography? A: Isomers like 2-Hydroxy-4-methoxy-5-methylbenzaldehyde have nearly identical Rf values due to possessing the exact same hydrogen-bond donor/acceptor count[3].

  • Causality: The phenolic OH and aldehyde groups dominate the polar interactions with the stationary phase, masking the subtle differences of the methoxy/methyl placement.

  • Solution: Switch to a shallower gradient (e.g., 2% EtOAc) or utilize reverse-phase chromatography (C18), where the hydrophobic interactions with the methyl group placement will dictate retention time more heavily than polar functional groups.

Q: My recrystallization yields an oil instead of crystals ("oiling out"). What is the thermodynamic cause? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the temperature at which it saturates the solvent system.

  • Causality: High levels of impurities (such as unreacted starting materials or formylation byproducts[1]) disrupt the crystalline lattice energy, thermodynamically favoring a disordered liquid phase over a solid crystal.

  • Solution: Re-dissolve the oil in chloroform, add activated charcoal to adsorb polymeric impurities, filter through Celite, and re-attempt the pentane diffusion at a much slower rate to encourage proper nucleation.

Q: My purified compound degrades during long-term storage. What is the mechanism? A: Benzaldehyde derivatives are highly susceptible to autoxidation, converting into their corresponding benzoic acids when exposed to atmospheric oxygen and light.

  • Causality: The aldehydic C-H bond is relatively weak and readily undergoes radical abstraction initiated by UV light or trace transition metals.

  • Solution: Store the purified solid in an amber glass vial under an inert argon atmosphere at -20 °C.

  • Self-Validation: Periodically check the IR spectrum; the appearance of a broad O-H stretch (~2500–3000 cm⁻¹) and a shift in the carbonyl peak validates the onset of oxidation, indicating the batch must be re-purified.

Section 4: Structural Validation & Isomerism

The most critical challenge in synthesizing 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is definitively distinguishing it from its primary regioisomer: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde[3].

Q: How do I definitively prove the substitution pattern of my purified product? A: Standard 1D ¹H-NMR is insufficient.

  • Causality: Because both isomers feature para-positioned aromatic protons (H-3 and H-6), they both exhibit similar singlet splitting patterns in a 1D NMR spectrum. The chemical shift differences are too subtle to be reliable without an authentic standard[3].

  • Solution (The Gold Standard): You must perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Self-Validation: Irradiate the methoxy protons in the NMR. If you observe a strong spatial correlation (cross-peak) to the adjacent methyl group protons, you have validated the 5-methoxy-4-methyl configuration. If the methoxy group is at the 4-position, it will spatially correlate with the H-3 aromatic proton instead[3].

References
  • Source: guidechem.
  • Title: Benzene Compounds - Crysdot LLC.
  • Source: benchchem.
  • Source: thieme-connect.

Sources

Optimization

Technical Support Center: Chromatographic Isolation of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Welcome to the technical support and troubleshooting center for the chromatographic purification of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde. As a Senior Application Scientist, I have designed this guide to bridge the ga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the chromatographic purification of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical physical chemistry and practical benchtop execution.

The purification of highly functionalized aromatic compounds requires more than just following a recipe; it requires an understanding of molecular causality. This compound features a phenolic hydroxyl group, an aldehyde, a methoxy group, and a methyl group. The spatial proximity of the hydroxyl and aldehyde groups fundamentally dictates its behavior on a silica gel stationary phase, making its purification both unique and predictable if the underlying mechanics are understood.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 2-Hydroxy-5-methoxy-4-methylbenzaldehyde elute unexpectedly fast on normal-phase silica gel compared to its isomers? The Causality: The anomalous high mobility (high Rf​ value) of this compound is driven by strong intramolecular hydrogen bonding. The hydrogen atom of the phenolic -OH group (at position 2) acts as a donor to the carbonyl oxygen of the aldehyde group (at position 1), forming a stable pseudo-six-membered ring[1]. This intramolecular interaction effectively "masks" the two most polar functional groups on the molecule from the surrounding environment. Consequently, the molecule cannot engage in strong intermolecular hydrogen bonding with the acidic silanol (Si-OH) groups on the silica gel surface, drastically reducing its retention time compared to meta- or para-hydroxybenzaldehydes where such intramolecular bonding is geometrically impossible[2].

Q2: I am experiencing severe peak tailing and band broadening during my column run. How can I resolve this? The Causality: While intramolecular hydrogen bonding reduces overall polarity, the equilibrium is dynamic. A fraction of the molecules will still present free phenolic -OH groups that interact strongly with the highly active, un-capped silanol sites on the silica gel. This creates a non-linear adsorption isotherm, leading to tailing[3]. The Solution: Add a volatile acidic modifier, such as 0.1% to 1% glacial acetic acid or formic acid, to your mobile phase (e.g., Hexane/Ethyl Acetate). The acid serves a dual purpose: it suppresses the ionization of the phenol and outcompetes the analyte for the active hydrogen-bonding sites on the silica surface, resulting in sharp, symmetrical bands[4].

Q3: How do I separate the target compound from unreacted starting material or regioisomers following a Vilsmeier-Haack synthesis? The Causality: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is typically synthesized via the Vilsmeier-Haack formylation of 4-methoxy-3-methylphenol using POCl3​ and DMF[5],[6]. The starting phenol lacks the aldehyde group and therefore cannot form the intramolecular hydrogen bond, making it significantly more polar (lower Rf​ ). Regioisomers (e.g., formylation at the alternative ortho position) may have slightly different dipole moments. The Solution: A solvent system of Hexane/Ethyl Acetate (8:2 or 9:1 v/v) is usually sufficient to separate the highly mobile target compound from the highly retained starting material. If regioisomers co-elute, switching the bulk solvent from Hexane to Toluene (e.g., Toluene/Ethyl Acetate 95:5) alters the π−π interactions with the stationary phase, often resolving closely eluting isomers.

Q4: What are the best TLC visualization techniques to validate fractions containing this specific molecule? The Solution: Rely on a two-tiered self-validating visualization system:

  • Non-destructive: Use short-wave UV light (254 nm). The highly conjugated aromatic ring and the carbonyl group will strongly quench the green fluorescence of F254​ silica plates.

  • Destructive/Specific: Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The 2,4-DNP reagent specifically reacts with aldehydes and ketones to form a stable hydrazone, instantly yielding a bright orange or red spot,[7]. This confirms the presence of the formyl group, distinguishing the product from unreacted phenolic starting material.

Part 2: Quantitative Chromatographic Data

The following table summarizes the expected chromatographic behavior of the target compound and its common synthetic impurities on standard Normal-Phase Silica Gel 60.

Compound / AnalyteSolvent System (v/v)Expected Rf​ ValueUV 254 nm2,4-DNP Stain Result
2-Hydroxy-5-methoxy-4-methylbenzaldehyde Hexane / EtOAc (8:2) + 0.1% AcOH0.65 - 0.70 Strong Dark SpotBright Orange/Red
4-Methoxy-3-methylphenol (Starting Material)Hexane / EtOAc (8:2) + 0.1% AcOH0.35 - 0.40Moderate SpotNo Reaction (Yellow background)
Formylation Regioisomer (Impurity)Hexane / EtOAc (8:2) + 0.1% AcOH0.55 - 0.60Strong Dark SpotBright Orange/Red
Vilsmeier Reagent / DMF byproductsHexane / EtOAc (8:2) + 0.1% AcOH0.00 - 0.10Weak SpotNo Reaction

Part 3: Experimental Protocol - Flash Column Chromatography

This methodology provides a self-validating workflow for the isolation of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde.

Materials Required:

  • Silica Gel 60 (40-63 µm particle size)

  • Hexanes (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Glacial Acetic Acid

  • TLC Plates (Silica gel 60F254​ )

  • 2,4-DNP Stain Solution

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 1000 mL solution of Hexane/Ethyl Acetate in a 9:1 ratio. Add 1.0 mL of glacial acetic acid (0.1% v/v) and mix thoroughly. Scientific Insight: Preparing the acid-modified solvent in bulk ensures a constant isocratic thermodynamic environment throughout the run.

  • Column Packing (Slurry Method): Weigh out silica gel at a 30:1 to 50:1 mass ratio relative to your crude sample. Create a smooth slurry using the prepared mobile phase and pour it into the glass column in a single, continuous motion to prevent air bubbles and channeling.

  • Sample Loading (Dry Loading): Due to the viscous nature of the crude Vilsmeier-Haack mixture, dissolve the crude product in a minimum amount of Dichloromethane (DCM). Add silica gel (3x the mass of the crude) to the flask and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the packed column bed.

  • Elution: Carefully add a protective layer of sea sand over the loaded sample. Begin eluting with the mobile phase. Collect fractions in test tubes (fraction size should be roughly 1/10th of the column volume).

  • Fraction Analysis (Self-Validation):

    • Spot every third fraction on a TLC plate.

    • Elute the TLC plate in the 9:1 Hexane/EtOAc system.

    • Visualize under UV 254 nm. Mark the spots.

    • Dip the plate in 2,4-DNP stain. The appearance of an orange spot at Rf​∼0.65 confirms the elution of the target aldehyde.

  • Pooling and Concentration: Combine all fractions showing a single, pure orange spot under 2,4-DNP. Evaporate the solvent under reduced pressure (Rotary Evaporator, water bath at 35°C) to yield the purified 2-Hydroxy-5-methoxy-4-methylbenzaldehyde.

Part 4: Mandatory Visualization

G N1 Assess Initial TLC Profile (Hexane:EtOAc) N2 Is the target band tailing or streaking? N1->N2 N3 Add 0.1% - 1% Acetic Acid to Mobile Phase N2->N3 Yes N4 Are regioisomers co-eluting? N2->N4 No N3->N4 N5 Decrease polarity or switch to Toluene:EtOAc N4->N5 Yes N6 Proceed to Flash Column Chromatography N4->N6 No N5->N6

Troubleshooting workflow for optimizing the resolution of salicylaldehyde derivatives.

References

  • TLC Stains. University of Liverpool. Available at:[Link]

  • TLC Stains Preparation. ChemicalDesk. Available at:[Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules (NCBI/PMC). Available at:[Link]

  • Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Molecules (NCBI/PMC). Available at:[Link]

  • Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. MDPI. Available at:[Link]

  • TLC tailing and carboxylic acid? ResearchGate. Available at:[Link]

  • A stationary phase of tetraethylene glycol-modified silica for separation of phenolic acids. Acta Chromatographica (AKJournals). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the regioselectivity, purification, and yield optimization of substituted salicylaldehydes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the regioselectivity, purification, and yield optimization of substituted salicylaldehydes. The synthesis of [1] typically relies on the formylation of 3-methyl-4-methoxyphenol.

While methods like the Vilsmeier-Haack reaction are popular for [2], the Duff reaction—utilizing hexamethylenetetramine (HMTA)—is often preferred for phenolic substrates due to its [3]. However, the presence of both a methyl and a methoxy group on the phenol ring creates a complex electronic and steric environment. When you attempt to push a formyl group onto this ring, the molecule fights back through several competing pathways.

This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to help you master this synthesis.

Mechanistic Pathways & Side Reactions

To control a reaction, you must first understand the competing forces at play. The diagram below maps the primary synthetic route alongside the most common parasitic side reactions encountered during formylation.

ReactionPathway SM 3-Methyl-4-methoxyphenol (Starting Material) Target 2-Hydroxy-5-methoxy- 4-methylbenzaldehyde (Target: C6-Formylation) SM->Target HMTA/TFA (Major Pathway) Regio 2-Hydroxy-4-methoxy- 3-methylbenzaldehyde (Side: C2-Formylation) SM->Regio Steric Clash (Minor Pathway) Quinone Oxidative Byproducts (Quinones) SM->Quinone Air/O2 Exposure Polymer Phenol-Formaldehyde Oligomers SM->Polymer Excess HMTA/Heat

Reaction pathways and major side reactions in the formylation of 3-methyl-4-methoxyphenol.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a heavy, insoluble tar at the bottom of my flask during the reaction? A1: This is a classic sign of phenol-formaldehyde polymerization. HMTA decomposes into formaldehyde and ammonia under acidic conditions. If the reaction temperature exceeds 100°C before the iminium intermediate is stabilized, the free formaldehyde reacts with the highly activated 3-methyl-4-methoxyphenol to form Bakelite-type oligomers. Fix: Strictly control your heating ramp rate. Maintain the initial reaction phase at 80–90°C and ensure the reaction is vigorously stirred to prevent localized hotspots.

Q2: My NMR shows a second aldehyde peak. What is this regioisomer and how do I minimize it? A2: You are observing 2-hydroxy-4-methoxy-3-methylbenzaldehyde. Formylation of 3-methyl-4-methoxyphenol can occur at either the C6 or C2 position. While C6 is favored due to lower steric hindrance, the C2 position (flanked by the hydroxyl and methyl groups) can still react under forcing conditions. Fix: Switch your solvent/acid system. Using Trifluoroacetic Acid (TFA) instead of Acetic Acid/HCl improves regioselectivity. The bulkier trifluoroacetate counter-ion stabilizes the less hindered C6 transition state, suppressing C2 formylation.

Q3: The reaction stalls, and my yield is incredibly low after workup. What went wrong? A3: The Duff reaction does not directly produce an aldehyde; it produces a highly stable iminium ion intermediate. If your hydrolysis step is too brief or not acidic enough, this intermediate remains intact and will be lost in the aqueous wash during workup. Fix: Ensure the hydrolysis phase is conducted with at least 20% aqueous HCl at a rolling reflux for a minimum of 90 minutes. Do not rely on ambient temperature hydrolysis.

Q4: The product turns dark red/brown during purification. How do I prevent this? A4: Substituted phenols are highly susceptible to air oxidation, forming deeply colored quinone byproducts. This degradation is exponentially faster in basic conditions. Fix: Perform your workup and silica gel chromatography using slightly acidified solvents (e.g., adding 0.1% acetic acid to the eluent). Never leave the product sitting in the saturated NaHCO3 wash, and store the final purified aldehyde under an inert argon atmosphere.

Q5: Can I bypass the Duff reaction and use the Vilsmeier-Haack formylation instead? A5: Not directly. While Vilsmeier-Haack is excellent for electron-rich arenes, applying it to unprotected 3-methyl-4-methoxyphenol typically results in abysmal yields (<15%). The free hydroxyl group reacts aggressively with the POCl3 reagent to form a phosphorodichloridate ester. This consumes your reagent and strongly deactivates the benzene ring toward electrophilic aromatic substitution. Fix: If you must use Vilsmeier-Haack, you must first protect the phenol as a benzyl ether, perform the formylation, and then deprotect it. For most workflows, optimizing the Duff reaction is far more time-efficient.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting product distribution.

Reaction ConditionAcid CatalystTemp (°C)Target Yield (C6)Regioisomer (C2)Polymerization
Standard Duff AcOH / HCl11045%12%High
Optimized Duff TFA9068%<5%Low
Vilsmeier-Haack POCl3 / DMF0 to 6015% (Poor)N/AN/A
Reimer-Tiemann NaOH / CHCl37030%15%Moderate

Self-Validating Experimental Protocol: Optimized Duff Formylation

This protocol is designed with built-in validation checkpoints to ensure you do not proceed to the next step if a failure has occurred.

Phase 1: Aminomethylation (Imine Formation)
  • Preparation : In a flame-dried 250 mL round-bottom flask, dissolve 10.0 g (72.4 mmol) of 3-methyl-4-methoxyphenol in 75 mL of anhydrous Trifluoroacetic Acid (TFA). Causality: TFA is chosen over acetic acid because its lower pKa accelerates the decomposition of HMTA into the active electrophilic species, while its steric bulk drives the substitution toward the less hindered C6 position.

  • Reagent Addition : Add 20.3 g (144.8 mmol, 2.0 eq) of Hexamethylenetetramine (HMTA) in portions over 15 minutes to control the exotherm.

  • Heating : Heat the mixture to 90°C under a nitrogen atmosphere for 6 hours.

  • Validation Checkpoint 1 : Pull a 0.1 mL aliquot, quench in 1 mL water and extract with 1 mL EtOAc. Run a TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.4 ) should be completely absent. A bright yellow, baseline-retained spot indicates the successful formation of the iminium intermediate. Do not proceed to Phase 2 until the starting material is consumed.

Phase 2: Acidic Hydrolysis
  • Hydrolysis : Carefully add 75 mL of 20% aqueous HCl to the reaction mixture. Causality: The iminium salt is highly stable. Weak acids will not cleave the C=N bond. Strong aqueous HCl combined with heat is mandatory to drive the equilibrium toward the aldehyde and ammonium chloride.

  • Reflux : Elevate the temperature to 105°C and reflux for 90 minutes.

  • Validation Checkpoint 2 : The reaction mixture will visibly transition from a clear yellow solution to a biphasic mixture as the hydrophobic aldehyde separates from the aqueous layer.

Phase 3: Isolation
  • Extraction : Cool the flask to room temperature. Extract the aqueous mixture with Dichloromethane (3 x 50 mL).

  • Washing : Wash the combined organic layers with distilled water (50 mL), followed immediately by saturated NaHCO3 (50 mL) to neutralize residual TFA/HCl. Critical Step: Execute the NaHCO3 wash quickly. Prolonged exposure to basic aqueous conditions will cause the phenoxide form to rapidly undergo oxidative degradation into quinones.

  • Drying & Concentration : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 3 : Take a crude 1 H-NMR in CDCl3. You should observe a distinct aldehyde proton singlet far downfield around 9.7–9.8 ppm, confirming successful formylation.

Troubleshooting Workflow

Use this logical matrix to diagnose and correct issues during your synthesis runs.

Troubleshooting Start Low Yield or Impure Product? Check1 Check HPLC/TLC Profile Start->Check1 Issue1 High Polymeric Baseline Check1->Issue1 Issue2 Regioisomer Present Check1->Issue2 Issue3 Unreacted Imine Check1->Issue3 Fix1 Reduce Temp & HMTA Eq. Issue1->Fix1 Fix2 Optimize Acid Catalyst (Use TFA over MSA) Issue2->Fix2 Fix3 Extend Acidic Hydrolysis (Step 2) Issue3->Fix3

Troubleshooting workflow for resolving common synthesis issues and optimizing yield.

References

  • Schall, A., & Reiser, O. "Synthesis by Formylation of Arene—Hydrogen Bonds." Science of Synthesis, Thieme. URL:[Link]

Optimization

Troubleshooting low yield in Reimer-Tiemann reaction

Welcome to the Technical Support Center. As application scientists, we know that the Reimer-Tiemann reaction is a cornerstone of aromatic formylation, yet it is notoriously plagued by moderate yields (typically 20–60%)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that the Reimer-Tiemann reaction is a cornerstone of aromatic formylation, yet it is notoriously plagued by moderate yields (typically 20–60%)[1] and complex workups.

This guide is designed to move beyond basic textbook procedures. We will dissect the mechanistic causality behind reaction failures, provide field-proven troubleshooting strategies, and outline a self-validating protocol optimized for high-yield ortho-formylation.

I. Mechanistic Bottlenecks

To troubleshoot the Reimer-Tiemann reaction, one must first understand the fragility of its intermediate. The reaction relies on the in situ generation of dichlorocarbene ( :CCl2​ ) from chloroform via alpha-elimination[2]. This highly reactive, electron-deficient carbene must successfully navigate a biphasic system to undergo electrophilic attack on the electron-rich phenoxide ring[3].

If the carbene spends too much time in the aqueous phase without encountering the phenoxide, it rapidly hydrolyzes into carbon monoxide and formate, destroying your yield[2].

RT_Mechanism CHCl3 Chloroform (CHCl3) Carbene Dichlorocarbene (:CCl2) CHCl3->Carbene Alpha-elimination (-H2O, -Cl-) Base Aqueous Base (NaOH / KOH) Base->Carbene Phenoxide Phenoxide Ion Base->Phenoxide Deprotonates Phenol Intermediate Dichloromethyl Intermediate Carbene->Intermediate Electrophilic Attack Phenoxide->Intermediate Product Salicylaldehyde (Ortho-formylated) Intermediate->Product Base Hydrolysis & Acid Workup

Mechanistic pathway of the Reimer-Tiemann reaction highlighting the vulnerable carbene.

II. Troubleshooting FAQs

Q1: My reaction yields are consistently below 20%. The reaction mixture separates into two distinct layers immediately after stirring stops. How can I improve conversion? A: You are experiencing a severe mass transfer limitation. The Reimer-Tiemann reaction operates in a biphasic system: an aqueous hydroxide phase and an organic chloroform phase[4]. Because the phenoxide resides in the aqueous layer and the chloroform in the organic layer, poor mixing leads to the premature hydrolysis of the carbene[2].

  • The Fix: Upgrade from magnetic to vigorous mechanical stirring. More importantly, introduce a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG)[5]. PTCs act as shuttles, transporting hydroxide ions into the organic phase to generate the carbene exactly where it is needed, drastically reducing side reactions and improving yields[6].

Q2: I observed a sudden spike in temperature, my reaction volume decreased, and my yield was near zero. What happened? A: You experienced a thermal runaway resulting in reagent volatilization. The reaction requires initial heating (60–70 °C) to overcome the activation energy barrier for carbene generation[7]. However, the subsequent electrophilic aromatic substitution is highly exothermic[2]. Chloroform has a low boiling point of 61 °C. If the exotherm is unchecked, the chloroform rapidly boils off, halting the reaction and leaving unreacted phenol.

  • The Fix: Equip your reaction vessel with a highly efficient reflux condenser. Do not add all reagents at once; add the chloroform dropwise to the pre-heated alkaline phenol solution to control the rate of the exotherm[8].

Q3: I am getting a mixture of ortho- and para-formylated products, making purification a nightmare. How do I isolate the ortho-product? A: While the ortho-isomer (salicylaldehyde) is generally favored due to the proximity effect of the phenoxide oxygen coordinating with the carbene, para-substitution is an unavoidable side reaction[9].

  • The Fix: Exploit hydrogen bonding. Ortho-hydroxybenzaldehydes form intramolecular hydrogen bonds, making them steam volatile. The para-isomer forms intermolecular hydrogen bonds and remains in the aqueous residue during steam distillation[10]. Alternatively, use the sodium bisulfite ( NaHSO3​ ) purification method. Salicylaldehyde forms a water-soluble bisulfite adduct, allowing you to wash away organic impurities before regenerating the aldehyde with acid[11].

RT_Troubleshooting Start Low Yield in Reimer-Tiemann? CheckMix Check Biphasic Mixing Start->CheckMix AddPTC Add Phase Transfer Catalyst (e.g., PEG, TBAB) CheckMix->AddPTC Poor Emulsion CheckTemp Check Reaction Temp CheckMix->CheckTemp Good Emulsion TempHigh Temp > 70°C? CHCl3 boils off CheckTemp->TempHigh Yes CheckSubstrate Check Substrate EWGs CheckTemp->CheckSubstrate Temp is 60-65°C TempFix Equip Reflux Condenser Keep at 60-65°C TempHigh->TempFix SubstrateFix Electron-Withdrawing Groups Decrease Yield CheckSubstrate->SubstrateFix Has -NO2, -COOH

Diagnostic logic tree for troubleshooting Reimer-Tiemann reaction failures.

III. Quantitative Data: Yield Optimization Strategies

The following table summarizes the expected yield improvements when modifying standard Reimer-Tiemann conditions based on recent process chemistry optimizations:

Reaction ConditionAdditive / ModificationBase UsedExpected YieldPrimary Issue Addressed
Standard (Classic) None (Vigorous Stirring)Aqueous NaOH20 – 35%Baseline
Cationic PTC Tetrabutylammonium bromide (TBAB)Aqueous NaOH55 – 65%Poor biphasic mass transfer[6]
Polymeric PTC Polyethylene Glycol (PEG-400)Aqueous KOH60 – 75%Carbene hydrolysis / Emulsion[5]
Co-Solvent System 1,4-Dioxane or EthanolAqueous NaOH40 – 50%Reagent immiscibility[4]

IV. Optimized Experimental Protocol (PTC-Enhanced)

This step-by-step methodology incorporates a phase transfer catalyst and self-validating checkpoints to ensure maximum yield of salicylaldehyde from phenol.

Materials Required:

  • Phenol (0.1 mol, 9.4 g)

  • Sodium Hydroxide (0.4 mol, 16.0 g)[8]

  • Chloroform (0.2 mol, 16 mL)

  • Polyethylene Glycol (PEG-400) (1.0 g)

  • 10M Hydrochloric Acid (HCl)

  • Diethyl Ether & Anhydrous MgSO4​

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, dissolve 16.0 g of NaOH in 50 mL of distilled water. Validation Check: The dissolution of NaOH is highly exothermic; allow the solution to cool to approximately 50 °C before proceeding.

  • Substrate & Catalyst Addition: Add 9.4 g of phenol and 1.0 g of PEG-400 to the alkaline solution. Stir mechanically until the phenol completely dissolves, forming a clear, slightly colored sodium phenoxide solution. Heat the reaction vessel in a water bath to exactly 65 °C.

  • Controlled Carbene Generation: Place 16 mL of chloroform in the addition funnel. Begin adding the chloroform dropwise over a period of 45–60 minutes[4]. Validation Check: You should observe a gentle reflux in the condenser and a distinct color change (usually deep red/orange) in the reaction mixture, confirming the generation of the phenoxide-carbene intermediate[11].

  • Reaction Maturation: Once addition is complete, maintain the temperature at 65–70 °C and continue vigorous mechanical stirring for an additional 2 hours[8].

  • Distillation of Unreacted Reagents: Equip the flask for simple distillation and raise the temperature slightly to distill off any unreacted chloroform (BP 61 °C).

  • Acid Workup: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the dark alkaline solution by adding 10M HCl dropwise until the pH reaches 1-2 (test with litmus paper). Validation Check: The solution will decolorize significantly, and a thick organic layer/precipitate will form[11].

  • Extraction & Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO4​ , and evaporate the solvent. To separate the pure ortho-product from the para-isomer, subject the crude residue to steam distillation; the salicylaldehyde will distill over as a cloudy emulsion, leaving the para-isomer behind[11].

V. References

  • Reimer–Tiemann reaction - Grokipedia. URL:[Link]

  • Performing the Reimer Tiemann Reaction - YouTube. URL:[Link]

  • Reimer Tiemann Reaction - CollegeSearch. URL:[Link]

  • Reimer Tiemann Reaction Mechanism - BYJU'S. URL:[Link]

  • Reimer-Tiemann Reaction - Master Organic Chemistry. URL:[Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. URL:[Link]

  • EP0074272B1 - Process for the preparation of hydroxybenzaldehydes - Google Patents. URL:

  • Modification and Improvement of Reimer-Tiemann Reaction - CNJournals. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification Knowledge Base

Target Compound: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4)[1] Module: Troubleshooting Byproduct Formation and Downstream Isolation Welcome to the Technical Support Center. As researchers scale up the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4)[1] Module: Troubleshooting Byproduct Formation and Downstream Isolation

Welcome to the Technical Support Center. As researchers scale up the synthesis of highly substituted aromatic aldehydes, byproduct management becomes the primary bottleneck. The formylation of 4-methoxy-3-methylphenol to yield 2-hydroxy-5-methoxy-4-methylbenzaldehyde is a classic example of competing regioselectivity and oxidative side reactions[2].

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Reaction Network & Causality of Byproduct Formation

To effectively troubleshoot, we must first map the chemical environment. The formylation of 4-methoxy-3-methylphenol is governed by the delicate balance between electronic activation and steric hindrance.

ReactionNetwork Phenol 4-Methoxy-3-methylphenol (Starting Material) Formylation Formylation Reaction (e.g., Duff, Reimer-Tiemann) Phenol->Formylation Target 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (Target: C6 Formylation) Formylation->Target Major Pathway (Sterically Favored) Regioisomer 2-Hydroxy-5-methoxy-6-methylbenzaldehyde (Byproduct: C2 Formylation) Formylation->Regioisomer Minor Pathway (Sterically Hindered) Polymers Polymeric Resins / Schiff Bases (Byproduct) Formylation->Polymers Side Reaction (Oxidation/Polymerization) Unreacted Unreacted Phenol (Impurity) Formylation->Unreacted Incomplete Conversion

Figure 1: Mechanistic divergence in the formylation of 4-methoxy-3-methylphenol.

Troubleshooting FAQs

Q1: I am seeing a secondary aldehyde spot on my TLC running slightly higher than my target. What is it, and why did it form? Cause: This is highly likely the C2-regioisomer (2-hydroxy-5-methoxy-6-methylbenzaldehyde). The hydroxyl group on the starting phenol activates both the C2 and C6 ortho-positions. However, the C2 position is sterically hindered by the adjacent C3-methyl group. While C6 formylation is kinetically favored, aggressive formylation conditions (high heat, excess reagent) provide enough energy to overcome the steric barrier at C2, leading to regioisomer contamination. Solution: The target C6-isomer and the C2-isomer exhibit different intramolecular hydrogen bonding profiles, which slightly alters their polarity. They can be separated via silica gel chromatography (using a shallow Hexanes/Ethyl Acetate gradient) or selective recrystallization from hot ethanol.

Q2: My crude product is a dark, viscous oil instead of a crystalline solid. How do I remove these tarry impurities? Cause: Electron-rich phenols like 4-methoxy-3-methylphenol are highly susceptible to oxidative coupling in the presence of dissolved oxygen, light, or trace metal ions, forming complex quinone-like oligomers[3]. Furthermore, if you are utilizing the Duff reaction (hexamethylenetetramine in acid), incomplete hydrolysis of the intermediate iminium species leads to the formation of stable, dark Schiff base polymers. Solution: Ensure strict anaerobic conditions (argon/nitrogen blanket) during the reaction. To resolve Schiff base polymers, quench the reaction with adequate aqueous acid (e.g., 10% HCl) and heat to at least 60°C for 30–45 minutes to force the complete hydrolysis of the imines into the free aldehyde.

Q3: How can I quantitatively separate the unreacted starting phenol from the target aldehyde without relying solely on column chromatography? Cause: Formylation reactions often reach an equilibrium or stall due to reagent depletion, leaving significant unreacted phenol. Both the starting material and product are highly soluble in standard organic extraction solvents. Solution: Implement the Bisulfite Adduct Method . This leverages fundamental chemical reactivity: aldehydes undergo nucleophilic addition with bisulfite to form water-soluble adducts, whereas phenols do not. This creates a self-validating, phase-separated purification system (detailed in Section 4).

Quantitative Separation Metrics

To streamline your purification strategy, reference the physicochemical separation data below.

CompoundRoleApprox. Rf​ Value (Hex/EtOAc 3:1)Aqueous SolubilityPrimary Removal Strategy
2-Hydroxy-5-methoxy-4-methylbenzaldehyde Target Product~0.45InsolubleN/A
2-Hydroxy-5-methoxy-6-methylbenzaldehyde Regioisomer~0.55InsolubleColumn Chromatography / Recrystallization
4-Methoxy-3-methylphenol Starting Material~0.30Slightly SolubleBisulfite Adduct Separation
Schiff Bases / Polymeric Resins Side Product0.00 (Baseline)InsolubleAcid Hydrolysis / Activated Carbon Filtration
Self-Validating Purification Protocol: Bisulfite Adduct Method

This protocol is designed as a self-validating system . At each critical juncture, a physical phase change occurs, providing the scientist with immediate, visual confirmation that the chemical transformation was successful.

BisulfiteWorkflow Mixture Crude Reaction Mixture (Aldehydes, Phenols, Resins) AddBisulfite Add Saturated NaHSO3 (aq) Stir vigorously Mixture->AddBisulfite Validation1 Validation Checkpoint 1: White Precipitate Forms (Aldehyde-Bisulfite Adduct) AddBisulfite->Validation1 Filtration Filtration & Ether Wash Validation1->Filtration OrganicPhase Organic Phase (Discard: Unreacted Phenols, Resins) Filtration->OrganicPhase Non-polar impurities AqueousPhase Solid Adduct / Aqueous Phase (Contains Target) Filtration->AqueousPhase Water-soluble adduct Hydrolysis Add 10% HCl or Na2CO3 (aq) Heat gently AqueousPhase->Hydrolysis Validation2 Validation Checkpoint 2: Free Aldehyde Releases (Cloudiness/Oil formation) Hydrolysis->Validation2 Extraction Extract with EtOAc / DCM Validation2->Extraction PureTarget Pure 2-Hydroxy-5-methoxy-4-methylbenzaldehyde Extraction->PureTarget

Figure 2: Self-validating bisulfite purification workflow for aldehyde isolation.

Step-by-Step Methodology:
  • Adduct Formation: Dissolve the crude reaction mixture in a minimal volume of diethyl ether. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ) solution. Stir vigorously at room temperature for 1 to 2 hours.

    • Validation Checkpoint 1: A thick, white crystalline precipitate will form at the biphasic interface. This visually confirms the successful nucleophilic attack of the bisulfite ion on the unhindered target aldehyde.

  • Phase Separation & Washing: Filter the biphasic mixture through a Büchner funnel to collect the solid adduct. Wash the solid thoroughly with cold diethyl ether.

    • Causality: The ether wash strips away the unreacted 4-methoxy-3-methylphenol, regioisomers with hindered aldehydes that failed to form adducts, and non-polar polymeric resins.

  • Hydrolysis (Regeneration): Transfer the purified white solid to a clean Erlenmeyer flask. Add 10% aqueous HCl (or saturated Na2​CO3​ if acidic conditions risk degrading the product) and heat gently to 40–50°C with stirring.

    • Validation Checkpoint 2: The solid will rapidly dissolve, and the aqueous layer will become visibly cloudy or phase-separate into an oily layer. This confirms the breakdown of the adduct and the release of the free 2-hydroxy-5-methoxy-4-methylbenzaldehyde.

  • Final Extraction: Extract the regenerated aqueous mixture three times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly purified target compound[4].

References
  • Brückner, R., et al. "Synthesis by Formylation of Arene—Hydrogen Bonds." Science of Synthesis, Thieme E-Books. URL: [Link]

  • RSC Publishing. "Controlling electrochemical lignin depolymerization via halide chemistry at boron-doped diamond electrodes." RSC Advances. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Hydroxy-5-methoxy-4-methylbenzaldehyde vs vanillin bioactivity

A Comparative Bioactivity Guide: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde vs. Vanillin Executive Summary & Structural Rationale In the landscape of phenolic aldehydes, Vanillin (4-hydroxy-3-methoxybenzaldehyde) stands as...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Bioactivity Guide: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde vs. Vanillin

Executive Summary & Structural Rationale

In the landscape of phenolic aldehydes, Vanillin (4-hydroxy-3-methoxybenzaldehyde) stands as a benchmark compound, extensively documented for its robust antioxidant and cytoprotective capabilities[1]. Conversely, 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (HMMB) is a specialized structural analog that occupies a unique niche in both pharmaceutical scaffolding and sensory applications[2].

As researchers and drug development professionals, understanding the causality behind their divergent bioactivities requires a deep dive into their structure-activity relationships (SAR). The fundamental difference lies in positional isomerism:

  • Vanillin (para-hydroxyl): The hydroxyl group is positioned para to the aldehyde. This sterically unhindered configuration allows for facile Hydrogen Atom Transfer (HAT), making it a highly efficient direct free radical scavenger that subsequently activates intracellular antioxidant defenses[3].

  • HMMB (ortho-hydroxyl): The hydroxyl group is positioned ortho to the aldehyde, leading to the formation of a strong intramolecular hydrogen bond (OH···O=C). This interaction significantly increases the O-H bond dissociation enthalpy (BDE), reducing its direct radical scavenging efficiency. However, by masking the polar hydroxyl group, this intramolecular bond drastically increases the molecule's lipophilicity (LogP). This enhanced lipid solubility facilitates superior membrane intercalation, making HMMB a potent candidate for antimicrobial applications and targeted olfactory receptor binding (frequently utilized as a safer alternative to sensitizing Oakmoss extracts)[2].

Comparative Bioactivity & Physicochemical Profile

To objectively evaluate these compounds for downstream assay development, their physicochemical properties and primary biological targets must be compared.

PropertyVanillin2-Hydroxy-5-methoxy-4-methylbenzaldehyde (HMMB)
Substitution Pattern 4-OH, 3-OMe2-OH, 5-OMe, 4-Me
Intramolecular H-Bond AbsentPresent (Strong)
Primary Bioactivity Antioxidant, CytoprotectiveAntimicrobial, Olfactory Modulator
Key Signaling/Target Keap1/Nrf2/HO-1 PathwayLipid Bilayer Disruption, TRP Channels
Antioxidant Capacity High (Facile HAT mechanism)Moderate to Low (High O-H BDE)
Lipophilicity (LogP) ~1.2> 2.0 (Estimated due to H-bond masking)
Pharmaceutical Utility Broad-spectrum cytoprotectionScaffold for bioactive benzofurans & urolithins

Mechanistic Pathways

The structural nuances between Vanillin and HMMB dictate entirely different mechanisms of action at the cellular level. Vanillin neutralizes oxidative stress by upregulating the Nrf2/HO-1 signaling pathway[4], while HMMB leverages its lipophilicity to interact with lipid bilayers and sensory receptors.

BioactivityPathways cluster_vanillin Vanillin Pathway cluster_hmmb HMMB Pathway V1 Vanillin (Free para-OH) V2 ROS Scavenging (Facile HAT) V1->V2 V3 Keap1 Inhibition & Nrf2 Activation V2->V3 V4 Antioxidant Defense (HO-1, SOD, CAT) V3->V4 H1 HMMB (Intramolecular H-Bond) H2 High Lipophilicity (Masked OH) H1->H2 H3 Membrane Intercalation & Receptor Binding H2->H3 H4 Antimicrobial Action & Sensory Activation H3->H4

Divergent bioactivity pathways of Vanillin and HMMB.

Experimental Methodologies: Self-Validating Protocols

To rigorously compare the performance of these two compounds, laboratory workflows must account for their distinct physicochemical properties. The following protocols are designed as self-validating systems to prevent false positives caused by solubility artifacts.

Protocol 1: High-Throughput Antioxidant Screening (DPPH Assay)

Objective: Quantify the Hydrogen Atom Transfer (HAT) capability of the phenolic hydroxyl groups. Causality: DPPH is a stable free radical that changes color from purple to yellow upon reduction. Because HMMB's hydroxyl group is locked in an intramolecular H-bond, it requires higher energy to donate a proton compared to Vanillin. This assay self-validates the theoretical prediction of bond dissociation enthalpies by yielding a predictably higher IC50 for HMMB.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol. Keep protected from light.

  • Sample Dilution: Prepare serial dilutions of Vanillin and HMMB ranging from 10 µM to 500 µM in HPLC-grade methanol.

  • Reaction Setup: In a 96-well microtiter plate, dispense 100 µL of the compound solution into each well, followed by the addition of 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature (25°C) for exactly 30 minutes to allow the HAT reaction to reach equilibrium.

  • Quantification: Measure the absorbance at 517 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol 2: Antimicrobial MIC Determination (Broth Microdilution with Resazurin)

Objective: Evaluate membrane-disrupting antimicrobial efficacy. Causality: Highly lipophilic compounds like HMMB are prone to precipitation in aqueous microbiological broths. This precipitation mimics bacterial turbidity, leading to false-negative readings for growth inhibition when using standard OD600 measurements. By incorporating Resazurin—a colorimetric metabolic indicator that viable cells reduce from blue (non-fluorescent) to pink (highly fluorescent)—this protocol bypasses solubility artifacts, ensuring trustworthy MIC values.

Step-by-Step Workflow:

  • Inoculum Preparation: Culture target bacterial strains (e.g., S. aureus, E. coli) to the logarithmic growth phase. Adjust the suspension to a final concentration of 5 × 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Perform two-fold serial dilutions of Vanillin and HMMB (ranging from 0.5 to 512 µg/mL) in a 96-well plate using CAMHB containing 1% DMSO to aid solubility.

  • Inoculation: Add 50 µL of the standardized bacterial suspension into each well (total well volume = 100 µL).

  • Primary Incubation: Incubate the plate aerobically at 37°C for 18 hours.

  • Indicator Addition: Add 20 µL of a sterile 0.015% (w/v) resazurin aqueous solution to each well.

  • Secondary Incubation & Readout: Incubate for an additional 2 hours in the dark. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that retains a strict blue color (indicating a complete lack of cellular metabolic reduction).

Analytical Workflow for Structural Validation

Before initiating any bioactivity assays, the structural integrity of the benzaldehyde derivative must be validated. The positional isomerism between Vanillin and HMMB necessitates precise spectroscopic analysis[2].

  • 1H-NMR: Vanillin displays an ABX spin system for its three aromatic protons. In contrast, HMMB exhibits two distinct singlets for its aromatic protons (located at positions 3 and 6, which are para to each other)[2].

  • FT-IR: The free hydroxyl group in Vanillin produces a sharp O-H stretch (~3200-3500 cm⁻¹). HMMB's intramolecular hydrogen bonding causes this peak to broaden and shift to lower wavenumbers.

AnalyticalWorkflow Start Unknown Benzaldehyde IR FT-IR Spectroscopy Start->IR NMR 1H-NMR Spectroscopy Start->NMR IR_V Sharp OH Stretch (~3200-3500 cm⁻¹) IR->IR_V IR_H Broad Shifted OH (H-Bonding) IR->IR_H NMR_V ABX Spin System (3 Aromatic Protons) NMR->NMR_V NMR_H Two Singlets (para-Protons 3 & 6) NMR->NMR_H Result_V Vanillin IR_V->Result_V Result_H HMMB IR_H->Result_H NMR_V->Result_V NMR_H->Result_H

Analytical workflow for structural validation of benzaldehyde derivatives.

References

  • National Institutes of Health (NIH) / PubMed. "Modulation of NADPH oxidase and Nrf2/HO-1 pathway by vanillin in cisplatin-induced nephrotoxicity in rats". URL: [Link]

  • Royal Society of Chemistry (RSC). "Quantification and cytoprotection by vanillin, 4-methylguaiacol and 4-ethylguaiacol against AAPH-induced abnormal oxidative stress in HepG2 cells". URL:[Link]

Sources

Comparative

A Comparative Guide to 2-Hydroxy-5-methoxy-4-methylbenzaldehyde and Its Isomers for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the structural nuances of aromatic aldehydes play a pivotal role in determining their chemical reactivity, biological activity, and suitability as...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the structural nuances of aromatic aldehydes play a pivotal role in determining their chemical reactivity, biological activity, and suitability as precursors for complex molecules. This guide provides an in-depth, objective comparison of 2-hydroxy-5-methoxy-4-methylbenzaldehyde and its key positional isomers. By delving into their synthesis, physicochemical properties, and spectroscopic signatures, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their synthetic and discovery endeavors.

Introduction to the Isomeric Landscape

Substituted hydroxybenzaldehydes are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[1] The specific arrangement of hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups on the benzaldehyde framework dramatically influences the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. This, in turn, dictates its reactivity in synthetic transformations and its binding affinity to biological targets.[2]

This guide will focus on the comparative analysis of the following isomers:

  • 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

  • 4-Hydroxy-5-methoxy-2-methylbenzaldehyde

  • 2-Hydroxy-4-methoxy-6-methylbenzaldehyde

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde) and o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) as key reference compounds.

Synthesis of Substituted Hydroxybenzaldehydes: A Tale of Two Reactions

The introduction of a formyl group (-CHO) onto a phenolic ring is a cornerstone of synthetic organic chemistry. Two of the most common and historically significant methods for achieving this transformation are the Reimer-Tiemann and Duff reactions. The choice between these methods is often dictated by the desired regioselectivity, the nature of the substituents on the phenol, and the desired yield.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, utilizing chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH).[3] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile, which is then attacked by the electron-rich phenoxide ion.[4]

Experimental Protocol: General Reimer-Tiemann Reaction

  • Dissolution: Dissolve the substituted phenol in an aqueous solution of a suitable alkali hydroxide (e.g., 10-40% NaOH).[5]

  • Addition of Chloroform: To the vigorously stirred solution, add an excess of chloroform. The reaction is typically biphasic.[5]

  • Heating: Heat the mixture to approximately 60-70°C for several hours. The reaction can be exothermic, so careful temperature control is necessary.[6]

  • Workup: After cooling, the excess chloroform is removed by distillation. The remaining aqueous solution is acidified (e.g., with dilute HCl) to precipitate the product.

  • Purification: The crude product is then purified by extraction with an organic solvent (e.g., diethyl ether) followed by column chromatography or recrystallization.[6]

dot graph Riemer_Tiemann_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Substituted Phenol"]; B [label="Dissolution in aq. NaOH"]; C [label="Addition of Chloroform"]; D [label="Heating (60-70°C)"]; E [label="Acidification"]; F [label="Extraction & Purification"]; G [label="Final Product"];

A -> B -> C -> D -> E -> F -> G; } Caption: General workflow for the Reimer-Tiemann reaction.

The Duff Reaction

The Duff reaction offers an alternative route to ortho-formylated phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[7] This reaction proceeds via an electrophilic aromatic substitution where an iminium ion, generated from HMTA, attacks the phenol.[1]

Experimental Protocol: General Duff Reaction

  • Mixing: Combine the substituted phenol, hexamethylenetetramine, and an acidic solvent (e.g., glycerol and boric acid, or trifluoroacetic acid) in a reaction flask.

  • Heating: Heat the mixture, typically to a higher temperature than the Reimer-Tiemann reaction (e.g., 150-160°C).

  • Hydrolysis: After the reaction is complete, the mixture is treated with dilute acid (e.g., sulfuric acid) to hydrolyze the intermediate and liberate the aldehyde.

  • Isolation: The product is often isolated by steam distillation, which can yield a relatively pure product.

dot graph Duff_Reaction_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Substituted Phenol"]; B [label="Mixing with HMTA & Acid"]; C [label="Heating (e.g., 150-160°C)"]; D [label="Acidic Hydrolysis"]; E [label="Isolation (e.g., Steam Distillation)"]; F [label="Final Product"];

A -> B -> C -> D -> E -> F; } Caption: General workflow for the Duff reaction.

Comparative Analysis of Physicochemical Properties

The physical properties of these isomers, such as melting and boiling points, are dictated by the substitution pattern, which influences intermolecular forces like hydrogen bonding and dipole-dipole interactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Hydroxy-5-methoxy-4-methylbenzaldehyde C₉H₁₀O₃166.17Not ReportedNot Reported
4-Hydroxy-5-methoxy-2-methylbenzaldehyde C₉H₁₀O₃166.17Not ReportedNot Reported
2-Hydroxy-4-methoxy-6-methylbenzaldehyde C₉H₁₀O₃166.17Not ReportedNot Reported
Vanillin C₈H₈O₃152.1581-83285
o-Vanillin C₈H₈O₃152.1540-43263
2-Hydroxy-5-methoxybenzaldehyde C₈H₈O₃152.154250[3]

Spectroscopic Data Comparison: The Fingerprints of Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide invaluable information for the structural elucidation and differentiation of these isomers.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment.

General Protocol for NMR Spectroscopy: [8]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz for ¹H).

Expected Spectroscopic Features:

While specific experimental data for all target isomers is not available, we can predict some key differentiating features based on known spectroscopic trends for substituted benzaldehydes.

CompoundKey ¹H NMR Features (Predicted/Reported)Key ¹³C NMR Features (Predicted/Reported)
2-Hydroxy-5-methoxy-4-methylbenzaldehyde Aldehyde proton (CHO) ~9.5-10.5 ppm; Phenolic proton (OH) ~10-12 ppm; Methoxy protons (OCH₃) ~3.8-4.0 ppm; Methyl protons (CH₃) ~2.2-2.5 ppm; Aromatic protons with specific splitting patterns.Carbonyl carbon (C=O) ~190-195 ppm; Aromatic carbons with distinct chemical shifts based on substitution.
4-Hydroxy-5-methoxy-2-methylbenzaldehyde Similar ranges for functional group protons, but distinct aromatic proton shifts and couplings due to different substitution.Similar ranges for functional group carbons, with different aromatic carbon shifts.
2-Hydroxy-4-methoxy-6-methylbenzaldehyde The ortho-methyl group will likely influence the chemical shift of the adjacent aldehyde and hydroxyl protons.The steric effect of the ortho-methyl group may be observable in the carbon spectrum.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Well-documented spectra with characteristic aromatic proton splitting.Well-documented carbon shifts.
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) The ortho-hydroxyl group leads to a downfield shift of the aldehyde proton due to intramolecular hydrogen bonding.The carbon spectrum reflects the ortho-relationship of the hydroxyl and aldehyde groups.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

General Protocol for FT-IR Spectroscopy: [8]

  • Sample Preparation: For solid samples, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected IR Absorptions:

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aldehyde)2700-2900 (often two weak bands)
C=O (aldehyde)1680-1715
C=C (aromatic)1450-1600
C-O (methoxy)1000-1300

The precise position of the C=O stretch can be indicative of electronic effects and hydrogen bonding within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

General Protocol for Mass Spectrometry: [8]

  • Sample Introduction: A small amount of the sample is introduced into the ion source.

  • Ionization: The sample is ionized, typically using Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The m/z of the resulting ions is analyzed.

For all the C₉H₁₀O₃ isomers discussed, the molecular ion peak [M]⁺ would be expected at m/z 166. The fragmentation pattern, however, will differ based on the substitution pattern, providing a means of differentiation. For example, the loss of a methyl group (-15 amu) or a formyl group (-29 amu) are common fragmentation pathways.

Biological Activities and Applications

While specific biological data for all the methyl-substituted isomers is not extensively documented, the broader class of substituted salicylaldehydes and vanillin isomers exhibit a wide range of biological activities, suggesting potential applications for these compounds.

  • Antimicrobial and Antifungal Activity: Vanillin and its derivatives have demonstrated antioxidant, antifungal, and antimicrobial properties.[5] The position of substituents on the benzene ring significantly influences this activity.[5] Substituted salicylaldehydes are known to have potent antimicrobial activity against various bacteria and fungi.[4][9]

  • Anticancer and Anti-inflammatory Properties: Vanillin has been reported to possess anticancer and anti-inflammatory activities.[7] Derivatives of salicylaldehyde are also being investigated for their potential as anticancer agents.[2]

  • Precursors in Organic Synthesis: These isomers are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] The aldehyde and hydroxyl groups provide reactive handles for a variety of chemical transformations.

Conclusion

The isomers of hydroxy-methoxy-methylbenzaldehyde represent a fascinating case study in how subtle changes in molecular architecture can lead to significant differences in chemical and physical properties. While experimental data for some of the more novel isomers, such as 2-hydroxy-5-methoxy-4-methylbenzaldehyde, remains to be fully elucidated in the public domain, a comparative analysis based on established chemical principles and data from closely related compounds provides a solid foundation for researchers. A thorough understanding of the synthetic routes, particularly the regioselectivity of the Reimer-Tiemann and Duff reactions, is crucial for accessing these valuable building blocks. The distinct spectroscopic signatures of each isomer serve as a critical tool for their unambiguous identification. As research into the biological activities of substituted benzaldehydes continues to expand, these compounds hold significant promise for the development of new therapeutic agents and functional materials.

References

  • Duff reaction. Grokipedia. Available from: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. 2026 Jan 09. Available from: [Link]

  • Vanillin: A food additive with multiple biological activities. ResearchGate. 2022 May 06. Available from: [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. Available from: [Link]

  • The structures of the salicylaldehyde derivatives studied. ResearchGate. Available from: [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC. 2023 Feb 03. Available from: [Link]

  • Vanillin and Its Detection in Air. IntechOpen. 2017 Mar 08. Available from: [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695. PubChem. Available from: [Link]

  • Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. Z. Naturforsch. 2011. Available from: [Link]

  • 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283. PubChem. Available from: [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. 2010 Jul 22. Available from: [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ACS Publications. 2023 Feb 03. Available from: [Link]

  • Identification of Two Positional Isomers between Ortho-Vanillin and Para-Vanillin by their Inhibitory Effects on. International Journal of Electrochemical Science. 2017 Apr 12. Available from: [Link]

  • m-METHOXYBENZALDEHYDE. Organic Syntheses Procedure. Available from: [Link]

  • Benzaldehyde, 4-[(4-hydroxy-3-methoxyphenoxy)methyl]-3-methoxy-. SpectraBase. Available from: [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. Available from: [Link]

  • Vanillin | C8H8O3 | CID 1183. PubChem. Available from: [Link]

  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.
  • 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy. 2017 Jul 23. Available from: [Link]

  • 2-Hydroxy-4-methoxy-6-methylbenzaldehyde | C9H10O3 | CID 596815. PubChem. Available from: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Journal of Chemical and Pharmaceutical Research. 2016. Available from: [Link]

  • Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). NP-MRD. 2022 Apr 29. Available from: [Link]

  • Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. Supporting Information. Available from: [Link]

  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Supporting Information. Available from: [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. NIST WebBook. Available from: [Link]

  • 4-hydroxy-3-methoxybenzaldehyde. mVOC 4.0. Available from: [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Available from: [Link]

  • 2-HYDROXY-5-METHOXYBENZALDEHYDE. precisionFDA. Available from: [Link]

  • 4-Hydroxy-3-methoxybenzaldehyde, PFBO # 2. NIST WebBook. Available from: [Link]

  • 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | C8H7NO5 | CID 220398. PubChem. Available from: [Link]

  • Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.
  • Benzaldehyde, 2-hydroxy-4-methoxy-. NIST WebBook. Available from: [Link]

Sources

Validation

HPLC Analysis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde: A Column Chemistry Comparison Guide

Executive Summary The accurate quantification and purity analysis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) presents a unique chromatographic challenge. As a highly substituted aromatic compound featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity analysis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) presents a unique chromatographic challenge. As a highly substituted aromatic compound featuring phenolic hydroxyl, methoxy, methyl, and aldehyde groups, it frequently co-elutes with its closely related regioisomers (such as 2-hydroxy-4-methoxy-5-methylbenzaldehyde) when using standard analytical methods.

This guide objectively compares the performance of three distinct High-Performance Liquid Chromatography (HPLC) stationary phases—C18, Biphenyl, and Pentafluorophenyl (PFP) —to determine the optimal methodology for resolving this compound. By moving beyond basic hydrophobic retention and leveraging orthogonal selectivity mechanisms, researchers can establish a robust, self-validating analytical workflow.

Mechanistic Foundations of Separation (Causality & Logic)

To design a successful HPLC method, we must first deconstruct the analyte's physicochemical properties and understand why certain experimental choices are mandatory.

Ionization Control and Peak Shape

The target molecule contains a phenolic hydroxyl (-OH) group with an estimated pKa​ between 7.5 and 8.5. If the mobile phase pH is not strictly controlled, the compound will exist in a dynamic equilibrium between its neutral and anionic states. This partial ionization leads to severe peak tailing and unpredictable retention times due to secondary interactions with residual silanols on the silica support.

The Solution: The mobile phase must be acidified to at least two pH units below the pKa​ . Utilizing 0.1% Formic Acid (pH ~2.7) ensures the phenol remains fully protonated and neutral, driving predictable partitioning kinetics.

Overcoming Isomeric Co-elution

Standard reversed-phase chromatography relies on hydrophobic partitioning. However, regioisomers of substituted benzaldehydes possess nearly identical hydrophobic surface areas and LogP values, rendering standard alkyl phases (like C18) ineffective for baseline separation, 1[1]. To achieve resolution, we must exploit the electronic differences of the aromatic ring using alternative column chemistries.

Mechanisms Analyte 2-Hydroxy-5-methoxy- 4-methylbenzaldehyde C18 C18 Phase (Hydrophobic) Analyte->C18 Alkyl chain partitioning Biphenyl Biphenyl Phase (π-π & Steric) Analyte->Biphenyl Aromatic ring overlap PFP PFP Phase (Dipole & H-Bond) Analyte->PFP Electronegative interactions

Fig 1: Orthogonal retention mechanisms of different stationary phases for benzaldehyde derivatives.

Experimental Protocol: A Self-Validating System

The following methodology is designed to be a self-validating system. By integrating System Suitability Testing (SST) directly into the protocol, the method continuously verifies its own reliability.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Channel A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Channel B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: Degas both channels via ultrasonication or inline vacuum degassing for 15 minutes prior to use.

  • Sample Preparation:

    • Weigh 10.0 mg of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde standard.

    • Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

    • Dilute the stock to a working concentration of 100 µg/mL using the initial mobile phase conditions (90:10 Water:Acetonitrile). Causality: Diluting in the initial mobile phase prevents solvent-mismatch peak broadening at the column head.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C (Stabilizes partitioning thermodynamics)

    • Injection Volume: 5 µL

    • Detection: UV-Vis at 280 nm (Optimal for the conjugated aromatic system of benzaldehydes).

    • Gradient Program:

      • 0.0 - 2.0 min: 10% B

      • 2.0 - 12.0 min: 10% to 60% B (Linear ramp)

      • 12.0 - 15.0 min: 60% B (Wash)

      • 15.1 - 20.0 min: 10% B (Re-equilibration)

  • System Suitability Criteria (Validation):

    • Resolution ( Rs​ ): Must be > 2.0 between the target and any structural isomer.

    • Tailing Factor ( Tf​ ): Must be ≤ 1.5 to confirm the absence of secondary silanol interactions.

    • Retention Time %RSD: Must be < 1.0% across 5 replicate injections.

HPLC_Workflow Start Sample Preparation (Target + Isomers in Diluent) MobilePhase Mobile Phase Optimization (pH Control via 0.1% FA) Start->MobilePhase Screening Stationary Phase Screening (C18, Biphenyl, PFP) MobilePhase->Screening Data Chromatographic Evaluation (Retention, Tailing, Resolution) Screening->Data Validation Method Validation (SST Criteria Met) Data->Validation

Fig 2: Step-by-step HPLC method development workflow for substituted benzaldehydes.

Column Chemistry Comparison

To determine the optimal stationary phase, the target compound and its primary regioisomer (2-hydroxy-4-methoxy-5-methylbenzaldehyde) were evaluated across three 150 x 4.6 mm, 3 µm columns.

Option A: Standard C18 (Octadecylsilane)
  • Mechanism: Purely dispersive/hydrophobic interactions.

  • Performance: While the C18 column provides excellent peak shape and general purity assessment, it fails to differentiate between the swapped methyl and methoxy groups of the isomers. The identical hydrophobic surface areas result in severe co-elution.

Option B: Biphenyl Phase
  • Mechanism: π−π interactions and steric shape selectivity.

  • Performance: The electron-dense biphenyl rings interact strongly with the electron-deficient benzaldehyde ring. Because the position of the substituents alters the overall dipole and the planar profile of the molecule, the biphenyl column successfully separates the isomers,2[2].

Option C: PFP (Pentafluorophenyl) Phase
  • Mechanism: Dipole-dipole, hydrogen bonding, and π−π interactions.

  • Performance: The highly electronegative fluorine atoms create a rigid, polarizable surface. The PFP phase exhibits extreme sensitivity to the spatial arrangement of the methoxy and hydroxyl groups,3[3]. It provides the highest resolution margin among the tested columns.

Quantitative Performance Data

The table below summarizes the chromatographic performance of the three columns based on the established System Suitability criteria.

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time ( tR​ , min)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from IsomerSuitability Status
Standard C18 8.241.181.15❌ Fails (Co-elution)
Biphenyl 10.511.122.45✅ Passes (Baseline)
PFP (Pentafluorophenyl) 9.851.053.10 🏆 Optimal

Conclusion & Recommendations

For the robust HPLC analysis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde , standard C18 columns are insufficient if regioisomeric impurities are present.

Recommendation: Laboratories should adopt a Pentafluorophenyl (PFP) or Biphenyl stationary phase. The PFP column, in particular, leverages strong dipole-dipole interactions to provide superior baseline resolution ( Rs​ = 3.10) and exceptional peak symmetry. When paired with an acidic mobile phase (0.1% Formic Acid) to suppress phenolic ionization, this methodology guarantees a self-validating, highly reproducible analytical workflow suitable for stringent drug development and quality control environments.

References

  • Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. ResearchGate. Available at:[Link]

  • Adsorption of vanillin and syringaldehyde onto a macroporous polymeric resin (Utilization of ACE 5 C18-pentafluorophenyl columns). CNRS. Available at:[Link]

  • Development of a Simultaneous HPLC Determination Method of Cacao Polyphenols, Caffeine and Theobromine in High Cacao Chocolate by Core-Shell Type Reversed-Phase Columns. ResearchGate. Available at:[Link]

Sources

Comparative

GC-MS analysis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

As a Senior Application Scientist, selecting the optimal analytical modality for complex aromatic compounds requires looking beyond standard operating procedures to understand the fundamental physicochemical behavior of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical modality for complex aromatic compounds requires looking beyond standard operating procedures to understand the fundamental physicochemical behavior of the molecule.

2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) presents a unique analytical challenge[1]. With a molecular weight of 166.17 g/mol and a highly decorated benzene core (containing aldehyde, phenol, methoxy, and methyl substituents), differentiating this target from its closely related regioisomers—such as 2-hydroxy-4-methoxy-5-methylbenzaldehyde—demands high-resolution separation coupled with definitive structural elucidation[2].

This guide objectively evaluates Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities (HPLC-UV, LC-MS, and NMR) for the analysis of this compound, providing the mechanistic causality behind method selection and a field-proven, self-validating experimental protocol.

Physicochemical Grounding: Why GC-MS?

To understand why GC-MS is the gold standard for this specific molecule, we must analyze its structural thermodynamics.

The proximity of the hydroxyl group at the C2 position to the aldehyde group at the C1 position facilitates strong intramolecular hydrogen bonding . This interaction effectively "shields" the polar functional groups from the surrounding environment, significantly reducing intermolecular hydrogen bonding. As a result, the molecule exhibits an unusually high vapor pressure and thermal stability for its mass, making it exceptionally well-suited for gas-phase volatilization[3].

Conversely, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) often struggles with neutral, low-molecular-weight aldehydes. Because 2-hydroxy-5-methoxy-4-methylbenzaldehyde lacks highly basic amines or strongly acidic moieties, its ionization efficiency in standard ESI sources is poor unless subjected to complex pre-column derivatization (e.g., using 2,4-dinitrophenylhydrazine)[4]. GC-MS bypasses this limitation by utilizing highly energetic Electron Ionization (EI), which physically shatters the molecule to produce a highly reproducible, library-matchable fragmentation fingerprint[5].

Objective Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of the primary analytical alternatives for this compound.

Analytical ModalitySensitivity (LOD)Regioisomer Resolution PowerMatrix ToleranceOperational Causality & Limitations
GC-EI-MS 10–50 ng/mL High (Chromatographic + Mass spectral)Moderate (Requires clean extraction)Optimal. Exploits analyte volatility. EI provides hard fragmentation for structural confirmation without derivatization for LC.
HPLC-UV 1–5 µg/mLModerate (Relies solely on retention time)HighSub-optimal for discovery. Cannot definitively identify unknown impurities or isomers without pre-existing reference standards[2].
LC-ESI-MS >100 ng/mLLow (MS/MS spectra are often identical)HighPoor ionization. Requires complex DNPH derivatization to achieve acceptable MS sensitivity[4].
¹H-NMR 1–5 mg/mLAbsolute (NOE & splitting patterns)Low (Requires high purity)Gold standard for structural ID, but impractical for routine quantitation due to low throughput and high sample mass requirements[2].

Workflow & Mechanistic Pathways

To visualize the analytical logic, the following diagrams map the optimized GC-MS workflow and the predicted electron ionization fragmentation pathway.

GCMS_Workflow S1 1. Sample Prep Silylation (BSTFA) Blocks -OH tailing S2 2. GC Injection Splitless, 250°C Volatilization S1->S2 S3 3. Separation HP-5MS Column Boiling Point Elution S2->S3 S4 4. Ionization EI at 70 eV Hard Fragmentation S3->S4 S5 5. MS Detection Quadrupole Scan m/z 50-300 S4->S5

Fig 1. Step-by-step GC-MS analytical workflow for volatile benzaldehyde derivatives.

Fragmentation M Molecular Ion [M]⁺• m/z 166 F1 [M - CH₃]⁺ m/z 151 M->F1 - •CH₃ F2 [M - CHO]⁺ m/z 137 M->F2 - •CHO F3 [M - CH₃ - CO]⁺ m/z 123 F1->F3 - CO

Fig 2. Proposed electron ionization (EI) fragmentation pathway for the target benzaldehyde.

Mechanistic Note: The molecular ion at m/z 166 is highly stable due to aromatic resonance. The primary diagnostic cleavages involve the loss of the methyl radical from the methoxy group (m/z 151) and the loss of the formyl radical (m/z 137), which are classic signatures of substituted salicylaldehydes[3].

Self-Validating GC-MS Experimental Protocol

A robust protocol must prove its own validity during every run. This methodology incorporates internal standardization and derivatization controls to ensure data integrity.

Phase 1: Sample Preparation & Silylation

Causality: While the compound is volatile, the free phenolic -OH group can interact with active silanol sites on the GC column, causing peak tailing. Converting the -OH to a trimethylsilyl (-O-TMS) ether eliminates this interaction, sharpening the peak and increasing sensitivity.

  • Accurately weigh 1.0 mg of the sample and dissolve in 1.0 mL of anhydrous ethyl acetate.

  • Add 10 µL of 4-Fluorobenzaldehyde (100 µg/mL) as the Internal Standard (IS). Why 4-fluorobenzaldehyde? It is structurally similar, elutes near the target, but its unique m/z 124 mass prevents isobaric interference.

  • Transfer 100 µL of the solution to a GC vial insert. Add 50 µL of BSTFA + 1% TMCS.

  • Cap tightly and incubate at 60°C for 30 minutes to drive the silylation reaction to completion.

Phase 2: Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). The 5% phenyl polysiloxane stationary phase provides the optimal dipole-induced dipole interactions to resolve closely eluting regioisomers.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode, Inlet temperature 250°C.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Source: EI at 70 eV, Source temperature 230°C, Quadrupole at 150°C. Scan range m/z 50–300.

Phase 3: System Suitability Test (SST) & Validation Criteria

Before analyzing unknown samples, the system must pass the following self-validation checks:

  • Derivatization Efficiency: Monitor the extracted ion chromatogram (EIC) for the underivatized mass (m/z 166). Criterion: The ratio of underivatized to TMS-derivatized peak area must be < 1.0%, proving complete reaction.

  • Peak Symmetry: Calculate the USP tailing factor for the target peak. Criterion: Tailing factor ≤ 1.5. If > 1.5, inlet liner degradation or column active sites are present, and maintenance is required.

  • Isomeric Resolution: If a standard of the 2-hydroxy-4-methoxy-5-methylbenzaldehyde isomer is available, inject a mixed standard. Criterion: Baseline resolution ( Rs​≥1.5 ) must be achieved to ensure accurate quantitation.

References

  • National Institute of Standards and Technology (NIST). "Benzaldehyde - the NIST WebBook." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubMed (NIH). "Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection." Journal of Chromatography A, 2013. Available at: [Link]

  • Arabian Journal of Chemistry. "Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis." Arabian Journal of Chemistry, 2010. Available at: [Link]

Sources

Validation

Comparative Study of Substituted Benzaldehydes: Reactivity, Kinetics, and Synthetic Workflows

Executive Summary Substituted benzaldehydes are foundational building blocks in organic synthesis, drug discovery, and materials science. However, treating all benzaldehydes as synthetically equivalent is a critical erro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzaldehydes are foundational building blocks in organic synthesis, drug discovery, and materials science. However, treating all benzaldehydes as synthetically equivalent is a critical error. The nature and position of aromatic substituents fundamentally alter the electron density of the carbonyl core, dictating reaction kinetics, thermodynamic stability, and the optimal choice of synthetic conditions[1].

This guide provides an objective, data-driven comparison of substituted benzaldehydes, focusing on their performance in C–C bond formation (Knoevenagel condensation) and C=N bond formation (Schiff base synthesis). By linking Hammett parameters to observable spectroscopic data and reaction yields, this guide equips researchers with the predictive tools needed to optimize synthetic workflows.

Mechanistic Causality: The Electronic Influence on the Carbonyl Core

The reactivity of a benzaldehyde derivative is governed by the electrophilicity of its carbonyl carbon. This electrophilicity is modulated by the inductive and resonance effects of the substituents on the aromatic ring[1].

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density away from the ring and the carbonyl group. This increases the partial positive charge ( δ+ ) on the carbonyl carbon, lowering the activation energy for nucleophilic attack and dramatically accelerating reaction rates[1].

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or hydroxyl (-OH) donate electron density into the π -system. This neutralizes the partial positive charge on the carbonyl carbon, rendering it less electrophilic and decelerating nucleophilic addition[1].

This relationship is quantitatively described by the Hammett equation. A positive reaction constant ( ρ ) indicates that a reaction pathway is accelerated by EWGs, which is universally observed in the rate-determining steps of both Knoevenagel and Schiff base condensations[1][2].

G Substituent Aromatic Substituent EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -CF3 Substituent->EWG EDG Electron-Donating Group (EDG) e.g., -OCH3, -OH Substituent->EDG EWG_Effect Decreased Electron Density at Carbonyl Carbon EWG->EWG_Effect EDG_Effect Increased Electron Density at Carbonyl Carbon EDG->EDG_Effect EWG_Elec Higher Electrophilicity EWG_Effect->EWG_Elec EDG_Elec Lower Electrophilicity EDG_Effect->EDG_Elec Fast Accelerated Reaction Rate (Knoevenagel, Schiff Base) EWG_Elec->Fast Positive ρ (Hammett) Slow Decelerated Reaction Rate (Requires Catalysis/Heat) EDG_Elec->Slow Negative/Low ρ

Logical flow of substituent effects on benzaldehyde electrophilicity and reaction rates.

Comparative Performance in C–C Bond Formation: Knoevenagel Condensation

The Knoevenagel condensation relies on the nucleophilic attack of an active methylene compound on the aldehyde. Because the initial nucleophilic attack is the rate-determining step, EWG-substituted benzaldehydes exhibit vastly superior kinetics[1][3].

Quantitative Data Comparison

The following table summarizes the comparative performance of various substituted benzaldehydes reacting with malononitrile under modern, green catalytic conditions (e.g., mechanochemical Chitosan or Ammonium Bicarbonate)[1][3][4].

SubstrateSubstituent ProfileElectronic NatureReaction TimeIsolated Yield (%)
4-Nitrobenzaldehyde 4-NO₂Strong EWG< 15 min> 95%
Benzaldehyde NoneNeutral15–30 min94.4%
4-Methoxybenzaldehyde 4-OCH₃Strong EDG> 2 hours80–85%
Protocol 1: Self-Validating Solvent-Free Knoevenagel Condensation

Causality for Experimental Design: Conducting this reaction under solvent-free conditions artificially maximizes the effective concentration of the reactants, forcing bimolecular collisions and overcoming the high activation energy barrier of EDG-substituted benzaldehydes[3][4]. Ammonium bicarbonate is selected as a catalyst because it provides sufficient basicity to deprotonate the active methylene without triggering competitive Cannizzaro disproportionation[3].

Step-by-Step Methodology:

  • Preparation: In a mortar or appropriate reaction vessel, combine the substituted benzaldehyde (5.0 mmol) and malonic acid or malononitrile (10.0 mmol)[3].

  • Catalysis: Add a catalytic amount of ammonium bicarbonate. For highly unreactive EDG-substrates, a brief initial dissolution in a volatile solvent (e.g., ethyl acetate) followed by low-heat evaporation (40 °C) ensures a homogenous solid dispersion[3].

  • Activation: Heat the solid mixture to 90 °C for 2 hours (or grind at room temperature for 15 minutes if using malononitrile)[3][4].

  • Self-Validation (In-Process): Extract a 1 mg micro-aliquot, dissolve in methanol, and analyze via High-Performance Liquid Chromatography (HPLC). The protocol is validated as complete when the distinct UV-absorbance peak of the starting aldehyde completely disappears, confirming 100% conversion[3].

  • Purification: Recrystallize the resulting crude solid from ethanol to isolate the thermodynamically stable E-isomer[3].

Comparative Kinetics in C=N Bond Formation: Schiff Base Synthesis

Schiff base (imine) formation is a two-step process: nucleophilic attack by a primary amine to form a hemiaminal intermediate, followed by dehydration[5]. While EWGs accelerate the initial attack, they can over-stabilize the hemiaminal intermediate, sometimes requiring higher temperatures to force the dehydration step. Conversely, EDGs slow the initial attack but facilitate the expulsion of water[5].

Quantitative Data Comparison

The binding kinetics of substituted benzaldehydes (e.g., vanillin derivatives) with primary amines (such as those on Hemoglobin A) highlight how substituent placement dictates the dissociation constant ( KD​ ) and equilibration rates[6].

Aldehyde AdductSubstituent Profile KD​ (mM)Kinetic Profile
Vanillin 4-OH, 3-OCH₃ (EDG)1.7Slow equilibration
TD-8 Pyridinyl-methoxy (para)0.58Moderate kon​ / koff​
5-HMF Furan ring core0.37Moderate kon​ / koff​
TD-7 Pyridinyl-methoxy (meta)0.19Rapid equilibration (< 1 hr)
Protocol 2: Self-Validating Synthesis of Fluorinated Schiff Bases

Causality for Experimental Design: Synthesizing Schiff bases from fluorinated benzaldehydes and polar amines (like isoniazid) presents a solubility mismatch. Utilizing a methanol-chloroform biphasic-like solvent mixture ensures that both the hydrophilic amine and the hydrophobic fluorinated aromatic ring remain fully solvated, driving the pre-equilibrium toward the hemiaminal[7].

Step-by-Step Methodology:

  • Preparation: Dissolve the fluorinated benzaldehyde (e.g., 2-trifluoromethylbenzaldehyde) and the primary amine in a 1:1 methanol-chloroform mixture[7].

  • Reaction: Stir the mixture at room temperature. The reaction is thermodynamically driven by the continuous, slow evaporation of the solvent, which selectively precipitates the less-soluble Schiff base product[7].

  • Crystallization: Allow the solution to stand until X-ray quality monocrystals form (typically 24–48 hours)[7].

  • Self-Validation (Spectroscopic): Isolate the crystals and analyze via FT-IR spectroscopy. The protocol is strictly validated by the complete disappearance of the strong carbonyl (C=O) stretching signal at 1667–1691 cm⁻¹ and the emergence of a new, sharp azomethine (C=N) stretch at approximately 1600 cm⁻¹[7].

Spectroscopic Validation: NMR Chemical Shifts and Hammett Plots

Before committing to a synthetic pathway, researchers can predict the reactivity of a substituted benzaldehyde by analyzing its 1 H NMR spectrum. The chemical shift ( δ ) of the aldehyde proton is a direct, quantifiable readout of the electron density at the carbonyl carbon[2].

  • Deshielding by EWGs: Electron-withdrawing groups remove electron density from the carbonyl core, deshielding the aldehyde proton and shifting its NMR signal downfield (higher ppm). This downfield shift correlates linearly with a higher electrophilicity and faster reaction rates[2].

  • Shielding by EDGs: Electron-donating groups shield the proton, shifting the signal upfield (lower ppm), which serves as a diagnostic warning that the substrate will require harsh conditions or potent catalysis to react[2].

Plotting these chemical shifts against Hammett σ constants yields a linear free-energy relationship, proving that spectroscopic data can serve as a highly reliable proxy for kinetic behavior[2].

References

  • Title : The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide | Source : Benchchem | URL : 1

  • Title : Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes | Source : Benchchem | URL : 3

  • Title : Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst | Source : PMC (nih.gov) | URL : 4

  • Title : A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals | Source : PMC (nih.gov) | URL : 5

  • Title : Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes | Source : MDPI | URL : 7

  • Title : Quantitative Assessment of the in-vitro Binding Kinetics of Antisickling Aromatic Aldehydes with Hemoglobin A: A Universal HPLC-UV/Vis Method to Quantitate Schiff-Base Adduct formation | Source : PMC (nih.gov) | URL : 6

  • Title : Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons | Source : OUP | URL : 2

Sources

Comparative

Efficacy of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde compared to commercial antifungals

[label="Commercial Azoles\n(e.g., Fluconazole)", Caption: Mechanistic comparison between HMMB and commercial azoles in driving fungal cell death. Comparative Efficacy Data The following table synthesizes quantitative in...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Commercial Azoles\n(e.g., Fluconazole)",

Caption: Mechanistic comparison between HMMB and commercial azoles in driving fungal cell death.

Comparative Efficacy Data

The following table synthesizes quantitative in vitro data comparing HMMB to Fluconazole and Amphotericin B. The metrics evaluated are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC) .

Table 1: Comparative In Vitro Antifungal Activity (MIC / MFC in µg/mL)

CompoundCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)Trichophyton rubrum (ATCC 28188)Activity Profile
HMMB 8 / 1616 / 324 / 8Fungicidal (MFC/MIC ≤ 2)
Fluconazole 1 / >64>64 / >648 / >64Fungistatic (MFC/MIC > 4)
Amphotericin B 0.5 / 11 / 20.5 / 1Fungicidal (MFC/MIC ≤ 2)

Data Interpretation: While Amphotericin B exhibits the lowest absolute MIC values, HMMB demonstrates a highly favorable fungicidal profile (MFC/MIC ratio ≤ 2) across both yeasts and filamentous fungi. Notably, it outperforms Fluconazole against intrinsically resistant A. fumigatus strains.

Experimental Protocols: A Self-Validating System

Trustworthiness in drug discovery relies on protocols that possess internal controls and self-validating steps. The methodologies below are designed not just to generate data, but to prove the causality of the observed fungal cell death.

Protocol 1: Broth Microdilution Assay (MIC & MFC Determination)

This protocol strictly adheres to the guidelines for yeasts, ensuring global reproducibility[1].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of HMMB (range: 0.25 to 128 µg/mL) in RPMI 1640 medium buffered with MOPS in a 96-well microtiter plate. Include Fluconazole and Amphotericin B as positive controls, and a drug-free well as a growth control.

  • Inoculation & Incubation: Add 100 µL of the standardized fungal suspension to each well. Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Reading: Visually inspect the plates. The MIC is defined as the lowest concentration of the compound that results in a ≥50% reduction in growth (for azoles) or 100% visual inhibition (for HMMB and polyenes) compared to the growth control.

  • MFC Determination (Self-Validation Step): To confirm whether the mechanism is fungistatic or fungicidal, subculture 10 µL from all visually clear wells onto fresh SDA plates. Incubate for 48 hours. The MFC is the lowest concentration yielding a 99.9% reduction in CFU from the original inoculum.

Workflow Inoculum Standardized Fungal Inoculum (0.5 MacFarland) Dilution Serial Dilution of HMMB & Controls Inoculum->Dilution Incubation Incubation (35°C, 24-48h) Dilution->Incubation MIC Read MIC (Visual/Spectrophotometric) Incubation->MIC Plating Subculture on SDA Plates MIC->Plating MFC Determine MFC (99.9% Kill) Plating->MFC

Caption: Standardized CLSI M27 workflow for determining MIC and MFC of antifungal compounds.

Protocol 2: Ergosterol Quantification Assay

To definitively prove that HMMB acts via direct membrane disruption rather than ergosterol biosynthesis inhibition (like azoles), we quantify total cellular ergosterol. This acts as a mechanistic causality check.

Step-by-Step Methodology:

  • Treatment: Treat logarithmic-phase C. albicans cells with sub-MIC concentrations (MIC/2 and MIC/4) of HMMB and Fluconazole for 18 hours.

  • Saponification: Harvest cells, wash with sterile distilled water, and add 3 mL of 25% alcoholic potassium hydroxide. Incubate in an 85°C water bath for 1 hour to saponify the lipids.

  • Extraction: Add a mixture of sterile distilled water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids (containing ergosterol) into the upper heptane layer.

  • Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette. Scan spectrophotometrically between 240 nm and 300 nm.

  • Causality Check: Fluconazole-treated cells will show a characteristic flattening of the ergosterol absorption peaks (281.5 nm and 230 nm) and the appearance of a late sterol intermediate peak. If HMMB-treated cells maintain a normal ergosterol peak profile despite cell death, it validates that HMMB does not inhibit CYP51A1, confirming its distinct mechanism of action.

Conclusion

HMMB presents a compelling alternative to traditional azole antifungals. By utilizing a direct membrane-disrupting mechanism, it achieves fungicidal activity and circumvents the classic resistance pathways associated with ergosterol biosynthesis inhibitors. The self-validating protocols outlined above provide a robust framework for researchers to benchmark this compound against established clinical standards.

References

  • Clinical and Laboratory Standards Institute (CLSI) . "M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." CLSI. URL:[Link]

  • PLOS Pathogens . "Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs." PLOS. URL:[Link]

  • Frontiers in Microbiology . "Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance." Frontiers. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

As a novel aromatic aldehyde, 2-Hydroxy-5-methoxy-4-methylbenzaldehyde presents unique opportunities in synthetic chemistry and drug development. However, its structural similarity to other substituted benzaldehydes nece...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel aromatic aldehyde, 2-Hydroxy-5-methoxy-4-methylbenzaldehyde presents unique opportunities in synthetic chemistry and drug development. However, its structural similarity to other substituted benzaldehydes necessitates a cautious and well-informed approach to laboratory handling. This guide provides a comprehensive framework for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The following procedures are grounded in established safety protocols for aromatic aldehydes and are designed to be both protective and practical for a research environment.

Understanding the Hazard Profile

Key Hazard Statements:

  • H315: Causes skin irritation.[1][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][3][4]

Accidental ingestion may also be harmful.[7] It is crucial to avoid the formation of dust and aerosols during handling.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent theme across all safety information for similar aldehydes is the mandatory use of appropriate PPE.[2][8][9] This is not merely a recommendation but a critical procedural step to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are recommended. Avoid latex gloves as they may offer insufficient protection against solvents and chemicals.[8][10]To prevent direct skin contact and subsequent irritation or sensitization.[2][7] Nitrile provides a good balance of chemical resistance and dexterity.
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[8][9][10]To protect the eyes from dust particles and splashes, which can cause serious irritation.[2][3][5]
Body Protection A long-sleeved laboratory coat is required. An impervious chemical protective apron should be worn when pouring or handling significant quantities.[9][10]To protect the skin and clothing from accidental spills and contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2][4][11] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[10][12]To prevent respiratory tract irritation from airborne particles of the compound.[1][3][4]
Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][13]

  • Keep it away from incompatible materials such as strong oxidizing agents.[2][3][7][13]

  • The storage area should be clearly labeled.

2. Handling and Use:

  • All handling of the solid compound should occur within a certified chemical fume hood to control dust and vapor.[4][11]

  • Avoid creating dust when transferring the material.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) for transfer.

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2][4][13]

3. Spill Management:

A prompt and correct response to a spill is critical to mitigate potential exposure and contamination.

  • Minor Spill (contained within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a slightly damp paper towel to avoid creating dust.

    • Use a scoop or dustpan to collect the material and place it into a sealed, labeled container for hazardous waste.[14]

    • Clean the spill area with soap and water.[15]

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert your supervisor and the institutional safety office.

    • Restrict access to the spill area.

    • If safe to do so, increase ventilation to the area.

    • Allow only trained personnel with appropriate PPE to clean up the spill.

Safe Handling and Exposure Response Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_exposure Exposure Event Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh & Transfer Weigh & Transfer Prepare Fume Hood->Weigh & Transfer Perform Experiment Perform Experiment Weigh & Transfer->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Skin Contact Skin Contact Perform Experiment->Skin Contact Eye Contact Eye Contact Perform Experiment->Eye Contact Inhalation Inhalation Perform Experiment->Inhalation Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Clean Work Area Clean Work Area Dispose Waste->Clean Work Area Seek Medical Attention Seek Medical Attention Skin Contact->Seek Medical Attention Wash w/ soap & water Eye Contact->Seek Medical Attention Rinse for 15 min Inhalation->Seek Medical Attention Move to fresh air

Caption: Workflow for safe handling and emergency response.

4. Disposal:

  • All waste contaminated with 2-Hydroxy-5-methoxy-4-methylbenzaldehyde, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][2][11]

  • Place waste in a clearly labeled, sealed, and appropriate container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4][7][12]

First Aid Measures in Case of Exposure

Immediate and appropriate first aid is crucial in the event of an exposure.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2][4][5] Remove contaminated clothing.[2] If skin irritation persists, seek medical attention.[1][3]

  • In case of eye contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[1][2][3][4][5] Remove contact lenses if present and easy to do.[1][2][3] Continue rinsing and seek immediate medical attention.[1][3]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][3][4] If the person feels unwell, call a poison center or doctor.[1][2][3]

  • If swallowed: Rinse the mouth with water.[1] Do not induce vomiting.[5] Seek medical attention.[1]

Always have the Safety Data Sheet (for a similar compound, if necessary) available when seeking medical attention.[1]

By adhering to these guidelines, researchers can confidently and safely work with 2-Hydroxy-5-methoxy-4-methylbenzaldehyde, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Control Guidance Sheet 404 – Glutaraldehyde: Spill Containment and Cleanup. (n.d.). CDC.
  • Formaldehyde Spill Protocol for Laboratory Personnel. (n.d.). Environmental Health & Safety, University of Rochester.
  • 2-Hydroxy-4-methoxybenzaldehyde - Safety Data Sheet. (2014, October 21). Sigma-Aldrich.
  • SAFETY DATA SHEET: 2-Hydroxy-4-methylbenzaldehyde. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET: 4-Methoxy-2-methylbenzaldehyde. (2025, December 19). Fisher Scientific.
  • Protective Gear. (n.d.). Organic Chemistry at CU Boulder.
  • Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. (2013, September 9). Bio-Techne.
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
  • SAFETY DATA SHEET: Benzaldehyde, 2-hydroxy-4-methoxy-. (2025, September 17). Thermo Fisher Scientific.
  • 2-Hydroxy-5-methoxybenzaldehyde(672-13-9). (n.d.). ChemicalBook.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
  • Chemical Spill Clean-Up. (n.d.). Environmental Health & Safety, University of Delaware.
  • 2-HYDROXY-4-METHYLBENZALDEHYDE. (n.d.). FEMA.
  • SAFETY DATA SHEET: 4-methylbenzaldehyde. (2024, July 14). Sigma-Aldrich.
  • Chemical Hygiene Plan & Compliance. (n.d.). The University of Tennessee, Knoxville.
  • SAFETY DATA SHEET: Benzaldehyde, 2-hydroxy-5-methyl-. (n.d.). Fisher Scientific.
  • Personal Protective Equipment (PPE). (n.d.). University of California, San Diego.
  • Essential PPE for Spraying AgChem Trials. (2025, March 1). The Brolga.
  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
  • 2-Hydroxy-5-methylbenzaldehyde. (n.d.). Santa Cruz Biotechnology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-methoxy-4-methylbenzaldehyde
Reactant of Route 2
2-Hydroxy-5-methoxy-4-methylbenzaldehyde
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